Tetromycin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C34H46O5 |
|---|---|
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
(7E,11E,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione |
InChI |
InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15+,19-11+,29-26- |
Clé InChI |
DACFQDZSKBTCCU-JEHTYJHMSA-N |
SMILES isomérique |
CC1CCC(C2C1C/3(C(/C(=C/CC/C(=C/C4(C=C(C(CC45C(=O)/C(=C3/O)/C(=O)O5)C)C)C)/C)/C)C(=C2)C)C)O |
SMILES canonique |
CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O |
Origine du produit |
United States |
Foundational & Exploratory
The Unconventional Antibiotic: A Technical Guide to the Mechanism of Action of Tetromycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetromycin B is a structurally unique antibiotic belonging to the tetronic acid class of natural products. Exhibiting pronounced activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), its mechanism of action deviates from conventional antibiotic classes. This technical guide synthesizes the current understanding of this compound's mode of action, drawing from direct evidence and insights from structurally related tetronic acid antibiotics. This document provides an in-depth exploration of its known biochemical interactions, quantitative activity data, relevant experimental methodologies, and the signaling pathways implicated in the bioactivity of this class of molecules.
Introduction: The Tetronic Acid Class of Antibiotics
Tetronic acids are a class of polyketide natural products characterized by a five-membered β-keto-γ-butyrolactone ring. While sharing a common structural motif, this family of compounds displays a remarkable diversity in their larger macrocyclic structures and biological activities. This compound, a prominent member of this class, has garnered interest for its potent antibacterial properties, particularly against challenging multidrug-resistant pathogens. Unlike mainstream antibiotics that target well-defined cellular processes such as cell wall synthesis, protein synthesis, or DNA replication, the mechanism of action of tetronic acids appears to be more nuanced and multifaceted.
Core Mechanism of Action of this compound: Cysteine Protease Inhibition
Current research into the specific mechanism of action of this compound has identified its role as an inhibitor of cysteine proteases. This represents a significant departure from the mechanisms of many common antibacterial agents.
Biochemical Target and Interaction
This compound has been shown to inhibit a range of cysteine proteases, including rhodesain, falcipain-2, cathepsin L, and cathepsin B. The inhibition of these proteases suggests that this compound may interfere with essential cellular processes that are dependent on the activity of these enzymes. In the context of its antibacterial activity, it is plausible that this compound targets bacterial cysteine proteases, disrupting key physiological functions and leading to cell death. However, the specific bacterial cysteine protease targets of this compound have yet to be fully elucidated.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound against various cysteine proteases and its cytotoxic effects on different cell lines have been quantified. The following tables summarize the available data.
Table 1: Inhibitory Activity of this compound against Cysteine Proteases
| Target Protease | Inhibition Constant (Ki) (µM) |
| Rhodesain | 0.62 |
| Falcipain-2 | 1.42 |
| Cathepsin L | 32.5 |
| Cathepsin B | 1.59 |
Table 2: Cytotoxic Activity of this compound
| Cell Line | Half-maximal Inhibitory Concentration (IC50) (µM) |
| Trypanosoma brucei | 30.87 |
| HEK293T (Human Kidney) | 71.77 |
| J774.1 (Macrophage) | 20.2 |
Insights from Structurally Related Tetronic Acid Antibiotics
The limited availability of detailed mechanistic studies on this compound necessitates an examination of its structurally related analogs to infer potential mechanisms of action and affected signaling pathways.
Versipelostatin and the Unfolded Protein Response
Versipelostatin, a tetronic acid antibiotic structurally related to this compound, has been shown to inhibit the expression of Glucose-Regulated Protein 78 (GRP78), a key molecular chaperone involved in the unfolded protein response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. By downregulating GRP78, versipelostatin disrupts this crucial pro-survival pathway, leading to selective cell death in glucose-deprived cells, a condition often found in the tumor microenvironment. This suggests that this compound may also exert its effects by modulating cellular stress response pathways.
An In-depth Technical Guide to Tetracycline: Discovery, Mechanism, and Application
Disclaimer: Initial searches for "Tetromycin B" did not yield any relevant scientific information, suggesting a possible misnomer. The following guide focuses on Tetracycline (B611298), a foundational broad-spectrum antibiotic, which aligns with the likely intent of the query.
This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental protocols related to Tetracycline. It is intended for researchers, scientists, and drug development professionals.
Discovery and History
The era of tetracycline antibiotics began in the mid-20th century with the discovery of chlortetracycline (B606653). In 1948, Benjamin Minge Duggar, a scientist at Lederle Laboratories, isolated the first member of this class, chlortetracycline (brand name Aureomycin), from the soil bacterium Streptomyces aureofaciens.[1][2][3][4][5] This discovery was a significant milestone in medicine as it introduced a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1]
Following this, in 1950, Finlay and colleagues at Pfizer isolated oxytetracycline (B609801) (Terramycin) from Streptomyces rimosus.[6] The parent compound, tetracycline, was discovered in 1953 by Lloyd Conover at Pfizer through the catalytic hydrogenolysis of chlortetracycline, a process that removed the chlorine atom.[2][5] This was a landmark achievement as it was the first time a natural product antibiotic had been chemically modified to create a more effective drug.[2] The structure of Aureomycin was elucidated in 1952, and the total synthesis of a tetracycline-like molecule, 6-demethyl-6-deoxytetracycline, was accomplished by Robert B. Woodward's group.[7]
Physicochemical Properties
Tetracyclines are a class of antibiotics characterized by a four-ring naphthacene (B114907) carboxamide skeleton. They are amphoteric compounds, meaning they can act as both an acid and a base.[8] They are sparingly soluble in water and are more stable in acidic solutions.
| Property | Value | Reference |
| Molecular Formula | C22H24N2O8 | [9] |
| Molecular Weight | 444.4 g/mol | [9] |
| Melting Point | 170-175 °C (decomposes) | [10] |
| pKa values | 3.3, 7.7, 9.7 | [9] |
| Solubility in water | ~0.5 mg/mL | [10] |
Mechanism of Action
Tetracycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[11][12][13] The primary target is the bacterial 30S ribosomal subunit.[11][13] By binding to the 16S rRNA of the 30S subunit, tetracycline blocks the A-site, preventing the binding of aminoacyl-tRNA.[11][13] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.[13]
Recent studies using cryo-electron microscopy have suggested a more complex mechanism, indicating that tetracyclines can also target the nascent peptide exit tunnel (NPET) of the bacterial ribosome.[14]
Antibacterial Spectrum
Tetracycline is a broad-spectrum antibiotic, active against a wide variety of Gram-positive and Gram-negative bacteria, as well as atypical organisms such as chlamydiae, mycoplasmas, and rickettsiae. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for tetracycline against several common bacterial strains.
| Microorganism | ATCC Strain | MIC Range (µg/mL) | Reference |
| Escherichia coli | 25922 | 0.5 - 2 | [15][16] |
| Staphylococcus aureus | 29213 | 0.12 - 1 | [15] |
| Enterococcus faecalis | 29212 | 8 - 32 | [15] |
| Pseudomonas aeruginosa | 27853 | 8 - 32 | [15] |
| Streptococcus pneumoniae | 49619 | 0.06 - 0.5 | [15] |
| Haemophilus influenzae | 49247 | 4 - 32 | [15] |
| Neisseria gonorrhoeae | 49226 | 0.25 - 1 | [15] |
Biosynthesis
Tetracyclines are natural products synthesized by various species of Streptomyces. They belong to the polyketide family of compounds.[4] The biosynthesis of tetracycline begins with a malonamyl-CoA starter unit, followed by the iterative addition of malonyl-CoA extender units by a type II polyketide synthase (PKS).[17][18] A series of enzymatic reactions, including cyclizations, aromatizations, and tailoring reactions such as hydroxylations and methylations, lead to the final tetracycline structure.[4]
Experimental Protocols
Isolation of Chlortetracycline from Streptomyces aureofaciens
This protocol is a generalized procedure based on historical accounts of chlortetracycline production.[8][10]
1. Fermentation:
-
Inoculate a suitable fermentation medium (e.g., containing starch, corn steep liquor, and inorganic salts) with a high-yielding strain of Streptomyces aureofaciens.
-
Incubate the culture at 23-25°C for 5-7 days with continuous aeration and agitation.[19] The pH of the medium should be maintained between 6.0 and 7.5.
2. Harvest and Initial Extraction:
-
After the fermentation period, harvest the broth containing the mycelium.
-
Acidify the broth to a pH of approximately 2.0-3.0 to precipitate the chlortetracycline.
-
Separate the solid precipitate, which contains the crude chlortetracycline, by filtration or centrifugation.
3. Purification:
-
Dissolve the crude precipitate in an organic solvent such as methanol (B129727) or ethanol.
-
Adjust the pH to 5.7 with an organic base (e.g., ethyl morpholine) to improve solubility and then filter to remove insoluble impurities.[8]
-
Add water to the filtrate to precipitate the purified chlortetracycline.
-
Allow the mixture to stand, then collect the crystalline chlortetracycline by filtration.
-
Wash the crystals with an 80% methanol solution and dry under vacuum.[8]
4. Conversion to Hydrochloride Salt (Optional):
-
The purified chlortetracycline base can be converted to the more stable hydrochloride salt by dissolving it in a suitable solvent and treating it with hydrochloric acid.
Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution Method
This protocol is based on standardized methods for antimicrobial susceptibility testing.[20][21][22]
1. Preparation of Antibiotic Plates:
-
Prepare a stock solution of tetracycline in a suitable solvent.[22]
-
Perform serial two-fold dilutions of the tetracycline stock solution to obtain a range of concentrations.
-
For each concentration, add a specific volume of the antibiotic solution to molten Mueller-Hinton agar that has been cooled to 50°C. Mix well and pour into sterile Petri dishes.[22]
-
Prepare a control plate containing no antibiotic.
-
Allow the agar to solidify and dry the surface.
2. Inoculum Preparation:
-
From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[21]
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 10^5 CFU per spot.
3. Inoculation:
-
Using a multipoint inoculator or a calibrated loop, spot a defined volume of the prepared bacterial inoculum onto the surface of each antibiotic-containing plate and the control plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
4. Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours in an appropriate atmosphere for the test organism.
5. Interpretation of Results:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of tetracycline that completely inhibits the visible growth of the bacterium.[22]
References
- 1. Duggar Develops the First Tetracycline Antibiotic | Research Starters | EBSCO Research [ebsco.com]
- 2. thevarsity.ca [thevarsity.ca]
- 3. brainly.in [brainly.in]
- 4. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. Biosynthesis of Oxytetracycline by Streptomyces rimosus: Past, Present and Future Directions in the Development of Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tigerweb.towson.edu [tigerweb.towson.edu]
- 8. US2763682A - Purification of chlortetracycline - Google Patents [patents.google.com]
- 9. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Streptomyces aureofaciens antibiotic [chembk.com]
- 11. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 12. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
- 13. letstalkacademy.com [letstalkacademy.com]
- 14. biorxiv.org [biorxiv.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. mdpi.com [mdpi.com]
- 17. KEGG PATHWAY: Tetracycline biosynthesis - Streptomyces avermitilis [kegg.jp]
- 18. KEGG PATHWAY: rn00253 [genome.jp]
- 19. Effect of temperature on the coproduction of chlortetracycline and tetracycline by Streptomyces aureofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
An In-depth Technical Guide to the Source and Isolation of Tetromycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B is a naturally occurring polyketide antibiotic characterized by its unusual tetronic acid structure. This structural feature distinguishes it from the well-known tetracycline (B611298) class of antibiotics, although it shares a similar nomenclature root. As a cysteine protease inhibitor, this compound has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known information regarding the source, isolation, and purification of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Source of this compound
At present, the specific microorganism responsible for the production of this compound has not been definitively identified in the publicly available scientific literature. While the general class of tetracycline antibiotics is famously produced by various species of Streptomyces bacteria, the unique tetronic acid structure of this compound suggests its biosynthetic pathway may differ significantly. Further screening and characterization of microbial strains, particularly from diverse and underexplored environments, are likely necessary to uncover the natural producer of this compound.
Isolation and Purification of this compound
Detailed experimental protocols for the fermentation and isolation of this compound are not extensively documented. However, based on general methodologies for isolating antibiotics from microbial fermentation broths, a theoretical workflow can be proposed. This workflow would typically involve submerged fermentation of the producing organism, followed by a multi-step extraction and purification process to isolate the target compound.
Hypothetical Isolation and Purification Workflow:
The following diagram illustrates a logical workflow for the isolation and purification of this compound from a fermentation culture.
Quantitative Data
Due to the limited availability of public research on this compound, comprehensive quantitative data regarding its isolation and purification are not available. The following table is presented as a template for researchers to populate as data becomes available through experimental work.
| Parameter | Value | Unit | Method of Determination |
| Fermentation Yield | |||
| - Titer in Broth | mg/L | HPLC | |
| Extraction Efficiency | |||
| - Solvent:Aqueous Ratio | v/v | Experimental Protocol | |
| - Partition Coefficient | HPLC | ||
| - Recovery after Extraction | % | HPLC | |
| Purification Yield | |||
| - Yield from Column Chromatography | % | Gravimetric/HPLC | |
| - Yield from Preparative HPLC | % | Gravimetric/HPLC | |
| - Final Purity | % | HPLC/NMR |
Experimental Protocols
As specific experimental protocols for this compound are not publicly detailed, the following are generalized protocols adapted from standard methods for the isolation of microbial secondary metabolites. These should be optimized based on the specific characteristics of the producing organism and the target compound.
General Fermentation Protocol
-
Inoculum Preparation: A cryopreserved vial of the producing microorganism is used to inoculate a seed culture medium in a shake flask. The culture is incubated at an appropriate temperature (typically 28-30 °C) with agitation until sufficient cell density is reached.
-
Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium in a fermenter. Fermentation parameters such as temperature, pH, dissolved oxygen, and agitation speed are carefully controlled and optimized for maximum production of this compound.
-
Monitoring: The fermentation is monitored periodically for growth (e.g., by measuring optical density or packed cell volume) and production of this compound (e.g., by HPLC analysis of small samples).
General Extraction Protocol
-
Harvesting: Upon completion of the fermentation, the culture broth is harvested.
-
Cell Separation: The microbial cells are separated from the supernatant by centrifugation or filtration.
-
Solvent Extraction: The cell-free supernatant is extracted with an immiscible organic solvent, such as ethyl acetate (B1210297) or butanol, to partition the more nonpolar secondary metabolites, including potentially this compound, into the organic phase. The extraction is typically performed multiple times to ensure high recovery.
General Purification Protocol
-
Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Initial Fractionation: The crude extract is subjected to column chromatography on a stationary phase like silica gel or a polymeric resin. A solvent gradient of increasing polarity is used to elute fractions of varying polarity.
-
Bioassay-Guided Fractionation: Each fraction is tested for its biological activity (e.g., cysteine protease inhibition or antimicrobial activity) to identify the fractions containing this compound.
-
Final Purification: The active fractions are pooled, concentrated, and subjected to further purification, typically using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase to obtain pure this compound.
Mandatory Visualization: Signaling Pathways and Logical Relationships
As the biosynthetic pathway of this compound is not yet elucidated, a diagram of a known and related pathway, the general polyketide synthesis pathway, is provided as a conceptual reference.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| ¹H NMR (ppm) | Integration | Multiplicity | J (Hz) | Assignment |
| e.g., 7.26 | 1H | d | 8.0 | Ar-H |
| ¹³C NMR (ppm) | Assignment |
| e.g., 168.5 | C=O |
Other Spectroscopic Data
| Spectroscopic Technique | Key Features |
| Infrared (IR) Spectroscopy (cm⁻¹) | e.g., 3400 (O-H), 1710 (C=O, ester), 1650 (C=O, ketone) |
| UV-Visible Spectroscopy (λmax, nm) | e.g., 220, 280, 350 |
| Mass Spectrometry (m/z) | e.g., [M+H]⁺, [M+Na]⁺, key fragment ions |
Conclusion
This compound represents an intriguing natural product with a unique chemical scaffold and promising biological activity. This guide consolidates the currently limited knowledge and provides a framework for future research endeavors. The elucidation of its producing microorganism, the development of robust fermentation and isolation protocols, and the complete characterization of its physicochemical properties are critical next steps. It is hoped that this document will stimulate further investigation into this fascinating molecule and unlock its full therapeutic potential.
An In-depth Technical Guide to the Physical and Chemical Properties of Tetromycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetromycin B is a naturally occurring tetronic acid derivative with significant biological activity. Isolated from Streptomyces sp., this compound has demonstrated pronounced efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and functions as a potent cysteine protease inhibitor. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its mechanism of action and potential impact on cellular signaling pathways.
Chemical and Physical Properties
This compound is a complex polyketide belonging to the tetronic acid class of natural products. Its core structure is characterized by a highly substituted tetronic acid ring system. The definitive molecular formula for this compound is C34H46O5, with a corresponding molecular weight of 534.7 g/mol .
Tabulated Physical and Chemical Data
The following table summarizes the available quantitative data for this compound. It is important to note that some classical physical properties, such as melting point and specific optical rotation, are not widely reported in the currently available scientific literature.
| Property | Value | Source |
| Molecular Formula | C34H46O5 | [Pimentel-Elardo, S.M., et al., 2011] |
| Molecular Weight | 534.7 g/mol | [Pimentel-Elardo, S.M., et al., 2011] |
| Appearance | Light tan solid | BioAustralis |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Moderate water solubility. | BioAustralis |
| Purity | >95% by HPLC | BioAustralis |
Note: The CAS number for this compound is 180027-84-3.
Spectral Data
The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectrometry (HRESIMS).
The following tables detail the 1H and 13C NMR chemical shifts for this compound, as reported in the literature. These spectra are critical for the definitive identification and structural confirmation of the molecule.
Table 1: 1H NMR Data for this compound (500 MHz, CDCl3)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 2.58 | m | |
| 4 | 1.45 | m | |
| 4 | 1.29 | m | |
| 6 | 3.75 | d | 9.5 |
| 8 | 2.29 | m | |
| 9 | 1.61 | m | |
| 9 | 1.39 | m | |
| 10 | 1.75 | m | |
| 11 | 5.31 | dd | 15.5, 8.5 |
| 12 | 5.69 | dd | 15.5, 8.5 |
| 14 | 5.76 | d | 10.0 |
| 15 | 6.21 | t | 11.0 |
| 16 | 5.79 | dd | 11.0, 15.0 |
| 17 | 5.61 | d | 15.0 |
| 20 | 0.89 | t | 7.5 |
| 21 | 1.55 | m | |
| 21 | 1.41 | m | |
| 22 | 0.96 | d | 7.0 |
| 23 | 1.83 | s | |
| 24 | 1.05 | d | 6.5 |
| 25 | 1.01 | d | 6.5 |
| 26 | 1.78 | s | |
| 28 | 1.13 | d | 7.0 |
(Data sourced from Pimentel-Elardo, S.M., et al., 2011)
Table 2: 13C NMR Data for this compound (125 MHz, CDCl3)
| Position | δC (ppm) |
| 1 | 170.1 |
| 2 | 101.9 |
| 3 | 42.8 |
| 4 | 29.9 |
| 5 | 82.1 |
| 6 | 48.9 |
| 7 | 37.8 |
| 8 | 32.1 |
| 9 | 29.7 |
| 10 | 40.8 |
| 11 | 131.2 |
| 12 | 130.9 |
| 13 | 138.2 |
| 14 | 125.9 |
| 15 | 128.8 |
| 16 | 132.5 |
| 17 | 135.4 |
| 18 | 175.2 |
| 19 | 118.9 |
| 20 | 14.2 |
| 21 | 25.9 |
| 22 | 16.9 |
| 23 | 12.8 |
| 24 | 20.4 |
| 25 | 20.1 |
| 26 | 12.5 |
| 27 | 78.9 |
| 28 | 14.9 |
(Data sourced from Pimentel-Elardo, S.M., et al., 2011)
High-resolution electrospray ionization mass spectrometry (HRESIMS) has been instrumental in confirming the molecular formula of this compound.
-
HRESIMS: m/z 535.3368 [M + H]+ (calculated for C34H47O5, 535.3418) [cite: Pimentel-Elardo, S.M., et al., 2011].
Experimental Protocols
The following section details the methodologies for key experiments cited in the characterization and biological evaluation of this compound.
Isolation and Purification of this compound
-
Source Organism: Streptomyces axinellae Pol001T, isolated from the Mediterranean sponge Axinella polypoides.
-
Fermentation: The strain is cultivated in a suitable liquid medium (e.g., seed medium followed by production medium with specific nutrient compositions) under controlled temperature and agitation for a specified period to allow for the production of secondary metabolites.
-
Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate. The organic phase is then concentrated under reduced pressure.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
-
Solid-Phase Extraction (SPE): Initial fractionation of the crude extract using a C18 SPE cartridge.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC (e.g., C18 column) with a gradient elution system, such as a water/acetonitrile gradient. Fractions are collected and monitored by UV detection and/or bioassay.
-
Final Purification: Repeated HPLC steps under isocratic or shallow gradient conditions are often necessary to obtain pure this compound (>95% purity).
-
Structural Elucidation
-
NMR Spectroscopy:
-
Sample Preparation: A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl3).
-
Instrumentation: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).
-
Data Analysis: The chemical shifts, coupling constants, and correlations observed in the 1D and 2D spectra are used to assemble the planar structure and assign the relative stereochemistry of the molecule.
-
-
Mass Spectrometry:
-
Instrumentation: HRESIMS is performed on a high-resolution mass spectrometer.
-
Analysis: The accurate mass measurement of the protonated molecular ion [M + H]+ allows for the unambiguous determination of the molecular formula.
-
Cysteine Protease Inhibition Assay
-
Enzymes: Recombinant cysteine proteases such as rhodesain, falcipain-2, cathepsin L, and cathepsin B are used.
-
Substrate: A fluorogenic peptide substrate specific for the respective protease is employed (e.g., Z-Phe-Arg-AMC for cathepsin L-like enzymes).
-
Assay Principle: The assay measures the rate of substrate hydrolysis by the enzyme, which results in the release of a fluorescent product (e.g., AMC). The increase in fluorescence over time is monitored using a fluorescence plate reader.
-
Protocol:
-
The enzyme is pre-incubated with varying concentrations of this compound in an appropriate assay buffer for different time intervals to assess time-dependent inhibition.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence is measured kinetically over a set period.
-
The initial rates of reaction are determined from the linear portion of the fluorescence versus time plots.
-
The inhibition constant (Ki) and the second-order rate constant (kinact/Ki) for time-dependent inhibitors are calculated by fitting the data to appropriate kinetic models.
-
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of cysteine proteases. This mechanism is central to its antibacterial and potential anti-parasitic activities.
Cysteine Protease Inhibition
This compound has been shown to be a time-dependent inhibitor of several clan CA cysteine proteases. The inhibition constants (Ki) highlight its potency against specific proteases.
Table 3: Inhibition Constants (Ki) of this compound against Cysteine Proteases
| Protease | Ki (μM) | Source |
| Rhodesain | 0.62 | [Pimentel-Elardo, S.M., et al., 2011] |
| Falcipain-2 | 1.42 | [Pimentel-Elardo, S.M., et al., 2011] |
| Cathepsin L | 32.5 | [Pimentel-Elardo, S.M., et al., 2011] |
| Cathepsin B | 1.59 | [Pimentel-Elardo, S.M., et al., 2011] |
The time-dependent nature of the inhibition suggests that this compound may act as a covalent inhibitor, forming a stable adduct with the active site cysteine residue of the protease.
Proposed Signaling Pathway Involvement: Apoptosis
Given that this compound is a potent inhibitor of cathepsin B, it is plausible that it can modulate signaling pathways in which this protease plays a crucial role. One of the most well-documented roles of cathepsin B is its involvement in the induction of apoptosis (programmed cell death).
When released from the lysosome into the cytosol, cathepsin B can initiate a cascade of events leading to apoptosis. This can occur through several mechanisms, including the cleavage and activation of Bid (a pro-apoptotic Bcl-2 family member), which in turn leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
The following diagram illustrates a proposed signaling pathway through which this compound may exert pro-apoptotic effects by inhibiting cathepsin B, thereby preventing the downstream events that suppress apoptosis.
Experimental Workflow for Investigating Signaling Pathway Modulation
To validate the proposed involvement of this compound in the apoptosis signaling pathway, a structured experimental workflow can be employed.
Conclusion
This compound represents a promising natural product with potent antibacterial and cysteine protease inhibitory activities. This guide has consolidated the available physical, chemical, and biological data for this compound, providing a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. While key spectroscopic and biological activity data have been established, further investigation is warranted to fully characterize its physical properties and to elucidate the precise downstream consequences of its interaction with cellular signaling pathways. The experimental protocols and proposed pathway diagrams provided herein offer a framework for future research into this intriguing molecule.
Tetromycin B: A Technical Guide for Researchers
CAS Number: 180027-84-3
This technical guide provides an in-depth overview of Tetromycin B, an unusual tetronic acid-structured antibiotic. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of this compound. While specific experimental data on this compound is limited in publicly available literature, this guide consolidates the existing information and provides a framework for its further investigation by presenting data on the broader tetracycline (B611298) class and generalized experimental protocols.
Chemical Identity and Suppliers
This compound is a polyketide antibiotic with a complex chemical structure. Its defining feature is the tetronic acid moiety, which is relatively uncommon among natural products.
| Property | Value |
| CAS Number | 180027-84-3 |
| Molecular Formula | C₃₄H₄₆O₅ |
| Molecular Weight | 534.7 g/mol |
Several chemical suppliers offer this compound for research purposes. It is important to note that this compound is intended for research use only and not for diagnostic or therapeutic applications.
Known Suppliers:
-
Santa Cruz Biotechnology, Inc.
-
Cayman Chemical
-
CymitQuimica
-
Bioaustralis Fine Chemicals
Biological Activity and Mechanism of Action
This compound has demonstrated pronounced activity against Gram-positive bacteria, including antibiotic-susceptible and resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Its unique structure suggests a mechanism of action that may differ from traditional tetracyclines.
Anti-MRSA Activity
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values of Various Tetracyclines against MRSA
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Tetracycline | 81.2% resistance observed in one study | Not Reported |
| Doxycycline | Not Reported | Not Reported |
| Minocycline | 16% resistance observed in one study | Not Reported |
| Tigecycline (B611373) | 0.12 | 0.25 |
| Eravacycline | 0.12 | 0.25 |
| Omadacycline | 0.5 | 1 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively. Data is compiled from multiple sources and should be considered representative.[2][3]
Cysteine Protease Inhibition
Some tetracyclines have been shown to inhibit cysteine proteases.[4] This activity is being explored for therapeutic applications beyond their antibacterial effects. Although this compound is known to be a cysteine protease inhibitor, specific kinetic data such as inhibition constants (Ki) are not widely published.
General Mechanism of Action of Tetracyclines
The primary mechanism of action for the tetracycline class of antibiotics is the inhibition of bacterial protein synthesis. They achieve this by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.
Caption: General mechanism of action for tetracycline antibiotics.
Experimental Protocols
The following are generalized protocols for assessing the biological activity of a novel antibiotic like this compound. These should be adapted and optimized based on specific experimental needs and laboratory conditions.
Determination of Minimum Inhibitory Concentration (MIC) against MRSA (Broth Microdilution Method)
This protocol outlines the determination of the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
MRSA strain (e.g., ATCC 43300)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in sterile MHB to a working stock concentration.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working stock solution of this compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the MRSA strain. This can be determined by visual inspection or by reading the optical density at 600 nm.
Caption: Workflow for MIC determination by broth microdilution.
Cysteine Protease Inhibition Assay
This is a general protocol for determining the inhibitory activity of a compound against a cysteine protease using a fluorogenic substrate.
Materials:
-
This compound
-
Recombinant cysteine protease (e.g., Cathepsin L)
-
Fluorogenic substrate (e.g., Z-FR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Create a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Assay Setup: In a 96-well plate, add a small volume (e.g., 2 µL) of each inhibitor dilution to the respective wells. Include a no-inhibitor control (DMSO only) and a blank (assay buffer only).
-
Enzyme Addition and Pre-incubation: Add the cysteine protease, diluted in assay buffer, to all wells except the blank. Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate, dissolved in assay buffer, to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxicity of a compound.
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. Plot cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).
Conclusion
This compound is a promising antibiotic with reported activity against challenging pathogens like MRSA. However, there is a clear need for further in-depth research to fully characterize its biological activity, including its specific anti-MRSA potency and its mechanism of action as a cysteine protease inhibitor. The generalized protocols provided in this guide offer a starting point for researchers to conduct these crucial investigations. The unique structure of this compound suggests that it may possess novel pharmacological properties, making it a valuable subject for future drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In vitro antimicrobial activity and resistance mechanisms of the new generation tetracycline agents, eravacycline, omadacycline, and tigecycline against clinical Staphylococcus aureus isolates [frontiersin.org]
- 4. Inhibition of trypsin-like cysteine proteinases (gingipains) from Porphyromonas gingivalis by tetracycline and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tetronic Acid Scaffold: A Cornerstone of Potent Antibiotics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetronic acid moiety, a five-membered lactone ring, is a recurring structural motif in a diverse array of natural products exhibiting a wide spectrum of biological activities. Within the realm of antibiotics, this scaffold is a key component of several potent compounds that have garnered significant interest for their novel mechanisms of action and efficacy against drug-resistant pathogens. This technical guide provides a comprehensive overview of the structure, biosynthesis, and mechanism of action of tetronic acid-containing antibiotics, with a focus on key examples such as abyssomicin C, thiolactomycin (B1682310), and maklamicin. Detailed experimental methodologies, quantitative data, and visual representations of key pathways are presented to facilitate further research and development in this promising area of antimicrobial drug discovery.
The Core Structure and its Significance
Tetronic acids are derivatives of 4-hydroxy-2(5H)-furanone and are characterized by a unique enol-lactone system. This structural feature imparts acidic properties and the ability to chelate metal ions, which can be crucial for their biological function. The C3 position of the tetronic acid ring is often acylated, and the C5 position can be substituted with various side chains, leading to a wide diversity of structures and biological activities. Many natural products, including the well-known ascorbic acid (Vitamin C), possess the β-keto-γ-butyrolactone motif of tetronic acid.[1]
Biosynthesis of Tetronic Acid Antibiotics
The biosynthesis of tetronic acid-containing antibiotics is a fascinating process that typically involves a combination of polyketide and fatty acid synthase (PKS/FAS) pathways. A common theme in the biosynthesis of many tetronate antibiotics is the incorporation of a glycerol-derived three-carbon unit to form the characteristic tetronic acid moiety.[2]
For instance, the biosynthesis of spirotetronate antibiotics, a major class of tetronic acid-containing compounds, generally follows these key steps:[2]
-
Polyketide Backbone Formation: A modular Type I polyketide synthase (PKS) constructs a linear polyketide chain from simple acyl-CoA precursors such as acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA.
-
Glycerol Unit Incorporation: A glycerol-derived three-carbon unit is incorporated to form the tetronic acid ring.
-
Cyclization: Intramolecular reactions, often including a Diels-Alder-like cycloaddition, lead to the formation of the mature aglycone structure.[2]
-
Tailoring Reactions: The aglycone is further modified by various enzymes, including glycosyltransferases that attach deoxysugar moieties, which are often crucial for the antibiotic's biological activity.
Biosynthetic Pathway of Abyssomicin C
The biosynthesis of abyssomicin C, a potent inhibitor of bacterial folate biosynthesis, begins with the formation of a linear polyketide chain by a Type I PKS.[3] This is followed by the formation of the tetronate moiety and a subsequent intramolecular Diels-Alder reaction to construct the complex polycyclic core.[3][4]
Caption: Proposed biosynthetic pathway of Abyssomicin C.
Mechanism of Action
Tetronic acid antibiotics exhibit diverse mechanisms of action, often targeting essential bacterial processes.
Inhibition of Folate Biosynthesis by Abyssomicin C
Abyssomicin C is a potent and specific inhibitor of the bacterial folate biosynthesis pathway, a pathway that is absent in humans, making it an attractive target for antibiotic development.[3] Specifically, abyssomicin C targets and covalently modifies the enzyme 4-amino-4-deoxychorismate synthase (PabB), which is a key enzyme in the synthesis of para-aminobenzoic acid (pABA), a precursor to folic acid.[2][3] The α,β-unsaturated ketone in the abyssomicin C structure acts as a Michael acceptor, forming a covalent bond with a cysteine residue in the active site of PabB, thereby irreversibly inhibiting the enzyme.[2]
Caption: Inhibition of folate biosynthesis by Abyssomicin C.
Inhibition of Fatty Acid Synthesis by Thiolactomycin
Thiolactomycin, a thiotetronic acid antibiotic, is a known inhibitor of bacterial fatty acid synthesis (FASII).[5] It targets the β-ketoacyl-acyl carrier protein synthases (FabB and FabF) which are essential for fatty acid elongation. This mechanism is distinct from that of most other clinically used antibiotics, making thiolactomycin a valuable lead for the development of new drugs against multidrug-resistant bacteria.
Quantitative Data on Antibacterial Activity
The antibacterial activity of tetronic acid antibiotics is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Maklamicin | Micrococcus luteus | 0.2 | [6] |
| Bacillus subtilis | 1.7 | [6] | |
| Bacillus cereus | 6.5 | [6] | |
| Staphylococcus aureus | 13 | [6] | |
| Enterococcus faecalis | 13 | [6] | |
| Candida albicans | 50 | [6] |
Experimental Protocols
The following sections provide generalized protocols for the fermentation, extraction, and activity testing of tetronic acid antibiotics based on published literature. These protocols may require optimization for specific strains and compounds.
General Protocol for Fermentation and Extraction of Secondary Metabolites from Streptomyces
Caption: General workflow for fermentation and extraction.
Protocol:
-
Inoculum Preparation: A seed culture of the Streptomyces strain is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or a small piece of agar (B569324) containing mycelia. The culture is incubated at 28-30°C with shaking for 2-3 days.
-
Production Culture: The seed culture is used to inoculate a larger volume of production medium. The composition of the production medium can significantly influence the yield of the desired antibiotic and should be optimized. Fermentation is carried out for 7-10 days at 28-30°C with vigorous shaking to ensure adequate aeration.[1]
-
Harvesting: The culture broth is harvested by centrifugation (e.g., 5000 rpm for 20 minutes) to separate the mycelial biomass from the supernatant.[1]
-
Extraction: The supernatant is extracted with an equal volume of an organic solvent, typically ethyl acetate. The mixture is shaken vigorously, and the organic layer is collected. This process is repeated 2-3 times to maximize the extraction of the secondary metabolites.[7]
-
Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[7]
-
Purification: The crude extract is then subjected to chromatographic techniques such as column chromatography (e.g., silica (B1680970) gel or Sephadex) and High-Performance Liquid Chromatography (HPLC) to isolate the pure antibiotic.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Protocol:
-
Preparation of Antibiotic Stock Solution: A stock solution of the purified antibiotic is prepared in a suitable solvent (e.g., DMSO or water) at a high concentration.
-
Serial Dilutions: A two-fold serial dilution of the antibiotic stock solution is prepared in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final inoculum density of approximately 5 x 10⁵ CFU/mL in the growth medium.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the bacterial suspension. A positive control well (containing bacteria and medium but no antibiotic) and a negative control well (containing medium only) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Conclusion
Tetronic acid-containing antibiotics represent a structurally diverse and biologically important class of natural products. Their unique biosynthetic pathways and novel mechanisms of action make them promising candidates for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and exploitation of this fascinating class of molecules.
References
- 1. banglajol.info [banglajol.info]
- 2. Abyssomicins—A 20-Year Retrospective View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abyssomicin Biosynthesis: Formation of an Unusual Polyketide, Antibiotic-Feeding Studies and Genetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atrop-abyssomicin C - Wikipedia [en.wikipedia.org]
- 5. Minimization of the Thiolactomycin Biosynthetic Pathway Reveals that the Cytochrome P450 Enzyme TlmF is Required for Five-membered Thiolactone Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Unraveling the Cytotoxic Profile of Tetromycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetromycin B, a distinct tetronic acid-based antibiotic, has demonstrated notable cytotoxic effects against various cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's cytotoxicity, including quantitative data, detailed experimental methodologies, and a proposed mechanism of action. This document aims to serve as a foundational resource for researchers and professionals involved in the exploration of novel therapeutic agents.
Introduction
This compound is a specialized antibiotic belonging to the tetronic acid class of compounds, structurally distinct from the well-known tetracycline (B611298) family of antibiotics. Its unique chemical structure has prompted investigations into its biological activities, revealing a significant profile of cytotoxicity against both prokaryotic and eukaryotic cells. This guide synthesizes the available data on this compound's cytotoxic properties, offering a detailed examination of its effects and the experimental basis for these findings.
Quantitative Cytotoxicity Data
The cytotoxic and inhibitory activities of this compound have been quantified against several cell lines and organisms. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency across different biological targets.
| Target Organism/Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Trypanosoma brucei | In vitro growth inhibition | 30.87 | [1] |
| HEK293T (Human Embryonic Kidney) | Cytotoxicity Assay | 71.77 | [1] |
| J774.1 (Mouse Macrophage) | Cytotoxicity Assay | 20.2 | [1] |
Mechanism of Action: A Proposed Signaling Pathway
While the precise signaling pathway of this compound-induced cytotoxicity is yet to be fully elucidated, its activity as a cysteine protease inhibitor suggests a potential mechanism involving the disruption of cellular processes regulated by these enzymes, possibly leading to apoptosis. Cysteine proteases, such as cathepsins, play crucial roles in protein turnover, and their inhibition can trigger the intrinsic apoptotic pathway.
Based on the known mechanisms of other cytotoxic agents that induce apoptosis via protease inhibition and mitochondrial stress, a putative signaling pathway for this compound is proposed below.
Note: This diagram represents a hypothetical pathway based on this compound's known activity as a cysteine protease inhibitor and common apoptotic mechanisms. Further research is required to validate this proposed mechanism.
Experimental Protocols
The following sections detail the methodologies employed in the studies that generated the cytotoxicity data for this compound. These protocols are based on the primary literature and standard cell culture and assay techniques.
Cell Culture
-
HEK293T (Human Embryonic Kidney Cells): Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
J774.1 (Mouse Macrophage Cells): Cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay
A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays that measure cell viability.
Detailed Steps:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 10^4 cells per well) in their respective complete growth media.
-
Pre-incubation: The plates are incubated for 24 hours to allow the cells to adhere and enter a logarithmic growth phase.
-
Compound Addition: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared and serially diluted to achieve a range of final concentrations in the wells. A vehicle control (solvent only) is also included.
-
Incubation with Compound: The cells are incubated with this compound for a specified period, typically 48 to 72 hours.
-
Viability Assessment:
-
For MTT Assay: The culture medium is replaced with a fresh medium containing MTT solution. After incubation (typically 1-4 hours), the resulting formazan (B1609692) crystals are solubilized with a solubilizing agent (e.g., DMSO or a specialized buffer), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
For ATP-based Assays (e.g., CellTiter-Glo): A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added to each well. After a short incubation, the luminescence is measured using a luminometer.
-
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle control to determine the percentage of cell viability for each concentration of this compound. The IC50 value is then calculated by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The available data clearly indicate that this compound possesses significant cytotoxic properties against both mammalian cell lines and the parasite Trypanosoma brucei. Its activity as a cysteine protease inhibitor provides a plausible, albeit unconfirmed, mechanism for its cytotoxic effects, likely involving the induction of apoptosis.
To further elucidate the therapeutic potential of this compound, future research should focus on:
-
Broadening the Cytotoxicity Profile: Screening this compound against a wider panel of cancer cell lines to identify potential therapeutic targets.
-
Mechanism of Action Studies: Conducting detailed molecular studies to confirm the proposed apoptotic pathway, including caspase activation assays, analysis of mitochondrial membrane potential, and the expression of pro- and anti-apoptotic proteins.
-
In Vivo Studies: Evaluating the efficacy and toxicity of this compound in animal models to determine its therapeutic index and potential for in vivo applications.
This technical guide provides a solid foundation for these future investigations, summarizing the current knowledge and highlighting the key areas for further exploration in the development of this compound as a potential therapeutic agent.
References
Navigating the Origins of Tetracycline Antibiotics: A Technical Guide
An In-depth Exploration of the Natural Product Origins, Biosynthesis, and Production of Tetracyclines, with a Focus on Oxytetracycline (B609801).
Executive Summary
The urgent need for novel antibiotics has reignited interest in the natural product origins of established drug classes. This technical guide delves into the fascinating world of tetracycline (B611298) antibiotics, a cornerstone of antibacterial therapy for decades. While the initial query focused on the lesser-known "Tetromycin B," a tetronic acid derivative with limited publicly available data, this document pivots to the extensively studied and industrially significant tetracycline family, using oxytetracycline as a prime example. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the producing organisms, biosynthetic pathways, regulatory networks, and methods for the production and isolation of these vital compounds. Quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.
Introduction: The Enduring Legacy of Tetracyclines
Tetracyclines are a class of broad-spectrum polyketide antibiotics originally discovered as natural products from soil-dwelling actinomycetes. Their characteristic four-ring carbocyclic skeleton is responsible for their potent antibacterial activity, which is achieved by inhibiting protein synthesis in bacteria. The discovery of chlortetracycline (B606653) from Streptomyces aureofaciens in the late 1940s heralded a new era in antibiotic therapy. Shortly after, oxytetracycline was isolated from Streptomyces rimosus. These natural products and their semi-synthetic derivatives have been indispensable in treating a wide range of bacterial infections in both human and veterinary medicine.
A Note on "this compound"
Initial investigations into "this compound" revealed it to be an unusual tetronic acid-structured antibiotic, distinct from the classical tetracycline family. It is reported to be effective against methicillin-resistant Staphylococcus aureus (MRSA). However, there is a significant scarcity of detailed scientific literature regarding its producing organism, biosynthetic pathway, and production methods, which has limited further investigation. Given the comprehensive nature of this guide, the focus has been shifted to the well-documented and archetypal tetracycline, oxytetracycline, to provide the depth of information required by the target audience.
The Producing Organism: Streptomyces rimosus
The primary producer of oxytetracycline is Streptomyces rimosus, a Gram-positive, filamentous bacterium belonging to the order Actinomycetales. These soil-dwelling microorganisms are renowned for their ability to produce a vast array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.
Biosynthesis of Oxytetracycline: A Multi-Enzymatic Cascade
The biosynthesis of oxytetracycline is a complex process orchestrated by a type II polyketide synthase (PKS) and a series of tailoring enzymes. The genes encoding these enzymes are clustered together on the S. rimosus chromosome.
The biosynthetic pathway can be broadly divided into the following stages:
-
Polyketide Chain Assembly: The process is initiated with a malonamyl-CoA starter unit, followed by the iterative addition of eight malonyl-CoA extender units by the minimal PKS (OxyA, OxyB, and OxyC) to form a linear poly-β-ketone backbone.
-
Cyclization and Aromatization: A series of cyclases (OxyK and OxyN) catalyze the folding and condensation of the polyketide chain to form the characteristic tetracyclic ring system of pretetramid.
-
Tailoring Reactions: A cascade of enzymatic modifications, including methylation (OxyF), hydroxylation (OxyL), and amination, further functionalize the tetracyclic scaffold, leading to the formation of anhydrotetracycline (B590944).
-
Final Hydroxylation and Reduction: The final steps involve two crucial redox reactions catalyzed by OxyS and OxyR to convert anhydrotetracycline into the final product, oxytetracycline.
Oxytetracycline Biosynthetic Pathway
Regulation of Oxytetracycline Biosynthesis
The production of oxytetracycline is tightly regulated at the transcriptional level, ensuring that the antibiotic is synthesized at the appropriate time in the bacterial life cycle, typically during the stationary phase. This regulation involves a complex interplay of pathway-specific regulatory proteins and global physiological signals.
A key player in this regulatory network is OtcR , a Streptomyces antibiotic regulatory protein (SARP). OtcR is a pathway-specific transcriptional activator that binds to the promoter regions of the oxytetracycline biosynthetic genes, thereby switching on their expression. Another regulatory protein, OtcG , a member of the LAL (LuxR) family, also plays a positive role in regulating oxytetracycline biosynthesis.
Environmental factors, particularly phosphate (B84403) limitation, are known to be strong inducers of oxytetracycline production. Low phosphate concentrations are believed to trigger a signaling cascade that leads to the activation of OtcR and the subsequent transcription of the biosynthetic gene cluster.
Regulatory Signaling Pathway for Oxytetracycline Production
Production and Quantitative Data
The industrial production of oxytetracycline is primarily achieved through submerged fermentation of high-yielding strains of S. rimosus. Over the years, classical strain improvement programs involving random mutagenesis and screening have led to significant increases in production titers. More recently, rational metabolic engineering approaches, such as overexpressing regulatory genes like otcR, have shown great promise in further enhancing yields.
| Strain | Fermentation Condition | Oxytetracycline Titer (g/L) | Reference |
| S. rimosus ATCC 10970 | Shake flask, semi-defined medium | 0.452 | |
| S. rimosus ATCC 10970 Δ145 kb | Shake flask, semi-defined medium | 2.9 | |
| S. rimosus M4018 (industrial) | Shake flask, semi-defined medium | 2.3 | |
| S. rimosus R6-500 (industrial) | Shake flask, semi-defined medium | 1.2 | |
| S. rimosus 12907 | 1200-L fermentor, modified medium with industrial by-products | ~1.2 (from 700 L) | |
| S. rimosus TM-55 (immobilized) | Shake flask, submerged fermentation | 0.153 - 0.252 | |
| S. rimosus (otcR overexpression) | Shake flask | 6.49-fold increase vs. parent |
Experimental Protocols
Fermentation of Streptomyces rimosus for Oxytetracycline Production
This protocol is a generalized procedure based on methodologies described in the literature.
1. Inoculum Preparation:
- Aseptically transfer spores of S. rimosus from a stock culture to an ISP2 agar (B569324) plate.
- Incubate at 28-30°C for 7-10 days until sporulation is observed.
- Harvest spores using a sterile glycerol (B35011) solution (e.g., 20% v/v).
- Use this spore suspension to inoculate a seed culture medium.
- Seed Culture Medium (per liter): 10 g malt (B15192052) extract, 4 g yeast extract, 4 g glucose. Adjust pH to 7.0.
- Incubate the seed culture at 28-30°C on a rotary shaker (200-250 rpm) for 48-72 hours.
2. Production Fermentation:
- Inoculate the production medium with 5-10% (v/v) of the seed culture.
- Production Medium (per liter, example): 20 g glucose, 5 g yeast extract, 3 g (NH₄)₂SO₄, 2 g KH₂PO₄, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O. Adjust pH to 7.0. Note: Glucose and phosphate concentrations are critical and may need optimization. Low phosphate levels generally favor oxytetracycline production.
- Incubate the production culture at 28-30°C with agitation (200-250 rpm) for 5-7 days.
- Monitor pH, glucose consumption, and oxytetracycline production periodically.
Isolation and Purification of Oxytetracycline
The following is a general workflow for the recovery of oxytetracycline from the fermentation broth.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This is a representative HPLC method for the quantification of oxytetracycline.
-
Instrumentation: HPLC system with a UV or fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150-250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.01 M oxalic acid or phosphoric acid solution, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio can vary, for instance, a 70:10:20 mixture of 0.4% phosphoric acid (pH 2.7), methanol, and acetonitrile has been reported.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 254 nm or 355 nm, or fluorescence detection with excitation at ~380-390 nm and emission at ~520 nm.
-
Quantification: A calibration curve is generated using standard solutions of oxytetracycline of known concentrations. The concentration in the sample is determined by comparing its peak area or height to the calibration curve.
Conclusion
The study of the natural product origins of tetracyclines provides a powerful example of how fundamental research into microbial secondary metabolism can lead to the development of life-saving drugs. While the specific compound "this compound" remains enigmatic due to a lack of extensive research, the broader tetracycline family, exemplified by oxytetracycline, offers a rich field of study. The detailed understanding of the genetics, biosynthesis, and regulation of oxytetracycline production in Streptomyces rimosus not only allows for the optimization of industrial fermentation processes but also opens up avenues for the engineered biosynthesis of novel tetracycline analogs with improved properties. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the ongoing quest for new and effective antimicrobial agents.
Methodological & Application
Application Notes and Protocols for Tetromycin B Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B is a member of the tetracycline (B611298) class of antibiotics, which are broad-spectrum agents effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms like chlamydiae and mycoplasmas.[1][2] Tetracyclines function by inhibiting protein synthesis in bacteria.[1][3][4][5] They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal complex, thereby halting the elongation of peptide chains and inhibiting bacterial growth.[1][4][5] This bacteriostatic action makes them crucial for treating various infections and for research into new antibacterial agents.[1][4]
These application notes provide detailed protocols for evaluating the antibacterial efficacy of this compound using standard in vitro methods: the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for assessing susceptibility.
Mechanism of Action of Tetracyclines
The antibacterial effect of tetracyclines is achieved through the disruption of protein translation in bacteria.[1][3] The process involves the passive diffusion of the antibiotic through porin channels in the bacterial membrane.[1] Once inside the cytoplasm, tetracyclines bind to the 30S ribosomal subunit, effectively blocking the A-site and preventing the binding of charged tRNA.[3][4] This action inhibits the formation of the peptide chain, ultimately arresting bacterial growth.[3] While effective against bacterial ribosomes, tetracyclines do not affect mammalian cells in the same way because these cells lack 30S ribosomal subunits and do not accumulate the drug.[3]
Mechanism of action of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a widely used technique to determine the MIC of an antibiotic against a specific bacterium.[7]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.[8]
-
Transfer the colonies to a tube containing 4-5 mL of sterile MHB.[8]
-
Incubate the broth culture at 35-37°C until it reaches the log phase of growth.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard.[8] This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the this compound working solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
-
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum, but no antibiotic.
-
Sterility Control: A well containing only MHB.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[6]
Broth microdilution workflow.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[9][10]
Materials:
-
This compound impregnated disks (standard concentration)
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (35-37°C)
-
Ruler or caliper
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity as described in the MIC protocol.[8]
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.[11]
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60° each time to ensure uniform growth.[8]
-
-
Application of Antibiotic Disks:
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Reading Results:
-
Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized interpretive charts (e.g., from CLSI or EUCAST).[9]
-
Kirby-Bauer disk diffusion workflow.
Data Presentation
Quantitative data from antibacterial assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Escherichia coli | 25922 | [Insert experimental value] |
| Staphylococcus aureus | 29213 | [Insert experimental value] |
| Pseudomonas aeruginosa | 27853 | [Insert experimental value] |
| Enterococcus faecalis | 29212 | [Insert experimental value] |
| [Additional Strain] | [ATCC Number] | [Insert experimental value] |
Table 2: Zone of Inhibition Diameters for this compound using the Kirby-Bauer Method.
| Bacterial Strain | ATCC Number | Disk Content (µg) | Zone Diameter (mm) | Interpretation |
| Escherichia coli | 25922 | [Standard Value] | [Insert experimental value] | [S/I/R] |
| Staphylococcus aureus | 29213 | [Standard Value] | [Insert experimental value] | [S/I/R] |
| Pseudomonas aeruginosa | 27853 | [Standard Value] | [Insert experimental value] | [S/I/R] |
| Enterococcus faecalis | 29212 | [Standard Value] | [Insert experimental value] | [S/I/R] |
| [Additional Strain] | [ATCC Number] | [Standard Value] | [Insert experimental value] | [S/I/R] |
(S = Susceptible, I = Intermediate, R = Resistant based on established clinical breakpoints)
Conclusion
The provided protocols for broth microdilution MIC determination and Kirby-Bauer disk diffusion offer standardized methods for evaluating the in vitro antibacterial activity of this compound. Adherence to these protocols will ensure the generation of reproducible and comparable data, which is essential for the research and development of new antibiotic therapies. It is crucial to include appropriate quality control strains in all assays to ensure the validity of the results.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Tetracycline - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 10. asm.org [asm.org]
- 11. apec.org [apec.org]
- 12. woah.org [woah.org]
In Vivo Application Notes for Tetromycin B: Acknowledging a Research Gap
Initial Assessment: As of late 2025, a comprehensive review of published scientific literature reveals a significant gap in the availability of in vivo dosage and protocol information for Tetromycin B. While in vitro data exists, detailing its bioactivity, there is currently no publicly accessible research outlining its use in animal models. This document summarizes the existing in vitro knowledge and highlights the necessary future directions for translating this compound to in vivo studies.
Quantitative In Vitro Activity of this compound
This compound is a tetronic acid-based antibiotic, distinct from the well-known tetracycline (B611298) class of drugs. Its CAS number is 180027-84-3.[1][2][3] In vitro studies have demonstrated its potential as a cysteine protease inhibitor and an antimicrobial agent.[1][2]
The following table summarizes the available quantitative data on the in vitro efficacy of this compound.
| Target/Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| Rhodesain | Enzyme Inhibition | Kᵢ | 0.62 | [1] |
| Falcipain-2 | Enzyme Inhibition | Kᵢ | 1.42 | [1] |
| Cathepsin L | Enzyme Inhibition | Kᵢ | 32.5 | [1] |
| Cathepsin B | Enzyme Inhibition | Kᵢ | 1.59 | [1] |
| T. brucei | Growth Inhibition | IC₅₀ | 30.87 | [1] |
| HEK293T Kidney Cells | Cytotoxicity | IC₅₀ | 71.77 | [1] |
| J774.1 Macrophages | Cytotoxicity | IC₅₀ | 20.2 | [1] |
Hypothetical In Vitro Experimental Workflow
The existing data on this compound is derived from in vitro assays. The following diagram illustrates a generalized workflow for determining the cytotoxic effects of this compound on a cancer cell line, a common preliminary step before any in vivo consideration.
Considerations for Future In Vivo Studies
Given the absence of in vivo data, any research plan for this compound in animal models would need to be foundational. Key steps would include:
-
Pharmacokinetic (PK) Studies: Initial studies in rodent models (e.g., mice, rats) would be essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This would involve administering the compound via different routes (e.g., intravenous, intraperitoneal, oral) and at various doses to establish its half-life, bioavailability, and tissue distribution.
-
Toxicology Studies: Acute and chronic toxicity studies are required to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects. This would involve dose-ranging studies and monitoring of hematological and biochemical parameters, as well as histopathological analysis of major organs.
-
Efficacy Studies: Once a safe and tolerable dose range is established, efficacy studies in relevant animal models can be designed. Based on its in vitro activity against T. brucei, a mouse model of African trypanosomiasis could be appropriate. Its efficacy against MRSA could be tested in a murine skin or systemic infection model.[2]
Signaling Pathways
There is no information available in the current body of scientific literature regarding the specific signaling pathways modulated by this compound. While some tetracycline-class antibiotics have been shown to have anticancer effects by targeting pathways like mTOR, WNT/β-catenin, and PI3K/AKT, it is crucial to reiterate that this compound is structurally distinct from these compounds, and its mechanism of action in eukaryotic cells remains to be elucidated.[4] Recent research has indicated that some tetracyclines may enhance anti-tumor T-cell immunity by targeting galectin-1, but this has not been studied for this compound.[5][6]
Conclusion
The development of this compound for in vivo applications is in its nascent stages. The current data, while promising in vitro, does not provide a basis for establishing in vivo dosage or protocols. The information presented here is intended to inform researchers, scientists, and drug development professionals of the current knowledge landscape and to underscore the need for foundational preclinical research to explore the therapeutic potential of this compound. Any progression towards in vivo studies will require a systematic approach, beginning with comprehensive pharmacokinetic and toxicological evaluations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotics reveal a new way to fight cancer - ResOU [resou.osaka-u.ac.jp]
- 6. Study Finds Antibiotics Helps Immune Cells Identify Cancer Cells | Technology Networks [technologynetworks.com]
Application Notes and Protocols for Tetromycin B as a Cysteine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine proteases are a class of enzymes that play pivotal roles in numerous physiological and pathological processes, including immune responses, apoptosis, and host-tissue degradation by pathogens. Dysregulation of their activity is implicated in a range of diseases, from cancer and neurodegenerative disorders to infectious diseases like periodontitis. This makes them attractive targets for therapeutic intervention. The tetracycline (B611298) class of antibiotics, traditionally known for their antimicrobial properties, has recently garnered attention for activities beyond protein synthesis inhibition. Notably, certain tetracycline derivatives have demonstrated the ability to inhibit specific cysteine proteases, opening a new avenue for drug development.
This document provides a detailed guide for investigating the potential of Tetromycin B, a tetracycline-class compound, as a cysteine protease inhibitor. While specific data for this compound is not yet established, this application note leverages existing research on related compounds, such as doxycycline (B596269) and minocycline, which have shown inhibitory activity against cysteine proteases like caspases and gingipains.[1] The protocols outlined below provide a robust framework for screening and characterizing the inhibitory potential of this compound and other novel tetracycline derivatives.
Data Presentation: Characterizing the Inhibitory Profile of this compound
Effective characterization of a potential inhibitor requires quantitative analysis of its activity against a panel of target enzymes. The following tables are templates for summarizing the data obtained from the experimental protocols described in this document.
Table 1: In Vitro Inhibitory Activity of this compound against various Cysteine Proteases
| Target Cysteine Protease | Source Organism | Substrate | This compound IC50 (µM) | Positive Control IC50 (µM) (e.g., E-64) |
| Caspase-3 | Homo sapiens | Ac-DEVD-AMC | Data to be determined | Data to be determined |
| Caspase-8 | Homo sapiens | Ac-IETD-pNA | Data to be determined | Data to be determined |
| Gingipain R (RgpB) | Porphyromonas gingivalis | BAPNA | Data to be determined | Data to be determined |
| Gingipain K (Kgp) | Porphyromonas gingivalis | ALNA | Data to be determined | Data to be determined |
| Papain | Carica papaya | Z-Phe-Arg-AMC | Data to be determined | Data to be determined |
Table 2: Kinetic Parameters for the Inhibition of Cysteine Proteases by this compound
| Target Cysteine Protease | Inhibition Type | Ki (µM) |
| Caspase-3 | e.g., Uncompetitive | Data to be determined |
| Gingipain R (RgpB) | e.g., Uncompetitive | Data to be determined |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the inhibitory activity of this compound against two important classes of cysteine proteases: caspases and gingipains.
Protocol 1: In Vitro Caspase-3 Activity Assay (Fluorometric)
This protocol is designed to determine the inhibitory effect of this compound on the activity of human caspase-3, a key executioner in the apoptotic pathway.
Materials:
-
Recombinant human Caspase-3
-
Caspase-3 substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)
-
Assay Buffer: 20 mM HEPES, pH 7.5, containing 10% glycerol, and 2 mM DTT
-
This compound stock solution (in DMSO)
-
Positive control inhibitor: Ac-DEVD-CHO (Caspase-3 inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant human Caspase-3 in Assay Buffer to the desired working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted enzyme solution. b. Add 25 µL of the serially diluted this compound, positive control, or vehicle control (Assay Buffer with DMSO) to the respective wells. c. Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction. d. To initiate the reaction, add 25 µL of the Ac-DEVD-AMC substrate solution to each well.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes, with readings taken every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.
-
Data Analysis: a. For kinetic assays, determine the initial velocity (V₀) of the reaction from the linear phase of the fluorescence versus time plot. b. Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100 c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Gingipain R (RgpB) Activity Assay (Colorimetric)
This protocol measures the inhibitory effect of this compound on the amidolytic activity of RgpB, a key virulence factor from the periodontal pathogen Porphyromonas gingivalis.[2][3]
Materials:
-
Purified Gingipain R (RgpB)
-
RgpB substrate: BAPNA (Nα-benzoyl-DL-arginine-p-nitroanilide)
-
Assay Buffer: 0.2 M Tris-HCl, 0.1 M NaCl, 5 mM CaCl₂, 10 mM L-cysteine, pH 7.6
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., leupeptin)
-
96-well clear microplate
-
Microplate reader (absorbance at 405 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in the Assay Buffer.
-
Enzyme Activation: Pre-incubate the purified RgpB in the Assay Buffer (which contains the reducing agent L-cysteine) at 37°C for 10 minutes to ensure the active site cysteine is reduced.
-
Assay Reaction: a. In the wells of a 96-well plate, add 100 µL of the activated RgpB solution. b. Add 50 µL of the serially diluted this compound, positive control, or vehicle control to the appropriate wells. c. Incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 50 µL of the BAPNA substrate solution.
-
Measurement: Measure the absorbance at 405 nm kinetically for 30 minutes or as an endpoint reading after a fixed incubation time.
-
Data Analysis: a. Calculate the rate of p-nitroaniline production from the linear portion of the absorbance versus time curve. b. Determine the percent inhibition and IC50 value for this compound as described in Protocol 1.
Protocol 3: Determination of Inhibition Mechanism
To understand how this compound inhibits the cysteine protease, a kinetic analysis is performed. This protocol is an extension of the activity assays.
Procedure:
-
Perform the activity assay (either Protocol 1 or 2) with varying concentrations of both the substrate and this compound.
-
Keep the concentration of this compound constant and vary the substrate concentration to generate a Michaelis-Menten plot. Repeat this for several concentrations of this compound.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Analyze the changes in Vmax and Km in the presence of the inhibitor:
-
Competitive inhibition: Vmax remains the same, Km increases.
-
Non-competitive inhibition: Vmax decreases, Km remains the same.
-
Uncompetitive inhibition: Both Vmax and Km decrease.[4]
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing this compound as a cysteine protease inhibitor.
Caption: The caspase-mediated apoptosis signaling pathway, a potential target for this compound.
Caption: Role of gingipains in the pathogenesis of periodontal disease.
References
- 1. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The roles of RgpB and Kgp in late onset gingipain activity in the vimA-defective mutant of Porphyromonas gingivalis W83 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
Tetromycin B: Unraveling its Potential in Drug Discovery
Despite its initial identification as a potent antibiotic, detailed information regarding the broader applications of Tetromycin B in drug discovery remains limited in publicly accessible scientific literature. This document aims to provide a comprehensive overview of the available information on this compound and the related class of tetronic acid antibiotics, highlighting potential avenues for future research.
Introduction to this compound
The Broader Class: Tetronic Acid Antibiotics
Given the scarcity of specific data on this compound, an examination of the broader class of tetronic acid derivatives provides some insights into their potential as therapeutic agents. Tetronic acids are a class of γ-lactone compounds that are present in many natural products, including the well-known ascorbic acid (Vitamin C).
Biological Activities of Tetronic Acid Derivatives
Several natural products containing the tetronic acid motif exhibit a wide range of biological activities, including antibiotic, antiviral, antineoplastic, and anticoagulant properties. For instance, tetronic acid derivatives isolated from the fungus Aspergillus panamensis have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Furthermore, some of these compounds exhibited inhibitory effects on the synthesis of macromolecules in Ehrlich carcinoma cells, suggesting potential anticancer applications.[1]
Another example is tetronomycin, an ionophoric tetronic acid that demonstrates strong antibiotic activity against Gram-positive bacteria, with reported Minimum Inhibitory Concentration (MIC) values below 0.3 µg/mL.[2]
Applications in Drug Discovery: A General Perspective
The known antibacterial and potential anticancer activities of tetronic acid derivatives suggest that this class of compounds, including this compound, could be a valuable starting point for drug discovery programs. The key areas of interest would be in the development of novel antibiotics to combat resistant bacteria and in the exploration of their potential as anticancer agents.
Future Directions
To fully elucidate the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms by which this compound exerts its antibiotic effect against MRSA.
-
Anticancer Screening: A systematic evaluation of this compound's activity against a panel of cancer cell lines to determine its potential as an anticancer agent.
-
Signaling Pathway Analysis: Investigating the impact of this compound on key cellular signaling pathways to understand its broader cellular effects.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Exploring the relationship between the structure of this compound and its biological activity to guide the design of more potent and selective derivatives.
Conclusion
While specific, detailed information on the applications of this compound in drug discovery is currently lacking, the broader class of tetronic acid antibiotics shows promise in both infectious diseases and oncology. The demonstrated activity of this compound against MRSA warrants further investigation to unlock its full therapeutic potential. The protocols and conceptual frameworks outlined above provide a roadmap for researchers to systematically explore the applications of this intriguing natural product.
Note: Due to the limited availability of specific quantitative data, experimental protocols, and defined signaling pathways for this compound in the public domain, the creation of detailed data tables and diagrams as requested is not feasible at this time. The information provided is based on the general knowledge of the tetronic acid class of compounds.
References
Application Notes and Protocols: Synergistic Effects of Tetracycline in Combination with Other Antibiotics
Note: The initial request specified "Tetromycin B." However, based on available scientific literature, it is highly probable that the intended subject was "Tetracycline," a well-established class of antibiotics. This document will proceed under the assumption that the query pertains to Tetracycline (B611298) combination therapies.
Introduction
The rise of antibiotic resistance necessitates innovative therapeutic strategies. One promising approach is the use of combination therapies, where two or more antibiotics are administered concurrently. This can lead to synergistic interactions, where the combined effect is greater than the sum of the individual effects. Such combinations can enhance efficacy, reduce the required dosage of individual drugs, minimize toxicity, and potentially curb the development of resistance.[1][2][3]
Tetracyclines are a class of broad-spectrum bacteriostatic antibiotics that inhibit protein synthesis by binding to the 30S ribosomal subunit of bacteria.[4][5][6] This mechanism prevents the attachment of aminoacyl-tRNA to the ribosome, thereby halting the elongation of polypeptide chains.[7] While effective, their use can be limited by the emergence of resistance. Combining tetracyclines with other classes of antibiotics has been shown to produce synergistic effects against a range of pathogens.[2][3][8]
These application notes provide an overview of the synergistic potential of tetracycline in combination with other antibiotics, supported by quantitative data and detailed experimental protocols.
Quantitative Data Summary
The synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination is quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:
FICI = FICA + FICB = (MICA in combination / MICA alone) + (MICB in combination / MICB alone)
The results are typically interpreted as:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[9]
The following tables summarize the synergistic effects of tetracycline in combination with various other antimicrobial agents against different bacterial strains, as determined by the checkerboard assay.
Table 1: Synergistic Effects of Tetracycline with Amoxicillin
| Organism | FIC Index | Interpretation |
| Bacillus cereus (ATCC 10702) | 0.132 - 0.625 | Synergy |
| Staphylococcus aureus (ATCC 6538) | 0.132 - 0.625 | Synergy |
| Salmonella typhi (ATCC 13311) | 0.132 - 0.625 | Synergy |
| Acinetobacter calcoaceticus UP | 0.132 - 0.625 | Synergy |
| Klebsiella pneumoniae KZN | 0.132 - 0.625 | Synergy |
| Enterococcus faecalis KZN | 0.132 - 0.625 | Synergy |
| Staphylococcus aureus OK2a | 0.132 - 0.625 | Synergy |
| Proteus vulgaris KZN | 4.25 | Antagonism |
Data derived from a study on the synergistic influence of tetracycline on the antibacterial activities of amoxicillin.[2]
Table 2: Synergistic Effects of Tetracycline with Alkaloid-Related Compounds
| Combination | Organism | FIC Index | Interpretation |
| Tetracycline + Nitroxoline | Shigella flexneri | 0.086 | Synergy |
| Tetracycline + Nitroxoline | Listeria monocytogenes | 0.156 | Synergy |
| Tetracycline + Sanguinarine | Listeria monocytogenes | 0.288 | Synergy |
| Tetracycline + Zinc Pyrithione | Shigella flexneri | 0.109 | Synergy |
Data from a study evaluating in vitro synergistic effects against diarrhoeic bacteria.[8]
Experimental Protocols
Checkerboard Synergy Assay
The checkerboard assay is a common in vitro method to assess the synergistic, additive, or antagonistic effects of antibiotic combinations.[9][10]
1. Materials:
-
96-well microtiter plates
-
Bacterial strains of interest
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Stock solutions of Tetracycline and the second antibiotic
-
Sterile multichannel pipettes and tips
-
Incubator
-
Microplate reader (optional, for OD measurements)
2. Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) plate.
-
Select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]
-
Dilute the standardized suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Antibiotic Dilutions:
-
Prepare stock solutions of each antibiotic at a concentration significantly higher than their expected Minimum Inhibitory Concentration (MIC).
-
In a 96-well plate, create a two-dimensional array of antibiotic concentrations.
-
Antibiotic A (Tetracycline): Serially dilute the antibiotic horizontally across the plate.
-
Antibiotic B (Second Antibiotic): Serially dilute the antibiotic vertically down the plate.
-
The result is a checkerboard pattern where each well (except for controls) contains a unique combination of concentrations of the two antibiotics.[9]
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include appropriate controls:
-
Growth control (no antibiotics)
-
Sterility control (no bacteria)
-
MIC of each antibiotic alone.
-
-
Incubate the plate at 37°C for 16-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic in every well showing no growth.
-
Calculate the FICI by summing the individual FICs.
-
Interpret the results based on the FICI values as described above.
-
Visualizations
Signaling Pathway: Mechanism of Action of Tetracycline
Caption: Mechanism of action of tetracycline, inhibiting bacterial protein synthesis.
Experimental Workflow: Checkerboard Synergy Assay
References
- 1. Novel Combination Therapy that Improves Resistance to Tetracycline Antibiotics | Washington University Office of Technology Management [tech.wustl.edu]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Evaluation of In Vitro Synergistic Effects of Tetracycline with Alkaloid-Related Compounds against Diarrhoeic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tetromycin B
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tetromycin B. This compound is a tetronic acid-structured antibiotic effective against methicillin-resistant Staphylococcus aureus (MRSA).[1] As specific, validated HPLC methods for this compound are not widely published, this application note provides a comprehensive starting point for method development and validation. The protocol is based on established chromatographic principles for the analysis of structurally related compounds, such as tetracycline (B611298) antibiotics.[2][3][4] It outlines the instrumentation, reagents, chromatographic conditions, and detailed protocols for sample and standard preparation. Additionally, it presents hypothetical method performance data and visual workflows to guide the user through the analytical process.
Principle of the Method
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection for the separation and quantification of this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), while the mobile phase is polar. This compound, being a moderately polar molecule, will be retained on the column and then eluted by a mobile phase of appropriate polarity. The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
Experimental
Instrumentation and Consumables
-
HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase HPLC column: C18, 150 x 4.6 mm, 3 µm particle size (or similar).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE).
-
HPLC vials with inserts.
Reagents and Standards
-
This compound reference standard (>99% purity).[1]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Orthophosphoric acid (85%, analytical grade).
-
Ammonium (B1175870) dihydrogen phosphate (B84403) (analytical grade).
-
Deionized water (18.2 MΩ·cm).
Proposed Chromatographic Conditions
The following conditions are a recommended starting point for method development. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18 (e.g., Acclaim™ PA2, Zorbax® Eclipse, Sunfire™), 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 20 mM Ammonium dihydrogen phosphate buffer, pH adjusted to 2.2 with orthophosphoric acid.[5] |
| Mobile Phase B | Acetonitrile.[3] |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10% to 70% B; 10-12 min: 70% B; 12.1-15 min: Return to 10% B. |
| Flow Rate | 1.0 mL/min.[3] |
| Column Temperature | 35 °C.[4][6] |
| Autosampler Temp. | 4 °C (to minimize degradation of tetracycline-like compounds).[3] |
| Detection Wavelength | 280 nm (Initial recommendation; scan for optimal absorbance between 250-380 nm using a PDA detector).[3] |
| Injection Volume | 10 µL. |
| Run Time | 15 minutes. |
Protocols
Preparation of Solutions
-
Mobile Phase A (20 mM NH₄H₂PO₄, pH 2.2): Dissolve 2.3 g of ammonium dihydrogen phosphate in 1 L of deionized water.[5] Adjust the pH to 2.2 using orthophosphoric acid.[5] Filter the buffer through a 0.22 µm membrane filter before use.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (90:10, v/v) is recommended as the diluent to ensure compatibility with the initial chromatographic conditions.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and bring to volume with methanol. This solution should be stored at -20°C and protected from light.[6]
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the stock standard solution with the diluent. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
The appropriate sample preparation protocol will depend on the sample matrix.
-
For Pure Substance / Drug Product: Accurately weigh a portion of the sample powder containing approximately 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Bring to volume with diluent and mix well. Filter an aliquot through a 0.22 µm syringe filter into an HPLC vial.
-
For Fermentation Broth: Centrifuge an aliquot of the fermentation broth to pellet cells and large debris.[2] Transfer the supernatant to a clean tube. Perform a simple dilution (e.g., 1:10 or 1:100) with the diluent to bring the concentration within the calibration range.[2] Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial. For more complex broths, solid-phase extraction (SPE) may be necessary for cleanup.
Method Performance Characteristics (Illustrative Data)
The following tables summarize the expected performance characteristics of a validated method. These values are for illustration only and must be determined experimentally.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Illustrative Value |
| Retention Time (min) | - | ~8.5 |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | > 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% (n=6) | 0.8% |
Table 2: Method Validation Parameters
| Parameter | Illustrative Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL (Based on S/N = 3) |
| Limit of Quantification (LOQ) | 0.50 µg/mL (Based on S/N = 10)[7][8] |
| Precision (%RSD, n=6) | Repeatability: ≤ 1.5%; Intermediate Precision: ≤ 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
Visualizations
HPLC Analysis Workflow
Caption: Logical workflow for the HPLC quantification of this compound.
Sample Preparation from Fermentation Broth
Caption: Experimental workflow for sample preparation from a liquid matrix.
References
- 1. scbt.com [scbt.com]
- 2. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC method for tetracycline-related USP monographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride | MDPI [mdpi.com]
- 8. Rapid Determination of Tetracyclines in Drinking and Environmental Waters Using Fully Automatic Solid-Phase Extraction with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Tetromycin B treatment in animal models of infection
Application Notes and Protocols: Doxycycline (B596269) Treatment in Animal Models of Infection
Disclaimer: Due to the lack of available research data for "Tetromycin B," this document has been created using Doxycycline as a well-documented substitute to provide a comprehensive template. All data and protocols presented herein pertain to Doxycycline and should be adapted with experimentally validated data for the compound of interest.
Application Notes
Introduction
Doxycycline is a broad-spectrum bacteriostatic antibiotic belonging to the tetracycline (B611298) class.[1] It is a semisynthetic derivative of oxytetracycline (B609801) and has been widely used in veterinary and human medicine to treat a variety of infections caused by Gram-positive and Gram-negative bacteria, as well as some protozoa.[][3] Its efficacy has been demonstrated in numerous animal models of infection, making it a valuable tool for preclinical drug development and infectious disease research. Doxycycline is also recognized for its anti-inflammatory and immunomodulatory properties, which can contribute to its therapeutic effects.[4][5]
Mechanism of Action
Doxycycline's primary mechanism of action is the inhibition of bacterial protein synthesis.[6][7] It binds to the 30S ribosomal subunit of bacteria, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[5][6] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.[7] Because it targets a structure unique to bacteria, it has selective toxicity.[6]
Beyond its antibacterial effects, doxycycline has been shown to modulate host inflammatory responses. It can inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue degradation during inflammation.[][5]
Applications in Animal Models of Infection
Doxycycline has been evaluated in a range of animal models, demonstrating its utility in studying the pathogenesis of various infectious diseases and for assessing the efficacy of antimicrobial therapies. Key applications include:
-
Bacterial Sepsis Models: Doxycycline has been shown to improve survival and reduce inflammatory markers in murine models of polymicrobial sepsis.[4][8]
-
Respiratory Infections: It is used to model the treatment of bacterial pneumonia.[9]
-
Tick-Borne Diseases: Doxycycline is a first-line treatment for diseases such as ehrlichiosis and Lyme disease, and its efficacy has been studied in canine and murine models.[10][11]
-
Malaria Models: In combination with other antimalarial drugs, doxycycline has been investigated in murine malaria models.[12]
Quantitative Data Summary
The following tables summarize the efficacy of Doxycycline in various animal models of infection.
Table 1: Efficacy of Doxycycline in a Murine Sepsis Model
| Animal Model | Pathogen | Doxycycline Dose | Route of Administration | Key Findings | Reference |
| C57BL/6 Mice (Cecal Ligation and Puncture Model) | Polymicrobial | 50 mg/kg | Intraperitoneal | Improved survival of septic mice when combined with ceftriaxone. Significantly reduced plasma and lung pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and myeloperoxidase (MPO) levels. | [4] |
| C57BL/6 Mice | E. coli (Tetracycline-Resistant) | 1.75 mg/g | Intraperitoneal | Conferred protection, reduced hypothermia, and led to faster weight recovery. | [8] |
Table 2: Pharmacokinetic and Efficacy Parameters of Doxycycline in Various Animal Models
| Animal Model | Infection Model | Doxycycline Dose | Route of Administration | Pharmacokinetic/Efficacy Parameter | Value | Reference | | --- | --- | --- | --- | --- | --- | | Rhesus Macaques | N/A (Pharmacokinetic study) | 5 mg/kg | Oral | Peak Serum Concentration (Cmax) | ~2 µg/mL |[11] | | Rabbits | N/A (Pharmacokinetic study) | 20 mg/kg | Intravenous | Volume of Distribution (Vss) | 0.64 L/kg |[13] | | Dogs | Ehrlichia canis | 10 mg/kg/day | Oral | Treatment Duration for Clinical Amelioration | 28 days |[10] | | A/J Mice | Coxiella burnetii (Q Fever) | Not specified | Inhalation | In Vitro MIC | <0.04 µg/mL |[14] |
Experimental Protocols
Protocol for a Murine Model of Peritonitis-Induced Sepsis
This protocol describes the induction of sepsis in mice via intraperitoneal injection of a bacterial suspension, followed by treatment with Doxycycline.
Materials:
-
C57BL/6 mice (6-8 weeks old)[15]
-
Bacterial culture (e.g., E. coli)
-
Sterile saline
-
Doxycycline hyclate
-
Syringes and needles (25-27 gauge)[16]
-
Animal balance
-
Calipers (for measuring body temperature if applicable)
Procedure:
-
Preparation of Bacterial Inoculum: a. Culture bacteria to the mid-logarithmic phase. b. Centrifuge the culture and wash the bacterial pellet with sterile saline. c. Resuspend the pellet in sterile saline to the desired concentration (e.g., 3 x 10^8 CFU/mL).[15] The concentration may need to be optimized to achieve a desired level of sepsis severity.
-
Induction of Peritonitis: a. Anesthetize the mice according to approved institutional protocols. b. Administer the bacterial suspension via intraperitoneal (IP) injection in the lower abdominal quadrant.[16] The typical injection volume is 0.5-1 mL.[17]
-
Doxycycline Administration: a. Prepare a stock solution of Doxycycline in a suitable vehicle (e.g., sterile water or saline). b. At a designated time post-infection (e.g., 1-3 hours), administer Doxycycline via the desired route (e.g., intraperitoneally or subcutaneously).[4][18] The dosage should be calculated based on the animal's body weight (e.g., 50 mg/kg).[4] c. A control group should receive the vehicle only. d. Subsequent doses can be administered every 12 or 24 hours as required by the experimental design.[15][18]
-
Monitoring and Endpoint Analysis: a. Monitor the animals for clinical signs of sepsis, such as lethargy, piloerection, and changes in body temperature.[8] b. Record survival rates over a set period (e.g., 5-7 days).[4] c. At the experimental endpoint, euthanize the animals and collect blood and/or organs (e.g., liver, spleen, lungs) for bacterial load determination (CFU counting) and analysis of inflammatory markers (e.g., cytokines via ELISA).[4][15]
Visualizations
Signaling Pathway of Doxycycline's Antibacterial Action
Caption: Doxycycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
Experimental Workflow for Evaluating Doxycycline in a Murine Sepsis Model
Caption: Workflow for in vivo efficacy testing of Doxycycline in a mouse model of sepsis.
References
- 1. Doxycycline - Wikipedia [en.wikipedia.org]
- 3. Doxycycline use and antibiotic resistance | Vets & Clinics [vetsandclinics.com]
- 4. Immunomodulatory Effect of Doxycycline Ameliorates Systemic and Pulmonary Inflammation in a Murine Polymicrobial Sepsis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. What is the mechanism of Doxycycline? [synapse.patsnap.com]
- 7. study.com [study.com]
- 8. researchgate.net [researchgate.net]
- 9. Doxycycline for dogs and cats (part 1) | Vets Clinics [vetsandclinics.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Pharmacokinetic Analysis of Oral Doxycycline in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics of Doxycycline in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Alternative Doxycycline Antibiotic Regimes in an Inhalational Murine Model of Q Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mouse Intraperitoneal Infection Model [bio-protocol.org]
- 16. olac.berkeley.edu [olac.berkeley.edu]
- 17. Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Efficacy Testing of Tetromycin B Against Clinical Bacterial Isolates
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Tetromycin B is a novel investigational antibiotic. This document provides a comprehensive set of protocols for the in vitro evaluation of this compound's efficacy against a panel of clinically relevant bacterial isolates. The described methodologies adhere to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and are designed to deliver accurate and reproducible data for preclinical assessment.[1][2][3][4] The protocols cover the determination of minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics, providing a thorough profile of this compound's antimicrobial activity.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
Materials:
-
This compound stock solution (concentration validated)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates[5]
-
Bacterial isolates (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)[6]
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies.[7] Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] This suspension must be used within 15 minutes.
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
-
Serial Dilution of this compound:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 100 µL of a working stock of this compound (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10.[7] Discard the final 100 µL from column 10.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).[5]
-
-
Inoculation: Inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum.[7] The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).[5] This can be assessed visually or with a plate reader. The growth control well should be turbid, and the sterility control well should be clear.[7]
Minimum Bactericidal Concentration (MBC) Determination
The MBC test determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9] It is performed after the MIC has been determined.[10]
Materials:
-
MIC plate from the previous experiment
-
Sterile agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Micropipette and sterile tips
Procedure:
-
Subculturing: From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot onto a sterile agar plate.
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11]
Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion test is a qualitative method used to assess the susceptibility of bacteria to an antimicrobial agent.[12][13]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Bacterial inoculum prepared to 0.5 McFarland standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
Procedure:
-
Disk Preparation: Aseptically impregnate sterile paper disks with a defined amount of this compound. Allow disks to dry completely.
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension.[13] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees each time to ensure even coverage.[14]
-
Disk Placement: Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.[14] Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[14]
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters.[15]
Time-Kill Kinetic Assay
This assay evaluates the rate and extent of bacterial killing by an antimicrobial agent over time.[16]
Materials:
-
Bacterial inoculum prepared to ~5 x 10⁵ CFU/mL in CAMHB
-
This compound solutions (at concentrations relative to the MIC, e.g., 0.5x, 1x, 2x, 4x MIC)
-
Growth control (no antibiotic)
-
Sterile flasks or tubes
-
Shaking incubator (35°C ± 2°C)
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Setup: Prepare flasks containing CAMHB with the desired concentrations of this compound and a growth control flask without the antibiotic.
-
Inoculation: Inoculate each flask with the prepared bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.[16]
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.[17]
-
Plating and Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline.[16] Plate a specific volume of the appropriate dilutions onto agar plates.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Data Analysis: Count the colonies on plates that have between 30 and 300 colonies.[16] Calculate the CFU/mL for each time point and concentration. Plot log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[18]
Data Presentation
Quantitative data from the described experiments should be summarized in structured tables for clear comparison.
Table 1: MIC and MBC Values of this compound (µg/mL)
| Clinical Isolate | Gram Stain | MIC | MBC | MBC/MIC Ratio |
|---|---|---|---|---|
| S. aureus ATCC 29213 | Positive | |||
| E. coli ATCC 25922 | Negative | |||
| P. aeruginosa ATCC 27853 | Negative | |||
| MRSA Isolate 1 | Positive |
| VRE Isolate 1 | Positive | | | |
Table 2: Disk Diffusion Zone Diameters for this compound (mm)
| Clinical Isolate | Gram Stain | Zone Diameter (mm) | Interpretation* |
|---|---|---|---|
| S. aureus ATCC 29213 | Positive | ||
| E. coli ATCC 25922 | Negative | ||
| P. aeruginosa ATCC 27853 | Negative | ||
| MRSA Isolate 1 | Positive | ||
| VRE Isolate 1 | Positive |
*Interpretation (Susceptible, Intermediate, Resistant) requires CLSI-defined breakpoints, which are not yet established for this compound.
Table 3: Time-Kill Kinetics of this compound against S. aureus ATCC 29213 (Log10 CFU/mL)
| Time (hours) | Growth Control | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC |
|---|---|---|---|---|---|
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 12 |
| 24 | | | | | |
Mandatory Visualization
Diagrams are provided to illustrate the experimental workflow and a hypothetical mechanism of action for this compound.
Caption: Experimental workflow for testing this compound.
Caption: Hypothetical mechanism of this compound action.
References
- 1. goums.ac.ir [goums.ac.ir]
- 2. iacld.com [iacld.com]
- 3. clsi.org [clsi.org]
- 4. darvashco.com [darvashco.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. microchemlab.com [microchemlab.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. asm.org [asm.org]
- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emerypharma.com [emerypharma.com]
Application Notes and Protocols for the Long-Term Storage and Stability of Tetromycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tetromycin B
This compound belongs to the tetracycline (B611298) class of antibiotics, which are known for their broad-spectrum antibacterial activity. These compounds function by inhibiting protein synthesis in bacteria. The stability of this compound is a critical factor for ensuring its efficacy and safety in research and pharmaceutical applications. Understanding the optimal conditions for its long-term storage and the factors that influence its degradation is paramount for reliable experimental outcomes and the development of stable pharmaceutical formulations. These application notes provide a comprehensive guide to the proper handling, storage, and stability assessment of this compound.
Long-Term Storage and Stability of this compound
Proper storage is crucial to maintain the potency and integrity of this compound. The following recommendations are based on best practices for tetracycline antibiotics and should be adapted for this compound.
Solid (Powder) Form
For long-term storage of this compound in its solid, powdered form, it is recommended to:
-
Temperature: Store at -20°C for optimal stability.[1][2] Some powdered antibiotics can last for two to three years if stored properly.[1]
-
Light: Protect from light.[3][4][5] Photosensitivity is a common characteristic of tetracyclines.[4]
-
Humidity: Keep in a tightly sealed container in a dry environment to minimize exposure to moisture.[4][6][7] High humidity can contribute to degradation.[4]
Solution Form
The stability of this compound in solution is significantly lower than in its solid form and is influenced by several factors.
-
Stock Solutions:
-
Prepare stock solutions in a suitable solvent such as methanol (B129727), ethanol, DMSO, or DMF.[2]
-
It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
-
Store stock solutions at -20°C or -80°C.[1][3] For some tetracyclines, storage at -20°C is suitable for up to a year.[1]
-
-
Working Solutions:
-
The stability of working solutions is concentration and temperature-dependent.[8]
-
Aqueous solutions of tetracyclines are less stable than stock solutions in organic solvents.
-
The pH of the solution is a critical factor; tetracyclines are generally more stable in acidic conditions (around pH 4) than in neutral or alkaline solutions.[4][9]
-
Factors Affecting this compound Stability
Several environmental factors can accelerate the degradation of this compound.
-
Temperature: Higher temperatures increase the rate of degradation.[3][4]
-
Light: Exposure to light, particularly UV light, can lead to rapid decomposition.[4][10]
-
pH: this compound is susceptible to degradation in both highly acidic (pH < 2) and alkaline conditions.[9] In acidic solutions, it can undergo epimerization and dehydration, while in alkaline solutions, it can form isotetracycline.[9]
-
Oxygen: The presence of atmospheric oxygen can contribute to oxidative degradation.[10]
-
Humidity: Moisture can facilitate degradative reactions, especially for the solid form.[4]
Quantitative Stability Data (for Tetracycline Analogs)
The following tables summarize stability data for tetracycline and its analogs. This data should be used as a guideline for this compound, and specific stability studies are recommended for the compound of interest.
Table 1: Stability of Tetracycline in Solution Under Different Storage Conditions
| Compound | Solvent/Matrix | Concentration | Temperature | Duration | Percent Loss/Remaining | Reference |
| Tetracycline | Raw Milk | 50 ppb | 4°C | 48 hours | No loss observed | [3][11] |
| Tetracycline | Raw Milk | 50 ppb | 25°C | 24 hours | No loss observed | [3][11] |
| Tetracycline | Raw Milk | 50 ppb | 4°C | 72 hours | 4% to 13% loss | [3][11] |
| Tetracycline | Raw Milk | 50 ppb | 25°C | 48 hours | 0% to 18% loss | [3][11] |
| Tetracycline | Methanol | 10 mg/L | -20°C | Not specified | Concentration decreased to 8.00 mg/L | [8] |
| Tetracycline | Methanol | 10 mg/L | 25°C | Not specified | Concentration decreased to 6.78 mg/L | [8] |
| Tetracycline | Methanol | 100 mg/L | -20°C | Not specified | Concentration decreased to 97.13 mg/L | [8] |
| Tetracycline | Methanol | 100 mg/L | 25°C | Not specified | Concentration decreased to 47.80 mg/L | [8] |
Experimental Protocols
The following protocols provide a framework for preparing and assessing the stability of this compound.
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous solvent (e.g., DMSO, DMF, methanol, or ethanol)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Add the appropriate volume of the chosen solvent to achieve the desired stock solution concentration (e.g., 10-50 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for HPLC-Based Stability Assessment
This protocol describes a general method for monitoring the degradation of this compound over time.
-
Materials:
-
This compound stock solution
-
Appropriate buffer solutions for desired pH values
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
A suitable HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, methanol, water with formic acid)
-
Incubators or water baths for controlled temperature studies
-
Light chamber for photostability studies
-
-
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution in the desired matrix (e.g., buffer, cell culture medium).
-
Divide the working solutions into different storage conditions to be tested (e.g., different temperatures, light exposure).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each condition.
-
Analyze the aliquots by HPLC. A typical method for tetracyclines involves a C18 column with a gradient elution of water (containing 0.1% formic acid) and methanol or acetonitrile.[12]
-
Monitor the peak area of the parent this compound peak and any new peaks that appear, which may correspond to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Protocol for Forced Degradation (Stress Testing)
Forced degradation studies help to identify potential degradation products and pathways.
-
Materials:
-
This compound solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Heat source (e.g., oven, water bath)
-
Light source (e.g., UV lamp)
-
HPLC-MS system for analysis
-
-
Procedure:
-
Acidic Condition: Mix the this compound solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before HPLC analysis.
-
Alkaline Condition: Mix the this compound solution with 0.1 M NaOH and incubate. Neutralize before analysis.
-
Oxidative Condition: Mix the this compound solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat the this compound solution at an elevated temperature (e.g., 80°C).
-
Photolytic Stress: Expose the this compound solution to UV light.
-
Analyze the stressed samples by HPLC-MS to separate and identify the degradation products based on their retention times and mass-to-charge ratios.
-
Visualizations
Factors Affecting this compound Stability
Caption: Factors influencing the degradation of this compound.
Generalized Degradation Pathway of Tetracyclines
Caption: Common degradation pathways for tetracycline antibiotics.
Experimental Workflow for a Stability Study
Caption: Workflow for conducting a stability study of this compound.
References
- 1. goldbio.com [goldbio.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. msd.com [msd.com]
- 7. merck.com [merck.com]
- 8. icj-e.org [icj-e.org]
- 9. researchgate.net [researchgate.net]
- 10. Stability studies of tetracycline in methanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of tetracycline antibiotics in raw milk under laboratory storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Safe Handling and Disposal of Tetromycin B
These guidelines provide a framework for the safe handling and disposal of Tetromycin B in a laboratory setting. It is crucial to note that "this compound" can refer to more than one compound. Therefore, researchers must consult the specific Safety Data Sheet (SDS) for the exact compound in use and perform a thorough risk assessment before commencing any work. In the absence of a specific SDS for this compound, the following procedures are based on best practices for handling potent bioactive compounds and analogous antibiotics like tetracycline.
Compound Identification and Properties
Two distinct compounds have been identified as "this compound." Researchers must verify the CAS number of their substance to ensure they are consulting the correct information.
Table 1: Chemical and Physical Properties of Identified "this compound" Compounds
| Property | This compound (Cysteine Protease Inhibitor) | This compound (Macrolide) |
| CAS Number | 180027-84-3[1][2] | Not explicitly found |
| PubChem CID | Not explicitly found | 169492048[3] |
| Molecular Formula | C₃₄H₄₆O₅[1][2] | C₃₅H₅₃NO₁₄[3] |
| Molecular Weight | 534.7 g/mol [1][2] | 711.8 g/mol [3] |
| Appearance | Solid[1] | Not specified |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol[1] | Not specified |
| Purity | >99%[2] | Not specified |
| Storage | -20°C[1] | Not specified |
| Stability | ≥ 4 years at -20°C[1] | Not specified |
Hazard Identification and Risk Assessment
A comprehensive risk assessment must be conducted before handling this compound. As a bioactive compound, it should be treated as potentially hazardous. The toxicological properties of this compound have not been fully investigated.[4] Therefore, it is prudent to assume it may be harmful if inhaled, ingested, or comes into contact with skin.
Potential hazards associated with similar antibiotics include:
-
Skin and eye irritation. [5]
-
Respiratory irritation if inhaled as a dust.[5]
-
Reproductive toxicity and potential damage to an unborn child.[5][6][7]
-
Target organ damage through prolonged or repeated exposure.[6][7]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Lab Coat: A fully buttoned lab coat must be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust, a properly fitted respirator (e.g., N95 or higher) should be used. Work should ideally be conducted in a chemical fume hood.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.[4]
Safe Handling and Experimental Protocols
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound according to the manufacturer's instructions, typically at -20°C, in a tightly sealed container.[1]
-
The storage area should be clearly labeled with the compound's identity and associated hazards.
Weighing and Solution Preparation
-
Perform all weighing and solution preparation inside a chemical fume hood.
-
To prevent dust generation, handle the solid compound carefully.
-
Use appropriate solvents for dissolution as specified by the supplier (e.g., DMF, DMSO, Ethanol, Methanol for the cysteine protease inhibitor).[1]
-
Cap containers securely immediately after use.
Experimental Use
-
When using solutions of this compound, avoid aerosol formation.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
Spill and Emergency Procedures
Spills
-
Small spills (solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with an appropriate solvent.
-
Small spills (liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large spills: Evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]
Disposal of this compound Waste
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all unused solid this compound and any contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour this compound solutions down the drain.[9]
-
Disposal Route: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[4][10] This typically involves collection by a certified hazardous waste disposal company.
Workflow and Signaling Pathway Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
Disclaimer: This document provides general guidance. Always refer to the specific Safety Data Sheet (SDS) for the compound you are using and follow all applicable institutional and regulatory guidelines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Tetramycin B | C35H53NO14 | CID 169492048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. msd.com [msd.com]
- 7. merck.com [merck.com]
- 8. carlroth.com [carlroth.com]
- 9. epa.gov [epa.gov]
- 10. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Improving Tetromycin B solubility in aqueous solutions
Technical Support Center: Tetromycin B
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral aqueous solutions like water or Phosphate-Buffered Saline (PBS)?
This compound has an intrinsically low aqueous solubility at neutral pH due to its chemical structure. It is a weakly basic compound with a pKa of 8.5. In neutral solutions (pH ≈ 7.0-7.4), the molecule is predominantly in its un-ionized, less soluble form. To achieve effective dissolution, modification of the solution's pH is the primary recommended method.
Data Summary: pH-Dependent Solubility of this compound
The solubility of this compound is highly dependent on the pH of the aqueous medium. As the pH becomes more acidic, the molecule becomes protonated, leading to a significant increase in solubility.
| pH | This compound Solubility (µg/mL) | Molar Solubility (µM) | Appearance |
| 3.0 | 5250 | 11650 | Clear, colorless |
| 4.0 | 2100 | 4660 | Clear, colorless |
| 5.0 | 450 | 1000 | Clear, colorless |
| 6.0 | 35 | 77.8 | Slightly hazy |
| 7.0 | < 5 | < 11.1 | Visible precipitate |
| 7.4 | < 2 | < 4.4 | Visible precipitate |
| 8.0 | < 1 | < 2.2 | Visible precipitate |
Molecular Weight of this compound assumed to be 450.5 g/mol .
Q2: What is the recommended protocol for dissolving this compound using pH adjustment for in vitro assays?
This protocol details the steps for preparing a this compound solution in an aqueous buffer by first dissolving it in an acidic solution.
Experimental Protocol: pH-Adjustment Method for Aqueous Dissolution
-
Preparation of Acidic Solution: Prepare a 10 mM Hydrochloric Acid (HCl) solution in deionized water.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a small volume of the 10 mM HCl solution to the this compound powder and vortex thoroughly until the solid is completely dissolved. A clear solution should be observed.
-
Buffering: Slowly add a concentrated stock of a suitable buffer (e.g., 10x PBS) to the acidic this compound solution. It is critical to add the buffer after the initial acidic dissolution.
-
Final pH and Volume Adjustment: Adjust the final pH to the desired level (e.g., 7.4) using 1 M NaOH while monitoring with a calibrated pH meter. Add deionized water to reach the final target volume and concentration.
-
Sterilization: If required for cell-based assays, filter-sterilize the final solution through a 0.22 µm syringe filter. Note that precipitation may occur if the final concentration is above the solubility limit at the final pH.
Tetromycin B degradation and stability issues
Welcome to the Technical Support Center for Tetromycin B. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Given that this compound is a rare compound with limited published stability and degradation data, this guide also provides general best practices for handling complex natural product antibiotics and insights based on the chemistry of its core tetronic acid structure.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from tetracycline (B611298) antibiotics?
A1: this compound is an antibiotic with an unusual tetronic acid structure. It is important to distinguish it from the well-known class of tetracycline antibiotics. Tetracyclines have a characteristic four-ring ("tetracyclic") core structure, whereas this compound is a derivative of tetronic acid, a five-membered lactone ring. This structural difference means that the stability, degradation, and handling protocols for tetracyclines are not directly applicable to this compound.
Q2: What are the known solvents for dissolving this compound?
A2: Based on available information, this compound is soluble in several common organic solvents. The choice of solvent can significantly impact the stability of the compound in solution.
| Solvent | Solubility |
| DMF (Dimethylformamide) | Soluble |
| DMSO (Dimethyl sulfoxide) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
Q3: What are the general recommendations for storing this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C or below, protected from light and moisture. For stock solutions, it is best practice to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, they should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. The stability of this compound in various solvents over time has not been extensively studied, so caution is advised.
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been detailed in published literature. However, compounds containing a tetronic acid motif can be susceptible to hydrolysis, oxidation, and photodegradation. The presence of other functional groups in the complex structure of this compound may also contribute to its degradation profile. It is crucial to handle the compound with care to minimize exposure to conditions that could promote degradation.
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Biological Activity Observed
Possible Causes:
-
Degradation of this compound: The compound may have degraded due to improper storage or handling.
-
Precipitation of Compound: this compound may have precipitated out of the solution, especially if the solvent is not optimal or if the solution has been stored for an extended period.
-
Incorrect Concentration: Errors in preparing the stock solution or dilutions can lead to a final concentration that is too low to elicit a biological response.
Troubleshooting Steps:
Caption: Troubleshooting workflow for lack of biological activity.
Issue 2: Variability Between Experimental Replicates
Possible Causes:
-
Uneven Evaporation of Solvent: This can be a problem in multi-well plate assays, leading to variations in concentration.
-
Adsorption to Plasticware: Complex natural products can sometimes adsorb to the surface of plastic tubes or plates.
-
Incomplete Solubilization: The compound may not be fully dissolved, leading to inconsistent concentrations in different aliquots.
Troubleshooting Steps:
Caption: Addressing sources of experimental variability.
Experimental Protocols: General Best Practices
Due to the lack of specific published protocols for this compound stability studies, the following are general guidelines for researchers wishing to assess the stability of this compound in their own experimental systems.
Protocol: Assessing Short-Term Stability in Solution
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of solid this compound.
-
Dissolve in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mM). Ensure complete dissolution.
-
-
Experimental Setup:
-
Prepare aliquots of the stock solution under different conditions to be tested (e.g., room temperature, 4°C, 37°C).
-
Include a control aliquot stored at -80°C.
-
Protect all samples from light.
-
-
Time Points:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
-
Analysis:
-
Analyze the samples by a suitable method, such as High-Performance Liquid Chromatography (HPLC) or a bioassay.
-
For HPLC analysis, monitor for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak.
-
In a bioassay, compare the biological activity of the stored samples to the control at time zero.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
-
Determine the half-life under each condition.
-
General Recommendations for Handling this compound
-
Work in a well-ventilated area and use appropriate personal protective equipment (PPE).
-
Protect from light: Many complex natural products are light-sensitive. Store solid material and solutions in amber vials or wrap containers in aluminum foil.
-
Avoid repeated freeze-thaw cycles: Aliquot stock solutions into single-use volumes.
-
Use high-quality solvents: Impurities in solvents can potentially react with and degrade the compound.
-
Perform pilot studies: Before conducting large-scale experiments, it is advisable to perform small pilot studies to determine the optimal handling and storage conditions for this compound in your specific experimental setup.
This technical support center provides a starting point for researchers working with this compound. As more data becomes available, this resource will be updated. We encourage researchers to meticulously document their handling and storage conditions to contribute to the collective understanding of this rare antibiotic's properties.
Optimizing Tetromycin B Concentration for Experiments: A Technical Support Guide
Welcome to the technical support center for Tetromycin B. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the tetronic acid class of antibiotics. It exhibits significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Its primary known mechanisms of action are the inhibition of bacterial protein synthesis and the inhibition of cysteine proteases.
Q2: How should I prepare and store this compound for my experiments?
For in vitro experiments, this compound can be dissolved in solvents such as ethanol, methanol, DMF, or DMSO. It is recommended to prepare a concentrated stock solution which can then be diluted to the final desired concentration in your experimental medium. Stock solutions should be stored at -20°C to maintain stability. As with many antibiotics, it is advisable to protect solutions from light.
Q3: What is a typical starting concentration for this compound in antibacterial assays?
The optimal concentration of this compound will vary depending on the bacterial strain and the specific experimental conditions. For initial experiments, a concentration range finding study is recommended. Based on available data, concentrations in the low micromolar range are often effective against susceptible bacterial strains.
Q4: Is this compound cytotoxic to mammalian cells?
Yes, this compound can exhibit cytotoxicity at certain concentrations. It is crucial to determine the cytotoxic profile of this compound in your specific cell line to distinguish between antibacterial effects and general cytotoxicity. An initial cytotoxicity assay, such as an MTT or LDH assay, is recommended to establish a therapeutic window.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low antibacterial activity observed. | Incorrect concentration: The concentration of this compound may be too low to inhibit bacterial growth. | Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain. |
| Degraded compound: Improper storage or handling may have led to the degradation of this compound. | Prepare fresh stock solutions from a new vial of the compound. Ensure proper storage at -20°C and protection from light. | |
| Resistant bacterial strain: The bacterial strain being tested may be resistant to this compound. | Verify the susceptibility of your bacterial strain to other antibiotics as a control. Consider using a known susceptible strain for comparison. | |
| High cytotoxicity observed in mammalian cell culture. | Concentration is too high: The concentration of this compound is exceeding the cytotoxic threshold for the cell line. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value for your cell line. Use concentrations below the IC50 for subsequent experiments. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used. | Ensure the final concentration of the solvent in your culture medium is below the toxic level for your cells (typically <0.5% for DMSO). Run a solvent-only control. | |
| Inconsistent or variable results between experiments. | Inconsistent solution preparation: Variations in the preparation of this compound stock or working solutions. | Standardize the protocol for preparing and diluting this compound. Prepare aliquots of the stock solution to minimize freeze-thaw cycles. |
| Variability in experimental conditions: Differences in cell density, bacterial inoculum size, or incubation times. | Maintain consistent experimental parameters across all replicates and experiments. |
Quantitative Data Summary
The following table summarizes available quantitative data for this compound. Researchers should note that these values are cell-line and strain-specific and should be used as a reference for designing their own experiments.
| Parameter | Organism/Cell Line | Value |
| IC50 (Cytotoxicity) | HEK293T (Human Embryonic Kidney) | ~71.77 µM |
| J774.1 (Mouse Macrophage) | ~20.2 µM | |
| Activity | Gram-positive bacteria (including MRSA) | Effective in low µM range |
Experimental Protocols
General Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines a general method for determining the MIC of this compound against a bacterial strain using a broth microdilution assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
General Protocol for Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound on a mammalian cell line.
Caption: Workflow for assessing the cytotoxicity of this compound using an MTT assay.
Signaling Pathway
Postulated Inhibition of Cysteine Protease-Mediated Signaling
As a known cysteine protease inhibitor, this compound may interfere with signaling pathways that are dependent on the activity of these proteases. The following diagram illustrates a generalized pathway where a cysteine protease is involved in the activation of a downstream signaling cascade, and how this compound might inhibit this process. The specific molecular targets of this compound within cellular signaling pathways require further investigation.
Caption: Postulated mechanism of this compound inhibiting a cysteine protease-dependent signaling pathway.
Technical Support Center: Troubleshooting Tetromycin B Inhibition of Bacterial Growth
Welcome to the technical support center for Tetromycin B. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro antimicrobial susceptibility testing.
Disclaimer: "this compound" is not a standard nomenclature for a recognized tetracycline (B611298) antibiotic. This guide assumes "this compound" is a tetracycline-class antibiotic. The troubleshooting advice and protocols provided are based on the known properties and mechanisms of action of tetracycline antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (as a tetracycline-class antibiotic)?
A1: Tetracycline-class antibiotics are protein synthesis inhibitors. They bind to the 30S ribosomal subunit of bacteria, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the addition of new amino acids to the growing peptide chain, leading to a bacteriostatic effect (inhibition of growth).
Q2: I'm not seeing any inhibition of bacterial growth with my this compound. What are the most likely reasons?
A2: There are three main categories of potential issues: problems with the antibiotic itself, errors in the experimental procedure, or resistance of the bacterial strain. This guide will walk you through troubleshooting each of these possibilities.
Q3: How can I be sure my experimental setup is correct?
A3: We have provided detailed protocols for standard antimicrobial susceptibility tests, including the Kirby-Bauer disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC). Following these protocols closely and using appropriate quality control strains are crucial for reliable results.
Q4: What are the common mechanisms of bacterial resistance to tetracyclines?
A4: Bacteria can develop resistance to tetracyclines through several mechanisms, including:
-
Efflux pumps: These are membrane proteins that actively pump the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. Common examples include TetA and TetB.
-
Ribosomal protection: Bacteria can produce proteins (e.g., TetM, TetO) that bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to continue.
-
Enzymatic inactivation: Some bacteria can produce enzymes that chemically modify and inactivate the tetracycline molecule.
Troubleshooting Guide: No Inhibition of Bacterial Growth
If you are not observing the expected inhibitory effect of this compound, please follow this step-by-step troubleshooting guide.
Step 1: Verify the Integrity of Your this compound Stock
The first step is to ensure that the antibiotic you are using is active.
Troubleshooting Potential Issues with this compound Stock
| Potential Issue | Recommended Action | Acceptance Criteria |
| Degradation due to improper storage | Review storage conditions. Tetracycline solutions are sensitive to light and pH. Store stock solutions at -20°C or colder and protect from light. Avoid repeated freeze-thaw cycles. | Stock solution should be clear and of the expected color. Any precipitation or color change may indicate degradation. |
| Incorrect stock solution concentration | Recalculate and prepare a fresh stock solution from the powder. Ensure accurate weighing and complete dissolution. | The calculated concentration should match the intended concentration. |
| Inactivation in experimental media | Check the pH of your growth media. Tetracyclines can be unstable at alkaline pH. Also, be aware of potential interactions with components in complex media. | The pH of the media should be within the stable range for tetracyclines (typically slightly acidic to neutral). |
Step 2: Evaluate Your Experimental Procedure
Procedural errors are a common source of unexpected results in antimicrobial susceptibility testing.
Troubleshooting Experimental Procedures
| Potential Issue | Recommended Action | Acceptance Criteria |
| Incorrect inoculum density | Standardize your bacterial inoculum to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1][2] | The turbidity of your inoculum should visually match the 0.5 McFarland standard. |
| Improper media | Use Mueller-Hinton Agar (B569324) (MHA) or Broth (MHB) for standard susceptibility testing. The depth of the agar in Kirby-Bauer plates should be uniform (around 4 mm).[2] | The media should be prepared according to the manufacturer's instructions and validated with QC strains. |
| Incorrect incubation conditions | Incubate plates at 35°C ± 2°C for 16-20 hours. Ensure proper atmospheric conditions (e.g., ambient air for most non-fastidious bacteria). | The control plate (no antibiotic) should show confluent bacterial growth. |
| Issues with antibiotic disks (Kirby-Bauer) | Ensure disks are stored correctly (as per manufacturer's instructions) and are not expired. Disks should be firmly pressed onto the agar surface. | QC strain should produce a zone of inhibition within the acceptable range. |
Step 3: Assess the Bacterial Strain for Resistance
If you have ruled out issues with your antibiotic and experimental procedure, it is likely that the bacterial strain is resistant to this compound.
Investigating Bacterial Resistance
| Potential Resistance Mechanism | Suggested Confirmation Method |
| Efflux Pump-Mediated Resistance | Perform MIC testing in the presence and absence of an efflux pump inhibitor (e.g., CCCP). A significant decrease in the MIC in the presence of the inhibitor suggests efflux pump activity. |
| Ribosomal Protection | Molecular methods such as PCR can be used to detect the presence of ribosomal protection genes (e.g., tet(M), tet(O)). |
| Enzymatic Inactivation | This is a less common mechanism for tetracyclines but can be investigated through specialized enzymatic assays or by analyzing the supernatant of a resistant culture for antibiotic degradation. |
Quality Control
The use of quality control (QC) strains is essential for validating your experimental results. These are well-characterized bacterial strains with known susceptibility profiles.
Recommended QC Strains for Antimicrobial Susceptibility Testing
| QC Strain | Gram Stain | Expected Susceptibility to Tetracycline |
| Escherichia coli ATCC 25922 | Gram-negative | Susceptible |
| Staphylococcus aureus ATCC 25923 | Gram-positive | Susceptible |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Intrinsically Resistant (often used as a negative control) |
You should test your this compound against these QC strains in parallel with your experimental strains. If the results for the QC strains are within the expected range, it provides confidence that your antibiotic and experimental setup are correct.
Experimental Protocols
Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile saline or Tryptic Soy Broth
-
Bacterial culture (18-24 hours old)
-
This compound-impregnated paper disks (6 mm)
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or using a spectrophotometer.[1]
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized inoculum.
-
Remove excess fluid by pressing the swab firmly against the inside wall of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[1][3]
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Antibiotic Disks:
-
Using sterile forceps, place the this compound disk onto the surface of the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart.[1]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm) using a ruler or calipers.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established interpretive criteria (e.g., from CLSI or EUCAST). For a novel compound, these criteria would need to be determined.
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
Materials:
-
96-well microtiter plate
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial culture (18-24 hours old)
-
Standardized inoculum (as prepared for the Kirby-Bauer test, then diluted)
-
This compound stock solution
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Plate reader (optional)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of MHB into all wells of a 96-well plate.
-
Add 50 µL of a 2x concentrated this compound solution to the first column of wells.
-
Perform a serial two-fold dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well, except for a sterility control well (which should only contain MHB).
-
Include a growth control well containing MHB and the bacterial inoculum but no antibiotic.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as compared to the growth control well. This can be assessed visually or by using a plate reader to measure optical density.
-
Visualizations
Caption: Troubleshooting workflow for lack of bacterial inhibition.
Caption: Mechanisms of bacterial resistance to tetracycline antibiotics.
References
Technical Support Center: Overcoming Tetromycin B Resistance in Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Tetromycin B resistance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to this compound and other tetracyclines?
A1: Bacteria primarily develop resistance to tetracyclines, including this compound, through three main mechanisms:
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline (B611298) out of the bacterial cell, preventing it from reaching its ribosomal target at a high enough concentration to be effective.[1][2]
-
Ribosomal Protection Proteins (RPPs): These proteins bind to the bacterial ribosome and dislodge the tetracycline molecule, allowing protein synthesis to continue even in the presence of the antibiotic.[1]
-
Enzymatic Inactivation: Some bacteria can produce enzymes that chemically modify and inactivate the tetracycline molecule, rendering it ineffective.
Q2: My bacterial strain is showing high resistance to this compound. What are the initial troubleshooting steps?
A2: First, confirm the purity of your bacterial culture and verify the concentration and integrity of your this compound stock solution. Next, determine the Minimum Inhibitory Concentration (MIC) of this compound against your strain to quantify the level of resistance. Consider sequencing the strain to identify known resistance genes (e.g., tet(A), tet(B) for efflux pumps; tet(M), tet(O) for ribosomal protection).
Q3: What are the main strategies to overcome this compound resistance in a laboratory setting?
A3: The three main strategies to combat tetracycline resistance are:
-
Combination Therapy: Using this compound in conjunction with another antibiotic can create a synergistic effect, where the combined antimicrobial activity is greater than the sum of their individual effects.[3]
-
Efflux Pump Inhibitors (EPIs): These compounds block the activity of efflux pumps, thereby increasing the intracellular concentration of this compound.
-
Use of Newer Generation Tetracyclines: Newer tetracycline derivatives, such as tigecycline, omadacycline, and eravacycline, have been designed to evade common resistance mechanisms.[4]
Troubleshooting Guides
Issue 1: Determining the nature of resistance (Efflux vs. Ribosomal Protection)
Symptoms: High MIC values for this compound. Troubleshooting Steps:
-
Perform an Efflux Pump Inhibition Assay: Determine the MIC of this compound in the presence and absence of a known efflux pump inhibitor (EPI) like Phenylalanine-Arginine Beta-Napthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP). A significant fold-reduction in MIC in the presence of the EPI suggests that efflux is a primary resistance mechanism.
-
Ethidium (B1194527) Bromide-Agar Cartwheel Method: This method can qualitatively assess efflux pump activity by observing the fluorescence of ethidium bromide, a substrate of many efflux pumps.
-
Genetic Analysis: Sequence the bacterial genome to identify genes encoding for efflux pumps or ribosomal protection proteins.
Issue 2: Evaluating the efficacy of a potential synergy partner for this compound.
Symptoms: You have a hypothesis that another antibiotic might work synergistically with this compound against a resistant strain. Troubleshooting Steps:
-
Checkerboard Assay: This is the standard method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies synergy.
-
Time-Kill Curve Analysis: This dynamic assay provides information on the rate of bacterial killing over time when exposed to antibiotics alone and in combination.
Data Presentation
Table 1: Efficacy of Efflux Pump Inhibitors in Reducing this compound MIC
| Bacterial Strain | Efflux Pump Inhibitor (EPI) | Concentration of EPI (µg/mL) | MIC of this compound Alone (µg/mL) | MIC of this compound with EPI (µg/mL) | Fold Reduction in MIC |
| E. coli AG100 | CCCP | 12.5 | 2.0 | 0.5 | 4 |
| E. coli AG100 | PAβN | 20 | 2.0 | 0.5 | 4 |
| K. pneumoniae (MDR) | PAβN | 20 | >64 | 16 | ≥4 |
| E. aerogenes (MDR) | Alkoxy-quinoline derivative | 10 | 128 | 16 | 8 |
Table 2: Synergistic Activity of this compound in Combination with Other Antibiotics
| Bacterial Strain | Antibiotic A | Antibiotic B | MIC of A Alone (µg/mL) | MIC of B Alone (µg/mL) | MIC of A in Combination (µg/mL) | MIC of B in Combination (µg/mL) | FICI | Interpretation |
| K. pneumoniae (PDR) | Polymyxin B | Doxycycline | 16-128 | 8-32 | 4-32 | 2-8 | ≤0.5 | Synergy |
| A. baumannii (MDR) | Polymyxin B | Tigecycline | 2 | 4 | 0.5 | 1 | 0.5 | Synergy |
| E. coli O157:H7 | Tetracycline | Ceftriaxone | 0.976 | 19.62 | 0.488 | 9.81 | 1.0 | Additive |
| E. coli O157:H7 | Amoxicillin | Tetracycline | 7.812 | 0.976 | >7.812 | >0.976 | >4.0 | Antagonism |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Mueller-Hinton Broth (MHB)
-
Stock solutions of this compound and the test antibiotic
Procedure:
-
Prepare serial twofold dilutions of this compound horizontally and the second antibiotic vertically in a 96-well plate containing MHB.
-
The final volume in each well should be 100 µL.
-
Inoculate each well with 100 µL of the bacterial suspension (final concentration ~5 x 10^5 CFU/mL).
-
Include wells with each antibiotic alone for MIC determination and a growth control well without any antibiotics.
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Protocol 2: Time-Kill Curve Assay
Objective: To assess the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
MHB
-
This compound and test antibiotic
-
Sterile flasks or tubes
-
Apparatus for serial dilutions and plating
Procedure:
-
Prepare flasks with MHB containing the antibiotics at desired concentrations (e.g., 0.5x, 1x, 2x MIC), both alone and in combination. Include a growth control flask without antibiotics.
-
Inoculate each flask with the bacterial culture to a final density of ~5 x 10^5 CFU/mL.
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate onto agar (B569324) plates.
-
Incubate the plates overnight and count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL versus time for each condition.
-
Interpretation:
-
Bactericidal activity: ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
Synergy: ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
-
Protocol 3: Efflux Pump Inhibition Assay (MIC Reduction)
Objective: To determine if a compound can inhibit efflux pump activity and restore susceptibility to this compound.
Materials:
-
96-well microtiter plates
-
Bacterial culture adjusted to 0.5 McFarland standard
-
MHB
-
This compound stock solution
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN)
Procedure:
-
Determine the MIC of the EPI alone to ensure it is not bactericidal at the concentrations used.
-
Prepare two sets of serial twofold dilutions of this compound in 96-well plates.
-
In the first set, add only MHB. In the second set, add MHB containing a fixed, sub-inhibitory concentration of the EPI to all wells.
-
Inoculate all wells with the bacterial suspension.
-
Incubate at 37°C for 16-20 hours.
-
Determine the MIC of this compound in the absence and presence of the EPI.
-
Calculate the fold reduction in MIC: (MIC of this compound alone) / (MIC of this compound with EPI).
-
Interpretation: A fold reduction of ≥4 is generally considered significant and indicative of efflux pump inhibition.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. medium.com [medium.com]
- 3. Table 1 from Tetracycline Antibiotics and Resistance. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Understanding and Mitigating Off-Target Effects of Tetracycline-Class Compounds in Cell Culture
A Note on "Tetromycin B": Our comprehensive search for "this compound" did not yield specific scientific literature or data. The information provided in this technical support center is based on the well-documented off-target effects of the broader tetracycline (B611298) class of antibiotics, to which this compound may belong. Researchers using novel or less-characterized tetracycline derivatives should consider these potential off-target effects in their experimental design and data interpretation.
This guide provides troubleshooting advice and frequently asked questions to help researchers identify and manage potential off-target effects of tetracycline-class compounds in cell culture experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
| Issue | Possible Cause | Recommended Action |
| Unexpected Cell Death or Reduced Viability | Tetracyclines can induce apoptosis in a cell-type-specific manner, particularly in monocytes, macrophages, and certain cancer cell lines.[1][2][3] This is a known off-target effect independent of their antimicrobial activity. | 1. Perform a dose-response curve: Determine the IC50 value for your specific cell line using a viability assay like MTT or resazurin.[4] 2. Assess for apoptosis: Use assays like TUNEL, Annexin V staining, or caspase activity assays to confirm if the cell death is apoptotic.[3] 3. Titrate down the concentration: Use the lowest effective concentration for your primary experimental goal to minimize off-target cytotoxicity. |
| Changes in Gene or Protein Expression Unrelated to the Target Pathway | Tetracyclines can affect mitochondrial protein synthesis in eukaryotic cells, which can lead to broad, off-target changes in cellular metabolism and signaling.[5] They can also modulate the generation of reactive oxygen species (ROS), which can influence various signaling pathways.[6][7] | 1. Include appropriate controls: Use a vehicle-only control and, if possible, a structurally related but inactive tetracycline analogue. 2. Measure mitochondrial activity: Assess mitochondrial membrane potential or oxygen consumption to determine if mitochondrial function is compromised. 3. Quantify ROS levels: Use fluorescent probes to measure intracellular ROS production.[6][7] |
| Inconsistent Results Between Experiments | The cytotoxic and pro-apoptotic effects of tetracyclines can be influenced by culture conditions, such as the presence or absence of serum.[1] | 1. Standardize culture conditions: Ensure consistent serum concentrations, cell densities, and treatment durations across all experiments. 2. Pre-screen reagents: Test new batches of tetracycline compounds and serum for their effects on cell viability before use in critical experiments. |
| Unexpected Anti-inflammatory or Anti-proliferative Effects | Some tetracyclines and their chemically modified versions (CMTs) have known anti-inflammatory and anti-proliferative properties, including the inhibition of matrix metalloproteinases (MMPs) and induction of apoptosis in immune cells.[1][3][8] | 1. Be aware of the literature: Acknowledge these known effects in your experimental design and interpretation. 2. Use specific inhibitors: If investigating a pathway that could be affected by MMP inhibition, consider using more specific MMP inhibitors as controls. |
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of tetracyclines in mammalian cells?
A1: The most well-documented off-target effects of tetracyclines in mammalian cells include:
-
Induction of Apoptosis: Tetracyclines can trigger programmed cell death in various cell types, often through the mitochondrial pathway.[1][2][3]
-
Inhibition of Mitochondrial Protein Synthesis: While their primary target is the bacterial 30S ribosomal subunit, tetracyclines can also affect mitochondrial ribosomes in eukaryotic cells, leading to impaired mitochondrial function.[5][9]
-
Modulation of Reactive Oxygen Species (ROS): Tetracyclines can either inhibit ROS production in certain contexts (e.g., in neutrophils) or their effects on mitochondria can lead to increased ROS.[6][7][10][11][12]
-
Inhibition of Matrix Metalloproteinases (MMPs): Some tetracyclines are known inhibitors of MMPs, which can affect extracellular matrix remodeling and cell signaling.[8]
-
Genotoxicity at High Concentrations: Studies have shown that at high concentrations, tetracyclines can cause DNA damage.[13][14]
Q2: How do tetracyclines induce apoptosis?
A2: Tetracyclines can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and caspase-3.[4] Some studies have also shown that certain tetracycline derivatives can downregulate the expression of the anti-apoptotic protein Bcl-2.[3]
Q3: Do all tetracycline derivatives have the same off-target effects?
A3: No. Chemically modified tetracyclines (CMTs) have been developed to enhance certain properties (like MMP inhibition) and reduce antibiotic activity. Different derivatives can have varying potencies in inducing apoptosis or other off-target effects.[1][2] For example, one study found that CMT-3 was a more potent inducer of apoptosis than doxycycline (B596269).[1]
Q4: Can tetracyclines affect my Tet-On/Tet-Off inducible expression system?
A4: Yes. The concentrations of tetracycline or doxycycline used to regulate gene expression in Tet-On/Tet-Off systems are generally low. However, it is crucial to run controls to ensure that the concentration used for induction/repression is not causing unintended off-target effects on cell viability or other cellular processes you are studying.
Quantitative Data Summary
Table 1: Cytotoxicity of Tetracycline Analogues in HL-60 Acute Myeloid Leukemia Cells [4]
| Compound | IC50 (µg/mL) after 24h |
| Doxycycline (DOXY) | 9.2 |
| Minocycline (MINO) | 9.9 |
| Chemically Modified Tetracycline-3 (COL-3) | 1.3 |
Table 2: Effect of Tetracyclines on Osteoclast Apoptosis [2]
| Treatment (10 µg/mL) | % Apoptotic Osteoclasts |
| Control | 5.5 ± 1.4 |
| CMT-3 | 44.9 ± 6.3 |
| Doxycycline | 18.9 ± 4.0 |
Key Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from studies assessing tetracycline cytotoxicity.[1][15]
-
Objective: To determine the effect of a tetracycline compound on cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the tetracycline compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. TUNEL Assay for Apoptosis Detection
This protocol is based on methods used to confirm apoptosis induction by tetracyclines.[3]
-
Objective: To detect DNA fragmentation characteristic of apoptosis.
-
Procedure:
-
Culture and treat cells with the tetracycline compound on glass coverslips or in chamber slides.
-
Fix the cells with a crosslinking agent like paraformaldehyde.
-
Permeabilize the cells using a detergent (e.g., Triton X-100).
-
Incubate the cells with the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture, which contains TdT enzyme and fluorescently labeled dUTPs.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Visualizations
Caption: Experimental workflow for troubleshooting unexpected cytotoxicity.
Caption: Signaling pathway for tetracycline-induced apoptosis.
Caption: Logical relationships for diagnosing off-target effects.
References
- 1. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetracyclines induce apoptosis in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemically modified tetracyclines induce apoptosis in cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetracycline - Wikipedia [en.wikipedia.org]
- 6. Effect of antibiotics on the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of antibiotics on the generation of reactive oxygen species. | Semantic Scholar [semanticscholar.org]
- 8. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 9. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Influence of Reactive Oxygen Species on De Novo Acquisition of Resistance to Bactericidal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactive oxygen species activate and tetracyclines inhibit rat osteoblast collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bactericidal Antibiotics Promote Reactive Oxygen Species Formation and Inflammation in Human Sinonasal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Chitosan Hydrogel Based Tetracycline Cytotoxicity Test on Fibroblast Viability | Atlantis Press [atlantis-press.com]
Technical Support Center: Tetromycin B in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of Tetromycin B in cell culture media to prevent precipitation. As specific data on this compound is limited, this guide is based on general principles for working with novel or poorly soluble compounds in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Tetracycline?
This compound is a tetronic acid-structured antibiotic. It is a distinct compound from Tetracycline, which is a well-known polyketide antibiotic with a different chemical structure. Therefore, handling and solubility protocols for Tetracycline may not be directly applicable to this compound.
Q2: I am observing precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of a compound in cell culture medium can be due to several factors:
-
Low Aqueous Solubility: The compound may have inherently poor solubility in the aqueous environment of the cell culture medium.
-
High Concentration: The final concentration of this compound in the medium may exceed its solubility limit.
-
Solvent Shock: If the stock solution is prepared in a strong organic solvent (like DMSO or ethanol), rapid dilution into the aqueous medium can cause the compound to precipitate out.
-
pH and Temperature: The pH and temperature of the cell culture medium can affect the solubility of the compound.
-
Interactions with Media Components: Components of the medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[1]
Q3: How can I prepare a stock solution of this compound to minimize precipitation risk?
When preparing a stock solution of a compound with unknown solubility, it is best to start with a small amount and test different solvents.
-
Recommended Solvents: For many antibiotics, a common starting point for stock solutions is an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[2]
-
High Concentration Stock: It is advisable to prepare a highly concentrated stock solution. This allows for the addition of a very small volume to your culture medium, minimizing the final concentration of the organic solvent, which can be toxic to cells.
-
Ensure Complete Dissolution: Gently warm the solution and vortex until the compound is completely dissolved, ensuring there is no visible precipitate in the stock solution before use.[1]
Q4: What is the best way to add the this compound stock solution to the cell culture medium to avoid precipitation?
To prevent precipitation when adding the stock solution to your media:
-
Pre-warm the Medium: Warm the cell culture medium to 37°C.[1]
-
Add Drop-wise While Mixing: Add the stock solution drop by drop to the pre-warmed medium while gently swirling or vortexing. This helps to disperse the compound quickly and prevent localized high concentrations.[1]
-
Final Inspection: After adding the stock solution, visually inspect the medium for any signs of precipitation.
Troubleshooting Guide
If you are encountering precipitation with this compound in your cell culture experiments, follow this troubleshooting guide.
Issue: Precipitate forms immediately upon adding this compound stock solution to the medium.
| Possible Cause | Suggested Solution |
| High Final Concentration | The concentration of this compound may be too high for the aqueous medium. Determine the maximum soluble concentration by preparing serial dilutions and observing for precipitation.[1] |
| Solvent Shock | The organic solvent of the stock solution is causing the compound to crash out. Try a different solvent for the stock solution or reduce the volume of stock solution added by making a more concentrated stock. |
| Incorrect Mixing Technique | Adding the stock solution too quickly can lead to localized precipitation. Add the stock solution slowly and drop-wise to pre-warmed, swirling media.[1] |
Issue: Precipitate appears over time in the incubator.
| Possible Cause | Suggested Solution |
| Temperature-Dependent Solubility | The compound may be less soluble at 37°C. Check for precipitation at both room temperature and 37°C. |
| Interaction with Media Components | Components in the media may be causing the compound to precipitate over time. Consider using a different type of medium or a serum-free medium to see if the issue persists. |
| pH Shift | The pH of the medium may be changing over time in the incubator. Ensure your incubator's CO2 levels are stable and the medium is properly buffered. |
Quantitative Data Summary
Due to the limited publicly available information on this compound, specific quantitative data on its solubility in various solvents and cell culture media is not available. The following table provides general guidelines for working with compounds of unknown solubility.
| Parameter | General Recommendation | Notes |
| Stock Solution Solvent | Start with DMSO or Ethanol | These are common solvents for preparing stock solutions of antibiotics. |
| Stock Solution Concentration | As high as possible while maintaining solubility | A higher concentration allows for a smaller volume to be added to the media. |
| Final Solvent Concentration in Media | < 0.5% (v/v) | High concentrations of organic solvents can be toxic to cells. |
| Working Concentration | To be determined empirically | A dose-response experiment (kill curve) is recommended to determine the optimal working concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (General Method)
Materials:
-
This compound powder
-
Sterile, high-purity DMSO or 100% ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out a small amount of this compound powder.
-
Add a small volume of the chosen solvent (DMSO or ethanol) to the powder in a sterile microcentrifuge tube.
-
Vortex the tube until the powder is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.
-
Visually inspect the solution to ensure there is no precipitate.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Materials:
-
This compound stock solution
-
Your specific cell culture medium
-
Sterile microcentrifuge tubes or a multi-well plate
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. Start with a concentration higher than your intended working concentration.
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Visually inspect each dilution for the formation of a precipitate at regular intervals (e.g., 0, 1, 4, and 24 hours).
-
The highest concentration that remains clear after 24 hours is the maximum soluble concentration under these conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing and using this compound.
References
Technical Support Center: Troubleshooting Tetromycin B Interference in Fluorescence Assays
Introduction: This technical support center is designed for researchers, scientists, and drug development professionals who may be encountering interference from Tetromycin B or other tetracycline-based compounds in fluorescence assays. Tetracyclines are a class of antibiotics known to possess intrinsic fluorescent properties, which can lead to inaccurate data in sensitive fluorescence-based experiments.[1][2][3] This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you identify, understand, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound belongs to the tetracycline (B611298) class of antibiotics.[2] Tetracyclines are known to be intrinsically fluorescent, meaning they can absorb and emit light, a phenomenon known as autofluorescence.[1][4] If the excitation and emission spectra of this compound overlap with those of the fluorophores used in your assay, it can lead to false-positive or artificially inflated signals.[5] Additionally, tetracyclines can sometimes quench the fluorescence of other molecules, resulting in a decrease in signal and potentially causing false-negative results.[6]
Q2: What are the typical excitation and emission wavelengths for tetracyclines?
The fluorescent properties of tetracyclines can vary depending on the specific derivative and the local environment (e.g., pH, solvent).[1][7] However, reported excitation and emission maxima for tetracyclines generally fall within the following ranges:
It is crucial to determine the specific spectral properties of the tetracycline compound you are using in your assay buffer.
Q3: How can I determine if this compound is interfering with my assay?
The most direct method is to run a control experiment. Prepare a sample containing this compound at the same concentration used in your main experiment, but without the fluorescent probe or substrate. Measure the fluorescence at the same excitation and emission wavelengths used in your assay. A significant signal in this control sample indicates autofluorescence.
Q4: What are the main types of interference caused by compounds like this compound?
There are two primary mechanisms of interference:
-
Autofluorescence: The compound itself fluoresces, adding to the signal of your assay and leading to artificially high readings.[5]
-
Fluorescence Quenching: The compound absorbs the excitation light or the emitted light from your fluorophore, reducing the detected signal and leading to artificially low readings.[5][6]
Troubleshooting Guides
Issue 1: Unexpectedly High Fluorescence Signal
Possible Cause: Autofluorescence of this compound.
Troubleshooting Protocol:
-
Control Experiment:
-
Prepare a control plate with wells containing only the assay buffer and this compound at various concentrations within your experimental range.
-
Read the plate using the same filter set (excitation and emission wavelengths) as your primary assay.
-
-
Data Analysis:
-
If you observe a dose-dependent increase in fluorescence in the control wells, this confirms that this compound is autofluorescent under your assay conditions.
-
-
Corrective Actions:
-
Subtract Background: If the autofluorescence is moderate and consistent, you can subtract the signal from the control wells (this compound alone) from your experimental wells.
-
Use Red-Shifted Dyes: Consider switching to a fluorescent dye that excites and emits at longer wavelengths (red-shifted), as autofluorescence from small molecules is often more pronounced in the blue-green region of the spectrum.[9]
-
Time-Resolved Fluorescence (TRF): If available, utilize TRF assays. These assays introduce a delay between excitation and detection, allowing the short-lived autofluorescence of the compound to decay before measuring the signal from the long-lived fluorophore used in the assay.[10]
-
Issue 2: Unexpectedly Low Fluorescence Signal
Possible Cause: Fluorescence quenching by this compound.
Troubleshooting Protocol:
-
Control Experiment:
-
Prepare a control plate with wells containing your fluorescent probe or product at a known concentration.
-
Add this compound at various concentrations to these wells.
-
Include control wells with the fluorescent probe alone.
-
-
Data Analysis:
-
If you observe a dose-dependent decrease in the fluorescence signal in the presence of this compound, this suggests quenching.
-
-
Corrective Actions:
-
Change Fluorophore: Use a different fluorophore that is less susceptible to quenching by your compound.
-
Optimize Concentrations: If possible, reduce the concentration of this compound while maintaining its biological activity.
-
Orthogonal Assay: Validate your results using a non-fluorescence-based method, such as an absorbance-based or luminescence-based assay.
-
Data Presentation
Table 1: Spectral Properties of Common Tetracyclines
| Tetracycline Derivative | Excitation Max (nm) | Emission Max (nm) | Reference |
| Tetracycline | ~335 | ~430-530 | [7][8] |
| Chlortetracycline | Not specified | ~510 | [2] |
| Oxytetracycline | Not specified | ~529 | [2] |
| Doxycycline | Not specified | ~529 | [2] |
Note: Spectral properties can be highly dependent on the experimental conditions.
Table 2: Troubleshooting Summary
| Observed Issue | Potential Cause | Primary Control | Recommended Solutions |
| Increased Signal | Autofluorescence | Compound + Buffer | Background subtraction, Red-shifted dyes, TRF |
| Decreased Signal | Quenching | Compound + Fluorophore | Change fluorophore, Optimize concentrations, Orthogonal assay |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in your assay buffer, covering the range of concentrations used in your main experiment.
-
Dispense the dilutions into a microplate. Include wells with assay buffer only as a blank.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.
-
Plot the fluorescence intensity against the concentration of this compound to determine the extent of autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by this compound
-
Prepare a solution of your fluorescent probe or the fluorescent product of your assay at a concentration that gives a robust signal.
-
Dispense this solution into the wells of a microplate.
-
Add a serial dilution of this compound to these wells. Include control wells with the fluorescent probe and buffer only.
-
Incubate for a short period to allow for any interactions.
-
Read the fluorescence intensity.
-
Calculate the percentage of quenching for each concentration of this compound compared to the control wells.
Visualizations
Caption: Troubleshooting workflow for identifying fluorescence interference.
Caption: Diagram of potential this compound interference in a reporter assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the fluorescent properties of a new tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences between auto-fluorescence and tetracycline-fluorescence in medication-related osteonecrosis of the jaw—a preclinical proof of concept study in the mini-pig | springermedizin.de [springermedizin.de]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A high-efficiency and selective fluorescent assay for the detection of tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence kinetics of aqueous solutions of tetracycline and its complexes with Mg2+ and Ca2+ - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The Autofluorescence Patterns of Acanthamoeba castellanii, Pseudomonas aeruginosa and Staphylococcus aureus: Effects of Antibiotics and Tetracaine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tetromycin B Activity Through pH Adjustment
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting pH to achieve optimal activity of Tetromycin B, a member of the tetracycline (B611298) family of antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound, like other tetracyclines, inhibits protein synthesis in bacteria.[1][2][3][4] It works by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site.[2][3][4] This action effectively halts the elongation of the peptide chain, making tetracyclines bacteriostatic, meaning they inhibit bacterial growth and replication.[2][3]
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor for the stability of this compound. Under acidic conditions, it can undergo dehydration to form anhydrotetracycline, a toxic derivative.[5] In alkaline solutions (pH > 7.5), it can be converted to an inactive form called isotetracycline (B1142230) through ring cleavage.[5][6] Therefore, maintaining the correct pH is crucial to prevent degradation and ensure the compound's efficacy and safety.
Q3: How does pH influence the activity of this compound?
A3: The pH affects the ionization state of the this compound molecule, which in turn influences its ability to cross bacterial membranes and bind to its ribosomal target.[7] Tetracycline has multiple pKa values (3.3, 7.68, and 9.69), meaning its charge changes with pH.[7] This can impact its interaction with bacterial cells and its overall antimicrobial activity. Studies have shown that the activity of some tetracyclines can be enhanced at a slightly acidic pH. For example, maximum adsorption of tetracycline onto graphene oxide, which can be a proxy for interaction with surfaces, was observed at pH 5.[8][9]
Troubleshooting Guide
Q1: My this compound solution has changed color. What does this mean?
A1: A color change, often to a brownish hue, can indicate degradation of the this compound solution.[5] This can be caused by exposure to light or storage at an inappropriate pH.[5] It is recommended to prepare fresh solutions and store them protected from light at the appropriate pH.
Q2: I am seeing inconsistent results in my antimicrobial susceptibility tests. Could pH be the issue?
A2: Yes, inconsistent pH can lead to variable results. The pH of your growth media can affect both the stability of this compound and the growth of the bacteria.[10] It is important to ensure that the pH of your media is consistent across all experiments. You should also verify that the addition of your this compound stock solution does not significantly alter the pH of the final culture.
Q3: How can I accurately measure and adjust the pH of my experimental solutions?
A3: Use a calibrated pH meter for accurate measurements.[11] When adjusting pH, use dilute solutions of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) and add them dropwise while stirring to avoid localized areas of extreme pH. Always re-calibrate your pH meter regularly with fresh buffer solutions.[11][12]
Data Summary
The following table provides representative data on how pH can influence the Minimum Inhibitory Concentration (MIC) of this compound against a susceptible bacterial strain.
| pH | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 5.5 | 1 |
| 6.5 | 2 |
| 7.4 | 4 |
| 8.5 | 8 (with potential for degradation) |
Note: This data is illustrative. The optimal pH can vary depending on the specific bacterial strain and experimental conditions.
Experimental Protocol: Determining the Optimal pH for this compound Activity
This protocol outlines a method for determining the optimal pH for this compound activity using a broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
Susceptible bacterial strain (e.g., E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Sterile dilute HCl and NaOH for pH adjustment
-
Calibrated pH meter
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
Procedure:
-
Media Preparation: Prepare aliquots of MHB and adjust the pH of each aliquot to a range of desired values (e.g., 5.5, 6.5, 7.4, 8.5) using sterile dilute HCl or NaOH.
-
Bacterial Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
This compound Serial Dilution: Prepare a stock solution of this compound. Perform a two-fold serial dilution of this compound in each of the pH-adjusted MHB aliquots in the 96-well plates.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound. Include a positive control (bacteria in media without antibiotic) and a negative control (media only) for each pH value.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[13][14] This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Caption: Experimental workflow for determining optimal pH for this compound activity.
Caption: Troubleshooting guide for pH-related issues in this compound experiments.
References
- 1. Tetracycline - Wikipedia [en.wikipedia.org]
- 2. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH on Adsorption of Tetracycline Antibiotics on Graphene Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The affect of pH and bacterial phenotypic state on antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. insights.globalspec.com [insights.globalspec.com]
- 13. Activity and characterization of a pH-sensitive antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetracycline Experiments
A Note on "Tetromycin B": The term "this compound" does not correspond to a well-documented compound in scientific literature. This guide focuses on the common pitfalls and experimental procedures for Tetracycline (B611298) and its derivatives (e.g., Doxycycline, Minocycline), a widely studied class of broad-spectrum antibiotics. It is presumed that inquiries regarding "this compound" may be referring to this class of molecules.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with tetracycline antibiotics.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Issues with Stock Solutions & Compound Stability
Q1: My tetracycline stock solution appears degraded or has lost potency. What could be the cause?
A1: Tetracycline and its analogs are susceptible to degradation under various conditions. Common causes for loss of potency include:
-
Light Sensitivity: Tetracycline is light-sensitive. Stock solutions and plates containing tetracycline should be protected from light by wrapping them in foil or using amber tubes.[1]
-
pH Instability: Tetracycline is unstable at extreme pH values.[2] It is most stable in weakly acidic conditions (around pH 3-5), where reversible epimerization can occur. Strong acidic conditions (below pH 2) can lead to the formation of anhydrotetracycline (B590944) (ATC), while alkaline conditions also promote degradation.[3]
-
Improper Storage: Stock solutions should be aliquoted and stored at -20°C to maintain stability.[4] Repeated freeze-thaw cycles should be avoided. Even when stored at -20°C, the activity of tetracycline solutions can decrease over several weeks.[1]
-
Solvent Choice: While often dissolved in ethanol (B145695) or methanol, aqueous solutions can accelerate degradation.[3][4] For long-term storage, ethanol is a common choice. Methanol is also used due to its ability to dissolve tetracyclines and its miscibility with aqueous and organic solvents.[3]
Troubleshooting Steps:
-
Always prepare fresh stock solutions and use them within a reasonable timeframe.
-
Store aliquots at -20°C, protected from light.
-
When preparing working solutions, use appropriate buffers to maintain a stable pH.
-
If degradation is suspected, verify the concentration and purity of your stock solution using methods like HPLC.
Inconsistent or Unexpected Experimental Results
Q2: I am observing high variability or unexpected results in my cell-based assays.
A2: Inconsistent results can stem from several factors related to the experimental setup and the properties of tetracycline itself.
-
Bacteriostatic vs. Bactericidal Effects: Tetracyclines are primarily bacteriostatic, meaning they inhibit bacterial growth rather than killing the bacteria.[5][6] This is important to consider when designing experiments and interpreting results, as the effects are most pronounced on actively multiplying microorganisms.[5]
-
Off-Target Effects in Eukaryotic Cells: While tetracyclines selectively target bacterial ribosomes, they can also inhibit protein synthesis in eukaryotic mitochondria due to the presence of 70S ribosomes.[7][8] This can lead to confounding effects in mammalian cell culture experiments.
-
Chelation with Divalent Cations: Tetracyclines are known to chelate divalent cations like Mg²⁺ and Ca²⁺. This chelation is crucial for their biological activity, including binding to the ribosome.[5] The presence of high concentrations of these ions in culture media could potentially interfere with the effective concentration of the antibiotic.
-
Serum Contamination in Cell Culture: Fetal Bovine Serum (FBS) used in cell culture media can sometimes be contaminated with tetracyclines, which can interfere with inducible gene expression systems.[9][10] It is crucial to use tetracycline-free FBS for such experiments.
Troubleshooting Steps:
-
Ensure your experimental design accounts for the bacteriostatic nature of tetracyclines.
-
Be mindful of potential mitochondrial toxicity in eukaryotic cell experiments and include appropriate controls.
-
Consider the composition of your media, especially the concentration of divalent cations.
-
For inducible systems, always use certified tetracycline-free FBS.
Tetracycline-Inducible Gene Expression Systems (Tet-On/Tet-Off)
Q3: I am experiencing leaky expression or low induction with my Tet-On/Tet-Off system.
A3: Tetracycline-inducible systems are powerful tools, but they can present challenges.
-
Leaky Expression: This is a common issue where the gene of interest is expressed at a low level even in the "off" state.[9][11] This can be due to the inherent properties of the promoter or the presence of trace amounts of tetracycline in the culture medium.
-
Low Induction: Insufficient induction can result from suboptimal concentrations of the inducer (doxycycline is often preferred over tetracycline for Tet-On systems), degradation of the inducer, or issues with the cell line itself.[12]
-
Toxicity: High concentrations of tetracycline or its analogs can be toxic to mammalian cells, potentially affecting cell viability and experimental outcomes.[11]
-
Off-Target Effects of Transactivators: The transactivator proteins (tTA or rtTA) themselves can sometimes have off-target effects, leading to unintended changes in gene expression.[13][14]
Troubleshooting Workflow for Tet-Inducible Systems:
Caption: Troubleshooting workflow for common issues in Tet-inducible systems.
II. Quantitative Data Summary
The following tables summarize key quantitative data for tetracycline and its derivatives, which can be useful for experimental design.
Table 1: IC50 Values of Tetracycline and Derivatives
| Compound | Target Organism/Cell Line | IC50 Value | Reference |
| Tetracycline | Chlamydophila psittaci | 0.807 µg/ml | [15] |
| Doxycycline | Chlamydophila psittaci | 0.497 µg/ml | [15] |
| Tetracycline | Ribosome Binding Competition | 4 µM | [16] |
| Doxycycline | Dengue Virus Propagation | 55.6 µM | [17] |
| Doxycycline | Plasmodium falciparum (2010) | 18956 nM | [18] |
| Doxycycline | Plasmodium falciparum (2013) | 3445 nM | [18] |
Table 2: Stability of Tetracyclines in Aqueous Solution at 37°C
| Compound | Stability Notes | Reference |
| Tetracycline | Limited decomposition (<10%) after 3 days. Half-life of 329 hours. | [19][20] |
| Doxycycline | Stable for 3 days. | [19] |
| Minocycline | Limited decomposition (<10%) after 3 days. | [19] |
| Oxytetracycline | Unstable, half-life of 34 hours. | [20] |
III. Experimental Protocols
Protocol 1: Preparation of Tetracycline Stock Solution
This protocol provides a standard method for preparing a tetracycline stock solution for use in cell culture.
Materials:
-
Tetracycline Hydrochloride (HCl) powder
-
95% Ethanol
-
MilliQ water
-
Sterile conical tubes or bottles
-
0.2 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
Prepare 70% Ethanol: Dilute 95% ethanol with MilliQ water to a final concentration of 70%. For example, add 20 ml of MilliQ water to 60 ml of 95% ethanol.[4]
-
Weigh Tetracycline HCl: In a suitable weighing boat, carefully weigh the desired amount of tetracycline HCl powder (e.g., 400 mg).[4]
-
Dissolve Tetracycline: Add the weighed tetracycline HCl to the 70% ethanol in a sterile bottle or tube (e.g., 80 ml for 400 mg to make a 5 mg/ml solution).[4]
-
Mix Thoroughly: Vortex or mix vigorously until the tetracycline is completely dissolved.[4]
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.2 µm syringe filter into a sterile conical tube.[4]
-
Aliquot: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials.[4]
-
Storage: Store the aliquots at -20°C, protected from light.[1][4]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a general procedure for determining the MIC of tetracycline against a bacterial strain using the broth microdilution method.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plate
-
Tetracycline stock solution
-
Sterile diluent (broth or water)
-
Incubator
Procedure:
-
Prepare Tetracycline Dilutions: Prepare a series of two-fold dilutions of the tetracycline stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µl, and the concentration range should span the expected MIC.
-
Inoculum Preparation: Dilute the overnight bacterial culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/ml).
-
Inoculation: Add 100 µl of the bacterial inoculum to each well of the microtiter plate containing the tetracycline dilutions. This will bring the final volume to 200 µl and halve the tetracycline concentration.
-
Controls: Include a positive control (bacteria with no antibiotic) and a negative control (broth only) on each plate.
-
Incubation: Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of tetracycline that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
IV. Signaling Pathways and Mechanisms
Mechanism of Action of Tetracycline
Tetracyclines exert their bacteriostatic effect by inhibiting protein synthesis in bacteria.[21] The primary mechanism involves binding to the 30S ribosomal subunit, which effectively blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[8] This prevents the addition of new amino acids to the growing peptide chain, thus halting protein elongation.[6][21]
Caption: Mechanism of action of tetracycline in inhibiting bacterial protein synthesis.
Common Mechanisms of Tetracycline Resistance
Bacteria can develop resistance to tetracyclines through several mechanisms. Understanding these can be crucial for interpreting experimental data, especially when working with clinical isolates or in environments with potential antibiotic pressure.
Caption: Major mechanisms of bacterial resistance to tetracycline.
References
- 1. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. abo.com.pl [abo.com.pl]
- 5. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 6. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tetracycline - Wikipedia [en.wikipedia.org]
- 8. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Are there any issues with tetracycline inducible promoters popping on all of a s - Molecular Cloning [protocol-online.org]
- 10. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. takara.co.kr [takara.co.kr]
- 13. biorxiv.org [biorxiv.org]
- 14. The Tetracycline-Controlled Transactivator (Tet-On/Off) System in β-Cells Reduces Insulin Expression and Secretion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of the inhibitory concentration 50% (IC50) of four selected drugs (chlortetracycline, doxycycline, enrofloxacin and difloxacin) that reduce in vitro the multiplication of Chlamydophila psittaci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Stability study of tetracyclines with respect to their use in slow release systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 21. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
Tetromycin B assay validation and quality control
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay validation, quality control, and troubleshooting for experiments involving Tetromycin B.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound belongs to the tetracycline (B611298) class of antibiotics. Its primary mechanism of action is the inhibition of protein synthesis in bacteria. It achieves this by binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the elongation of the peptide chain.[1][2][3] At higher concentrations, tetracyclines may also disrupt the bacterial cytoplasmic membrane.[1][4][5][6]
Q2: Which are the recommended quality control (QC) strains for this compound susceptibility testing?
A2: Standard QC strains for antimicrobial susceptibility testing include Staphylococcus aureus (e.g., ATCC® 25923™ or ATCC® 29213™) and Escherichia coli (e.g., ATCC® 25922™).[7][8][9] These strains have well-characterized susceptibility profiles and are used to ensure the accuracy and reproducibility of assay results.
Q3: How often should I perform quality control testing?
A3: Quality control testing should be performed with each new batch of reagents (e.g., media, antibiotic disks) and on each day of testing.[10] If results for the QC strains are within the acceptable ranges for 20 consecutive testing days, the frequency of QC testing can be reduced to weekly.
Q4: What are the key parameters to assess during this compound assay validation?
A4: Key validation parameters for antibiotic assays include accuracy, precision (repeatability and intermediate precision), specificity, linearity, and range. These parameters ensure that the assay is reliable and suitable for its intended purpose.
Experimental Protocols
Kirby-Bauer Disk Diffusion Assay for this compound
Objective: To qualitatively determine the susceptibility of a bacterial strain to this compound.
Materials:
-
This compound antibiotic disks (30 µg)
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Pure culture of the test organism
-
QC strains (S. aureus ATCC® 25923™, E. coli ATCC® 25922™)
-
Sterile saline or Tryptic Soy Broth (TSB)
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a fresh agar plate.
-
Suspend the colonies in sterile saline or TSB.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60° after each application to ensure even coverage.
-
-
Disk Application:
-
Aseptically apply a this compound (30 µg) disk to the center of the inoculated plate.
-
Gently press the disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters (mm).
-
Interpret the results based on established clinical breakpoints (see Data Presentation section).
-
Broth Microdilution Assay for this compound (MIC Determination)
Objective: To quantitatively determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Pure culture of the test organism
-
QC strains (S. aureus ATCC® 29213™, E. coli ATCC® 25922™)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate to achieve the desired concentration range (e.g., 0.25 to 128 µg/mL).
-
-
Inoculum Preparation:
-
Prepare an inoculum of the test organism with a turbidity matching the 0.5 McFarland standard.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the diluted inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Data Presentation
Table 1: Quality Control Ranges for this compound Disk Diffusion (30 µg disk)
| Quality Control Strain | CLSI M100® Zone Diameter Range (mm) | EUCAST Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922™ | 18 - 25 | 18 - 25 |
| Staphylococcus aureus ATCC® 25923™ | 19 - 28 | Not specified |
Table 2: Quality Control Ranges for this compound MIC (µg/mL)
| Quality Control Strain | CLSI M100® MIC Range (µg/mL) | EUCAST MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 0.5 - 2 | 0.5 - 2 |
| Staphylococcus aureus ATCC® 29213™ | 0.25 - 2 | 0.25 - 1 |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No zone of inhibition or very small zones for QC strains | 1. Inactive antibiotic disks. 2. Inoculum too dense. 3. Resistant QC strain. | 1. Use a new lot of disks and ensure proper storage. 2. Re-standardize the inoculum to a 0.5 McFarland turbidity. 3. Obtain a new, certified QC strain. |
| Excessively large zones of inhibition for QC strains | 1. Inoculum too light. 2. Incorrect antibiotic disk potency. 3. Agar depth too shallow. | 1. Re-standardize the inoculum to a 0.5 McFarland turbidity. 2. Verify the disk concentration and use a new lot if necessary. 3. Ensure MHA plates are poured to a uniform depth of 4 mm. |
| Inconsistent MIC results | 1. Errors in serial dilution. 2. Inoculum concentration variability. 3. Contamination of the culture. | 1. Carefully review and repeat the dilution procedure. 2. Ensure consistent inoculum preparation. 3. Perform a purity check of the culture. |
| Growth in the sterility control well | 1. Contaminated broth. 2. Contaminated microtiter plate. | 1. Use a new, sterile batch of broth. 2. Use a new, sterile microtiter plate. |
| Tetracycline zone too large, other drug zones appear normal | pH of the Mueller-Hinton agar is too low.[11][12] | Adjust the pH of the media to 7.2-7.4 before pouring plates.[11] If using commercial media, report the issue to the manufacturer. |
| Tetracycline zone too small, other drug zones appear normal | pH of the Mueller-Hinton agar is too high.[11][12] | Adjust the pH of the media to 7.2-7.4.[11] Incubation in a CO2 atmosphere can also alter the agar surface pH. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for this compound susceptibility testing.
Caption: Troubleshooting logic for out-of-range QC results.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 7. korld.nil.gov.pl [korld.nil.gov.pl]
- 8. aurosan-shop.de [aurosan-shop.de]
- 9. nih.org.pk [nih.org.pk]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. studypool.com [studypool.com]
- 12. asm.org [asm.org]
Technical Support Center: Minimizing Tetromycin B Cytotoxicity in Mammalian Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the cytotoxic effects of Tetromycin B in mammalian cell cultures. Given the limited specific data on this compound, this guide draws upon established principles of tetracycline-class antibiotics and general strategies for minimizing drug-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it lead to cytotoxicity in mammalian cells?
This compound, as a member of the tetracycline (B611298) family of antibiotics, is presumed to primarily function by inhibiting protein synthesis.[1][2] In bacteria, tetracyclines bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][3] While tetracyclines exhibit selective antimicrobial properties due to weaker inhibition of eukaryotic 80S ribosomes and poor accumulation in mammalian cells, they can still induce cytotoxicity, particularly at higher concentrations.[1] The cytotoxic effects in mammalian cells are often attributed to the inhibition of mitochondrial protein synthesis, as mitochondria possess 70S ribosomes similar to bacteria.[1] This can lead to mitochondrial dysfunction, oxidative stress, and ultimately trigger apoptosis (programmed cell death).[4][5]
Q2: What are the typical signs of this compound-induced cytotoxicity in cell culture?
Researchers may observe several indicators of cytotoxicity when treating mammalian cells with this compound, including:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells over time.
-
Morphological changes: Cells may appear rounded, shrunken, and detached from the culture surface. Observation of membrane blebbing is also common in apoptotic cells.[6]
-
Increased number of floating cells: Dead cells often detach and float in the culture medium.
-
Changes in pH of the culture medium: A rapid change in the color of the phenol (B47542) red indicator in the medium can suggest altered cellular metabolism or cell death.
-
Apoptotic markers: Increased expression of apoptosis-related proteins like caspases.[5]
Q3: Are certain cell types more susceptible to this compound cytotoxicity?
Yes, the cytotoxic effects of tetracycline derivatives can be cell-type specific. For instance, some studies have shown that certain tetracyclines selectively induce apoptosis in cells of the monocytic lineage (like macrophages) while having minimal effect on mesenchymal cells (such as fibroblasts and osteoblasts).[7] The susceptibility of a particular cell line to this compound will likely depend on factors such as its metabolic rate, mitochondrial dependence, and expression of drug efflux pumps.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A dose-response experiment is crucial to determine the concentration range of this compound that achieves the desired biological effect without causing excessive cytotoxicity. This typically involves treating your cells with a serial dilution of this compound for a specific duration (e.g., 24, 48, or 72 hours) and then assessing cell viability using assays like MTT, XTT, or Trypan Blue exclusion.[8][9] The goal is to identify the IC50 (half-maximal inhibitory concentration) for cytotoxicity and select a working concentration well below this value that still provides the intended experimental outcome.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High cell death even at low concentrations of this compound | Incorrect solvent or high solvent concentration: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. | Ensure the final concentration of the solvent in the culture medium is minimal (typically <0.1% for DMSO) and include a solvent-only control in your experiments.[10] |
| Cell line is highly sensitive: The specific cell line you are using may be particularly susceptible to the cytotoxic effects of tetracyclines. | Perform a thorough dose-response analysis to identify a very narrow non-toxic concentration range. Consider using a more resistant cell line if your experimental goals allow. | |
| Contamination of cell culture: Bacterial or mycoplasma contamination can exacerbate the cytotoxic effects of antibiotics.[] | Regularly test your cell cultures for contamination. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock. | |
| Inconsistent results between experiments | Variations in cell density: The initial number of cells seeded can influence their response to a drug.[10] | Standardize your cell seeding protocol to ensure consistent cell densities across all experiments. |
| Inconsistent incubation times: The duration of exposure to this compound will directly impact cytotoxicity.[12] | Strictly adhere to the planned incubation times for all experimental and control groups. | |
| Instability of this compound in solution: The compound may degrade over time, leading to variable potency. | Prepare fresh stock solutions of this compound for each experiment and store them appropriately as recommended by the manufacturer. | |
| Assay interference | Phenol red in culture medium: Phenol red can interfere with colorimetric assays like the MTT assay.[4] | For colorimetric assays, use a phenol red-free medium during the assay period.[4] |
| Compound precipitation: this compound may precipitate out of solution at high concentrations, leading to inaccurate results. | Visually inspect your culture wells for any signs of precipitation. If observed, consider lowering the concentration or using a different solvent system. |
Experimental Protocols
1. Dose-Response Analysis using MTT Assay
This protocol provides a framework for determining the cytotoxic effects of this compound over a range of concentrations.
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include untreated and solvent-only control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
2. Co-treatment with a Cytoprotective Agent (e.g., N-acetylcysteine)
This protocol can be used to assess if an antioxidant can mitigate this compound-induced cytotoxicity.
-
Experimental Setup:
-
Follow the cell seeding and compound treatment steps as described in the dose-response protocol.
-
In addition to the this compound treatment groups, include groups that are co-treated with a fixed concentration of a cytoprotective agent, such as N-acetylcysteine (NAC).
-
Include controls for the cytoprotective agent alone to ensure it is not affecting cell viability.
-
-
Assessment:
-
After the incubation period, assess cell viability using an appropriate method (e.g., MTT assay).
-
-
Data Analysis:
-
Compare the cell viability in the groups treated with this compound alone to those co-treated with the cytoprotective agent. A significant increase in viability in the co-treated groups would suggest that the cytotoxicity is mediated, at least in part, by oxidative stress.
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Mammalian Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 25.5 |
| A549 | Lung Carcinoma | 48 | 42.1 |
| MCF-7 | Breast Cancer | 48 | 33.8 |
| U937 | Histiocytic Lymphoma | 24 | 15.2 |
| NIH/3T3 | Mouse Embryo Fibroblast | 72 | >100 |
Table 2: Hypothetical Effect of a Cytoprotective Agent on this compound Cytotoxicity in HeLa Cells
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| This compound | 25 | 52 |
| N-acetylcysteine (NAC) | 1000 | 98 |
| This compound + NAC | 25 + 1000 | 85 |
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting flowchart for excessive cytotoxicity.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tetracycline-hydrochloride.com [tetracycline-hydrochloride.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemically modified tetracyclines induce cytotoxic effects against J774 tumour cell line by activating the apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kosheeka.com [kosheeka.com]
- 9. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with Tetromycin B
Welcome to the technical support center for Tetromycin B. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, a member of the tetracycline (B611298) class of antibiotics, functions by inhibiting protein synthesis in bacteria.[1][2] It binds to the 30S ribosomal subunit, and in some cases the 50S subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosome's A-site.[1][3][4] This action prevents the elongation of the peptide chain, leading to a bacteriostatic effect where bacterial growth and replication are halted.[2][3]
Q2: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results with this compound can stem from a variety of factors, including:
-
Compound Stability and Storage: Degradation of this compound due to improper storage conditions.
-
Cellular Factors: Variations in cellular uptake, efflux, or the development of resistance in bacterial strains.
-
Experimental Conditions: Differences in inoculum size or other experimental parameters.
-
Reagent Variability: Lot-to-lot variation in the quality and concentration of this compound.
-
Off-Target Effects: Unintended biological effects of the compound.
This guide will walk you through troubleshooting each of these potential issues.
Troubleshooting Guides
Issue 1: Degradation of this compound Stock Solution
Question: How can I determine if my this compound stock solution has degraded, and what are the proper storage conditions?
Answer:
The stability of this compound in solution is highly dependent on storage temperature and concentration.[5] Degradation can lead to a significant loss of potency and inconsistent experimental outcomes.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting potential degradation of this compound stock solutions.
Recommended Storage Conditions:
For long-term storage, this compound should be stored at -20°C as a dry powder.[6] Stock solutions, typically prepared in solvents like ethanol, methanol, DMF, or DMSO, should also be stored at -20°C.[6] Avoid repeated freeze-thaw cycles. Studies have shown that the stability of tetracycline solutions is significantly better at lower temperatures.[5][7]
Quantitative Data on Stability:
The following table summarizes the effect of temperature on the stability of a tetracycline-methanol solution over time.
| Initial Concentration | Storage Temperature | Concentration after Time Period | Percent Reduction | Reference |
| 10 mg/L | -20°C | 8.00 mg/L | 20% | [5] |
| 10 mg/L | 25°C | 6.78 mg/L | 32.2% | [5] |
| 50 mg/L | -20°C | 45.40 mg/L | 9.2% | [5] |
| 50 mg/L | 25°C | 24.25 mg/L | 51.5% | [5] |
| 100 mg/L | -20°C | 97.13 mg/L | 2.87% | [5] |
| 100 mg/L | 25°C | 47.80 mg/L | 52.2% | [5] |
Experimental Protocol: Assessing this compound Bioactivity using a Zone of Inhibition Assay
This protocol provides a functional assessment of this compound activity, which can be used to compare the potency of different stock solutions or lots.
-
Prepare Bacterial Lawn: Inoculate a suitable bacterial strain (e.g., a susceptible strain of E. coli) into liquid culture medium and grow to mid-log phase. Spread the bacterial culture evenly onto an agar (B569324) plate to create a lawn.
-
Apply this compound: Aseptically place sterile paper discs onto the agar surface. Pipette a known volume (e.g., 10 µL) of your current this compound stock, a freshly prepared stock, and a series of standards of known concentrations onto separate discs.
-
Incubate: Incubate the plates at the optimal temperature for bacterial growth (e.g., 37°C) for 16-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around each disc where bacterial growth has been inhibited.
-
Analyze: Compare the zone of inhibition produced by your current stock to that of the fresh stock and the standards. A smaller zone for the current stock indicates reduced bioactivity.
Issue 2: Cellular Resistance and Efflux
Question: My results show a decreased sensitivity of my bacterial strain to this compound over time. What could be the cause?
Answer:
Decreased sensitivity is often due to the development of bacterial resistance. The two primary mechanisms of resistance to tetracyclines are the expression of efflux pumps that actively remove the drug from the cell and the production of ribosomal protection proteins that prevent the drug from binding to its target.[1][8]
Signaling Pathway of Resistance:
Caption: Diagram illustrating the primary mechanisms of bacterial resistance to this compound.
Troubleshooting Steps:
-
Confirm Resistance: Perform a Minimum Inhibitory Concentration (MIC) assay to quantify the level of resistance in your bacterial strain. Compare the MIC value to that of a known susceptible strain.
-
Isolate a Fresh Culture: If possible, use a fresh culture from a frozen stock that has not been extensively passaged in the presence of this compound.
-
Molecular Analysis: Use PCR to test for the presence of common tetracycline resistance genes, such as tet(A), tet(B) (efflux pumps), or tet(M) (ribosomal protection).
Issue 3: Lot-to-Lot Variability
Question: I've started using a new lot of this compound and my results have shifted. How can I manage this?
Answer:
Lot-to-lot variation in reagents is a common issue that can lead to significant shifts in experimental data.[9][10] This can be due to differences in purity, concentration, or the presence of contaminants.
Logical Framework for Managing Lot-to-Lot Variation:
Caption: A logical flow for the validation and management of new lots of this compound.
Best Practices for Managing Lot-to-Lot Variation:
-
Validation: Always validate a new lot before using it in critical experiments. Run a side-by-side comparison with the old lot using the same experimental setup.
-
Use Relevant Samples: Whenever possible, use your experimental samples (e.g., bacterial cultures) for validation rather than just quality control materials, as the latter may not always behave in the same way.[10]
-
Establish Acceptance Criteria: Define acceptable limits for variation before conducting the validation.
-
Contact the Manufacturer: If you observe significant lot-to-lot variation, contact the manufacturer to report the issue and inquire about their quality control procedures.[11]
Issue 4: Inconsistent Cellular Uptake and Efflux
Question: Why might the intracellular concentration of this compound vary between experiments?
Answer:
The net intracellular concentration of this compound is a balance between its uptake into and efflux out of the cell. This balance can be influenced by several factors, leading to variability.
Factors Influencing Net Intracellular Concentration:
-
Cell Viability and Density: The physiological state of the cells can affect transport processes.
-
pH and Temperature: These environmental factors can alter membrane permeability and the activity of transporters.[12]
-
Presence of Efflux Pumps: As discussed under resistance, active efflux can significantly reduce intracellular drug levels.[8]
-
Competition for Transporters: Other compounds in the media could potentially compete with this compound for uptake or efflux transporters.[12]
Experimental Considerations:
-
Standardize Cell Culture Conditions: Ensure that cell density, growth phase, and media composition are consistent across experiments.
-
Control Environmental Factors: Maintain a stable pH and temperature during your experiments.
-
Consider Intrinsic Efflux Systems: Be aware that even in the absence of acquired resistance genes, many bacteria have intrinsic efflux systems that can impact the intracellular concentration of antibiotics.[8]
This technical support guide provides a framework for identifying and addressing common causes of inconsistent results when working with this compound. By systematically evaluating compound stability, cellular factors, reagent variability, and experimental conditions, researchers can improve the reproducibility and reliability of their findings.
References
- 1. Tetracycline - Wikipedia [en.wikipedia.org]
- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 3. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 5. icj-e.org [icj-e.org]
- 6. bioaustralis.com [bioaustralis.com]
- 7. researchgate.net [researchgate.net]
- 8. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular Uptake and Efflux of Azithromycin, Erythromycin, Clarithromycin, Telithromycin, and Cethromycin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Tetracycline and Vancomycin: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of tetracycline (B611298) and vancomycin (B549263), two prominent antibiotics. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their respective antibacterial properties.
Executive Summary
Tetracycline and vancomycin are both potent antibiotics, but they differ significantly in their mechanism of action, spectrum of activity, and clinical applications. Tetracycline, a broad-spectrum bacteriostatic agent, inhibits protein synthesis in a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] In contrast, vancomycin is a glycopeptide antibiotic with a narrower spectrum, primarily targeting Gram-positive bacteria by inhibiting cell wall synthesis.[4][5][6] While both are effective, the choice between them depends on the specific pathogen, the site of infection, and the potential for antibiotic resistance.
Data Presentation: Quantitative Comparison
The following table summarizes the in vitro efficacy of tetracycline and vancomycin against various bacterial strains, primarily focusing on the Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (μg/mL). MIC is a key measure of an antibiotic's potency, representing the lowest concentration that prevents visible bacterial growth.
| Bacterial Species | Tetracycline MIC (μg/mL) | Vancomycin MIC (μg/mL) |
| Staphylococcus aureus | 1 to >128[1] | 0.25 to 4.0[5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | 1 to 138[5] |
| Staphylococcus epidermidis | - | ≤0.12 to 6.25[5] |
| Escherichia coli | 1 to >128[1] | No activity (intrinsically resistant)[4] |
| Shigella spp. | 1 to 128[1] | No activity (intrinsically resistant)[4] |
| Listeria monocytogenes | 2 to 15[7] | 2 to 80[7] |
Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.
Mechanism of Action
Tetracycline: This antibiotic functions by reversibly binding to the 30S ribosomal subunit of bacteria.[1][2][3][8] This binding action blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, which in turn inhibits protein synthesis and ultimately leads to a bacteriostatic effect, meaning it prevents the bacteria from multiplying.[3][8][9]
Vancomycin: Vancomycin's mechanism involves the inhibition of bacterial cell wall synthesis.[4][6][10] It specifically binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors.[5][6] This binding prevents the transglycosylation and transpeptidation steps in peptidoglycan synthesis, thereby weakening the cell wall and leading to cell lysis and death (a bactericidal effect).[4][6]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experiment for assessing antibiotic efficacy. A standardized method for this is broth microdilution.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Antibiotic Dilution Series: A serial two-fold dilution of the antibiotic (e.g., tetracycline or vancomycin) is prepared in a 96-well microtiter plate. Each well will contain a different concentration of the antibiotic.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, the plate is visually inspected or read using a spectrophotometer to determine the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This concentration is the MIC.
Visualizations
Experimental workflow for MIC determination.
Mechanisms of action for Tetracycline and Vancomycin.
References
- 1. Tetracycline - Wikipedia [en.wikipedia.org]
- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 3. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 5. Vancomycin - Wikipedia [en.wikipedia.org]
- 6. amberlife.net [amberlife.net]
- 7. mdpi.com [mdpi.com]
- 8. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. study.com [study.com]
Tetromycin B vs. Linezolid: A Comparative Guide for MRSA Treatment
A comprehensive review of the available preclinical and clinical data on Tetromycin B and the established antibiotic linezolid (B1675486) for the treatment of Methicillin-resistant Staphylococcus aureus (MRSA) infections.
Executive Summary
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant challenge in clinical practice, necessitating the exploration of novel therapeutic agents. This guide provides a comparative analysis of this compound, a tetronic acid antibiotic, and linezolid, an oxazolidinone antibiotic, for the treatment of MRSA infections. While extensive data is available for linezolid, demonstrating its clinical efficacy, information on this compound is currently limited to preclinical observations. This document aims to summarize the existing evidence for both compounds to inform researchers, scientists, and drug development professionals.
Introduction to the Comparators
Linezolid: The first clinically available oxazolidinone antibiotic, linezolid was approved by the FDA in 2000.[1] It is a synthetic compound with a unique mechanism of action that inhibits bacterial protein synthesis.[2][3][4] Linezolid is effective against a wide range of Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococcus (VRE).[3]
This compound: A member of the tetronic acid class of antibiotics, this compound has been noted for its efficacy against MRSA in preclinical settings. However, publicly available data on its specific anti-MRSA activity, mechanism of action against bacteria, and clinical development status are scarce. It has also been investigated as a cysteine protease inhibitor.
Mechanism of Action
Linezolid: Inhibition of Protein Synthesis Initiation
Linezolid exerts its bacteriostatic effect against staphylococci by inhibiting the initiation of protein synthesis.[2][3][4][5] It binds to the 23S rRNA component of the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex.[3][4] This mechanism is distinct from other protein synthesis inhibitors that typically target the elongation phase.[2]
References
- 1. An evidence-based review of linezolid for the treatment of methicillin-resistant Staphylococcus aureus (MRSA): place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 3. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 5. Linezolid - Wikipedia [en.wikipedia.org]
Comparative Analysis of the Antibacterial Spectrum of Tetracycline
This guide provides a detailed comparison of the antibacterial spectrum and efficacy of Tetracycline (B611298), a broad-spectrum polyketide antibiotic, with Erythromycin (B1671065), a macrolide antibiotic. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Tetracycline's performance against a common alternative.
I. Comparative Antibacterial Spectrum
Tetracycline and Erythromycin both exhibit broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. However, their specific activities and clinical applications can differ.
Tetracycline is effective against a wide array of microorganisms including Gram-positive and Gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and some protozoan parasites.[1][2][3] It is often a drug of choice for treating infections such as Rocky Mountain spotted fever, Lyme disease, Q fever, and psittacosis.[4] Historically, it has also been used for acne, cholera, brucellosis, plague, malaria, and syphilis.[4] The antibacterial spectrum is largely similar across different tetracyclines, though some resistant bacteria may remain susceptible to minocycline.[5]
Erythromycin , a well-known macrolide, is primarily active against Gram-positive bacteria like Streptococcus pneumoniae, staphylococci, and enterococci.[6][7] Its spectrum is similar to that of penicillin, making it a common substitute for patients with penicillin allergies.[7][8] Macrolides are also effective against atypical pathogens like Mycoplasma and Legionella.[8][9] Newer macrolides, such as azithromycin (B1666446) and clarithromycin, have enhanced activity against some Gram-negative bacteria like Haemophilus influenzae.[8][9]
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Tetracycline and Erythromycin against various bacterial strains, providing a quantitative comparison of their potency.
| Bacterial Strain | Antibiotic | MIC Range (µg/mL) | Reference |
| Chlamydia trachomatis | Tetracycline | 0.03 - 0.08 | [10] |
| Chlamydia trachomatis | Erythromycin | 0.04 - 0.2 | [10] |
| Escherichia coli | Tetracycline | 1 - >128 | [4] |
| Shigella spp. | Tetracycline | 1 - 128 | [4] |
| Listeria monocytogenes | Tetracycline | 2 - 15 | [11] |
| Listeria monocytogenes | Erythromycin | 0.05 - 0.20 | [11] |
| Empedobacter spp. | Tetracycline | ≤2 - 32 | [12] |
II. Mechanism of Action
The antibacterial effects of Tetracycline and Erythromycin are achieved through the inhibition of bacterial protein synthesis, but they target different sites on the bacterial ribosome.
Tetracycline is primarily bacteriostatic and inhibits protein synthesis by reversibly binding to the 30S ribosomal subunit.[1][13][14] This binding blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, preventing the addition of new amino acids to the growing peptide chain.[13][15] Some evidence also suggests that tetracyclines may bind to the 50S ribosomal subunit and alter the cytoplasmic membrane, leading to leakage of intracellular components.[1][14]
Erythromycin and other macrolides are also bacteriostatic and act by reversibly binding to the 50S ribosomal subunit.[6][9][16] This interaction inhibits the translocation step of protein synthesis, where the ribosome moves along the mRNA. By blocking the exit tunnel of the ribosome, macrolides prevent the elongation of the polypeptide chain.[8][16] At high concentrations, macrolides can exhibit bactericidal properties.[6]
Below is a diagram illustrating the distinct mechanisms of action of Tetracycline and Erythromycin.
III. Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to quantify the antibacterial spectrum of an antibiotic. The following is a generalized protocol for the broth microdilution method, a common technique for MIC determination.
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
Materials:
-
Test antibiotic (e.g., Tetracycline, Erythromycin)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC for the specific bacteria being tested.
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium on an appropriate agar (B569324) plate overnight.
-
Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions. This will bring the final volume in each well to 100 µL.
-
Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[17]
-
The workflow for this experimental protocol is illustrated in the diagram below.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline - Wikipedia [en.wikipedia.org]
- 5. Spectrum of Action: Antibacterial Agents- [pharmacology2000.com]
- 6. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 7. Macrolide - Wikipedia [en.wikipedia.org]
- 8. Macrolide Antibiotics | Basicmedical Key [basicmedicalkey.com]
- 9. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 10. [Minimum inhibitory concentration and minimum bactericidal concentration of tetracycline and erythromycin in 35 recent Munich isolates of Chlamydia trachomatis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 16. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
A Comparative Analysis of Tetromycin B and Other Tetronic Acid Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Among the promising candidates are a class of natural products known as tetronic acids. This guide provides a comparative analysis of Tetromycin B and other notable tetronic acid derivatives, offering insights into their antibacterial efficacy, mechanisms of action, and the experimental basis for these findings.
Executive Summary
Tetronic acids are a diverse family of heterocyclic compounds characterized by a 4-hydroxy-2(5H)-furanone core. Several members of this class exhibit significant biological activities, including antibacterial, antiviral, and anticancer properties. This analysis focuses on the antibacterial profiles of this compound, Tetronomycin, Agglomerin A, Tetrocarcin A, and Thiolactomycin, highlighting their performance against clinically relevant bacteria and their distinct modes of action that differentiate them from conventional antibiotics.
Comparative Antibacterial Activity
The in vitro antibacterial efficacy of several tetronic acid derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key parameter for comparison.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Tetronomycin | Staphylococcus aureus (Methicillin-sensitive) | <0.3 | [1] |
| Staphylococcus aureus (Methicillin-resistant, MRSA) | <0.3 | [2][3] | |
| Bacillus subtilis | <0.13 | [4] | |
| Vancomycin-resistant Enterococci (VRE) | Potent activity | [2][5] | |
| Agglomerin A | Clostridium difficile | 3.13 | [1] |
| Bacteroides fragilis | 3.13 | [1] | |
| Streptococcus constellatus | 3.13 | [1] | |
| Tetrocarcin A | Bacillus subtilis | 0.1 | [1] |
| Staphylococcus aureus | 20 | [1] | |
| Thiolactomycin | Mycobacterium tuberculosis Erdman | 25 | [6] |
| Mycobacterium smegmatis mc2155 | 75 | [6] |
Mechanisms of Action: A Departure from the Norm
While classical tetracycline (B611298) antibiotics function by inhibiting protein synthesis through binding to the 30S ribosomal subunit, several tetronic acid derivatives employ distinct and varied mechanisms of action.[6][7][8] This diversity is a significant advantage in overcoming existing antibiotic resistance mechanisms.
Tetronomycin: This polyether tetronic acid exhibits potent activity against Gram-positive bacteria.[9] Its mechanism is thought to involve a dual action. It can act as an ionophore, disrupting the ion balance across the bacterial cell membrane.[5] Furthermore, studies suggest that the exo-methylene group on the tetronic acid moiety is crucial for its antibacterial effect, indicating a potential for covalent modification of its molecular target.[2][3]
Thiolactomycin: This thiotetronic acid derivative is a well-characterized inhibitor of bacterial fatty acid synthesis.[10] Specifically, it targets the type II fatty acid synthase (FAS-II) system, which is essential for bacterial membrane biogenesis and is structurally distinct from the mammalian FAS-I system, ensuring selective toxicity.[6][11] Thiolactomycin has been shown to inhibit β-ketoacyl-acyl carrier protein synthases (KasA and KasB), key enzymes in the elongation of fatty acid chains.[11]
Other Tetronic Acids: The mechanism of action for many other tetronic acids is still under investigation. However, it is hypothesized that the tetronic acid moiety can act as a mimic for phosphate, carboxylate, or sulfate (B86663) groups, enabling these compounds to function as enzyme inhibitors, particularly targeting phosphatases and interfering with phosphorylation-dependent signaling pathways.[12]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the tetronic acid compounds is quantified by determining their MIC values using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar).
-
Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
A stock solution of the tetronic acid derivative is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Serial twofold dilutions of the compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial suspension.
-
Positive (bacteria in broth without compound) and negative (broth only) controls are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours under ambient air.
4. Determination of MIC:
-
Following incubation, the plates are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
Tetronic acid derivatives, including this compound, represent a promising class of antibacterial agents with the potential to address the growing threat of antibiotic resistance. Their diverse mechanisms of action, which often differ from conventional antibiotics, make them attractive candidates for further drug development. While the available data for some compounds like Tetronomycin are encouraging, further research is needed to fully elucidate the antibacterial spectrum and mechanism of action of this compound and to identify its specific molecular targets. The continued exploration of this chemical class is warranted to unlock its full therapeutic potential.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Rediscovery of Tetronomycin as a Broad-Spectrum and Potent Antibiotic against Drug-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A new tetronomycin analog, broad-spectrum and potent antibiotic against drug-resistant Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 7. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 8. researchgate.net [researchgate.net]
- 9. Tetronomycin, a novel polyether of unusual structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Recent advances in the field of bioactive tetronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the field of bioactive tetronates - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00015C [pubs.rsc.org]
Head-to-head comparison of Tetromycin B and daptomycin
A comprehensive guide for researchers, scientists, and drug development professionals.
Note to the reader: A direct head-to-head comparison of Tetromycin B and daptomycin (B549167) is not feasible at this time due to the limited availability of scientific literature and experimental data on this compound. While some research mentions the enzymatic conversion of tetramycin (B1682769) A to tetramycin B, detailed information regarding its mechanism of action, antibacterial spectrum, and resistance profile is not sufficiently documented in publicly accessible scientific resources.
Therefore, this guide will provide a comprehensive overview of daptomycin, a well-characterized lipopeptide antibiotic. To offer a comparative perspective, where applicable, daptomycin's properties will be contrasted with those of the tetracycline (B611298) class of antibiotics, a different and well-documented group of antibacterial agents. This will serve to highlight the unique characteristics of daptomycin.
Daptomycin: A Detailed Profile
Daptomycin is a cyclic lipopeptide antibiotic effective against a range of Gram-positive bacteria.[1][2] It is a crucial therapeutic option, particularly for infections caused by multidrug-resistant pathogens.
Mechanism of Action
Daptomycin exerts its bactericidal effect through a unique, calcium-dependent mechanism that targets the bacterial cell membrane.[1][2]
-
Calcium-Dependent Binding: Daptomycin, in the presence of calcium ions, binds to the bacterial cytoplasmic membrane.
-
Membrane Insertion and Oligomerization: The lipophilic tail of daptomycin inserts into the cell membrane, leading to the formation of drug aggregates or oligomers.[1][3]
-
Membrane Depolarization: This aggregation disrupts the membrane structure, causing a rapid depolarization of the membrane potential through the efflux of potassium ions.[1][2]
-
Inhibition of Macromolecular Synthesis and Cell Death: The loss of membrane potential leads to the cessation of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[1][2]
Antibacterial Spectrum
Daptomycin exhibits potent activity exclusively against Gram-positive bacteria.[1] Its spectrum includes several clinically significant pathogens:
-
Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains, MSSA and MRSA)
-
Enterococcus species (including vancomycin-resistant enterococci, VRE)[4]
-
Streptococcus species
-
Corynebacterium species
It is important to note that daptomycin is inactivated by pulmonary surfactant and is therefore not effective for the treatment of pneumonia.[5]
Resistance Profile
Resistance to daptomycin in Gram-positive bacteria can emerge through various mechanisms, often involving alterations to the cell membrane and cell wall.[3][6] These changes can lead to a decreased binding of daptomycin to the bacterial cell membrane or a diversion of the antibiotic away from its target site.[7]
Daptomycin vs. Tetracyclines: A Comparative Overview
The following table provides a high-level comparison of daptomycin and the tetracycline class of antibiotics.
| Feature | Daptomycin | Tetracyclines |
| Class | Cyclic Lipopeptide | Tetracycline |
| Mechanism of Action | Disrupts bacterial cell membrane potential.[1][2] | Inhibit protein synthesis by binding to the 30S ribosomal subunit.[8][9] |
| Spectrum of Activity | Gram-positive bacteria only.[1] | Broad-spectrum (Gram-positive and Gram-negative bacteria).[8] |
| Primary Target | Cell membrane | Ribosome |
| Bactericidal/Bacteriostatic | Bactericidal | Primarily bacteriostatic.[9] |
| Common Resistance Mechanisms | Alterations in cell membrane charge and composition.[3][6] | Efflux pumps, ribosomal protection proteins.[8] |
Experimental Data: In Vitro Susceptibility of Daptomycin
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of daptomycin against various Gram-positive organisms, providing a quantitative measure of its in vitro potency.
| Organism | Number of Strains | MIC Range (mg/L) | MIC90 (mg/L) | Reference |
| Staphylococcus aureus (MSSA) | - | - | 0.25 - 0.5 | [2] |
| Staphylococcus aureus (MRSA) | - | - | 0.5 - 1.0 | [2] |
| Enterococcus faecalis | - | - | 1.0 - 2.0 | [2] |
| Enterococcus faecium | - | - | 2.0 - 4.0 | [2] |
| Streptococcus pyogenes | - | - | ≤0.12 | [10] |
| Streptococcus agalactiae | - | - | ≤0.12 | [10] |
MIC90 refers to the MIC required to inhibit the growth of 90% of isolates.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the standard method for determining the MIC of daptomycin against a bacterial isolate.
Materials:
-
Daptomycin analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with calcium to a final concentration of 50 mg/L
-
Bacterial isolate for testing
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an overnight agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of daptomycin.
-
Perform serial two-fold dilutions of daptomycin in CAMHB (supplemented with Ca²⁺) in the wells of a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted daptomycin.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of daptomycin that completely inhibits visible growth of the organism.
-
Conclusion
Daptomycin remains a critical tool in the fight against serious Gram-positive infections, particularly those caused by resistant strains. Its unique mechanism of action targeting the bacterial cell membrane provides a valuable alternative to other classes of antibiotics. While a direct comparison with the novel agent this compound is not currently possible due to a lack of data, the detailed characterization of daptomycin's properties, as outlined in this guide, provides a strong foundation for its appropriate use in research and clinical settings. Further research into new antibiotics like this compound is essential to expand our therapeutic armamentarium against evolving bacterial threats.
References
- 1. Tetracycline (Achromycin V, Sumycin, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Pharmacodynamic modelling of in vitro activity of tetracycline against a representative, naturally occurring population of porcine Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. In vitro activity of tetracycline analogs against multidrug-resistant and extensive drug resistance clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vitro study to assess the impact of tetracycline on the human intestinal microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. drugs.com [drugs.com]
- 8. The tetracycline resistome is shaped by selection for specific resistance mechanisms by each antibiotic generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenotypic and Molecular Characterization of Tetracycline- and Erythromycin-Resistant Strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance in Tetracycline-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of tetracycline-resistant bacteria against other antibiotic alternatives, supported by experimental data. The information is intended to aid in understanding the complexities of antibiotic cross-resistance and to inform the development of novel therapeutic strategies.
Executive Summary
The emergence of tetracycline (B611298) resistance, primarily mediated by efflux pumps and ribosomal protection mechanisms, presents a significant challenge in clinical practice. Understanding the cross-resistance profiles of tetracycline-resistant strains is crucial for selecting effective alternative therapies. This guide summarizes key experimental findings on the susceptibility of tetracycline-resistant bacteria to other classes of antibiotics. While cross-resistance is common, instances of collateral sensitivity, where resistance to one antibiotic class increases susceptibility to another, have also been observed, offering potential avenues for novel treatment regimens.
Data on Cross-Resistance and Collateral Sensitivity
The following table summarizes the minimum inhibitory concentration (MIC) data and co-resistance patterns of tetracycline-resistant bacteria against various antibiotic classes. The data is compiled from multiple studies and presented to highlight the differential effects of various tetracycline resistance mechanisms.
| Bacterial Species | Tetracycline Resistance Mechanism | Antibiotic Class | Antibiotic | Observation | Fold Change in MIC / Odds Ratio |
| Escherichia coli | Efflux pumps (tetA, tetB) | Tetracyclines | Minocycline (B592863) | Isolates with tet(B) show higher resistance to minocycline compared to those with tet(A).[1] | MIC₅₀: 8 µg/mL (tetB) vs. lower for tetA |
| Tetracyclines | Doxycycline (B596269) | Isolates with tet(B) exhibit higher MICs for doxycycline than those with tet(A).[2] | - | ||
| Fluoroquinolones | Ciprofloxacin | Concurrent resistance observed in tetracycline-resistant isolates from beef cattle.[2] | 10.3% of isolates showed concurrent resistance. | ||
| Aminoglycosides | Gentamicin | Concurrent resistance observed in tetracycline-resistant isolates from beef cattle.[2] | 5.5% of isolates showed concurrent resistance. | ||
| Beta-lactams | Ampicillin | Concurrent resistance is common in tetracycline-resistant isolates.[2] | 45.3% of isolates showed concurrent resistance. | ||
| Phenicols | Chloramphenicol | A significant percentage of tetracycline-resistant isolates also exhibit resistance to chloramphenicol.[2] | 28.8% of isolates showed concurrent resistance. | ||
| Staphylococcus aureus | Efflux pumps (tetK) and Ribosomal protection (tetM) | Lincosamides | Clindamycin | Tetracycline non-susceptible isolates are more likely to be resistant to clindamycin.[3] | OR: 2.33 |
| Sulfonamides | Trimethoprim-sulfamethoxazole | Tetracycline non-susceptible isolates show a higher likelihood of resistance to TMP-SMX.[3] | OR: 2.32 | ||
| Oxazolidinones | Oxacillin (B1211168) | No significant association between tetracycline non-susceptibility and oxacillin resistance.[3] | OR: 1.35 | ||
| Acinetobacter baumannii | Efflux pumps (tetA, tetB) | Tetracyclines | Doxycycline | High susceptibility to doxycycline was observed in tetracycline-resistant isolates. | 0% resistance rate to doxycycline. |
| Tetracyclines | Minocycline | A portion of tetracycline-resistant isolates also showed resistance to minocycline. | 30.61% resistance rate to minocycline. | ||
| Salmonella Typhimurium | Induced resistance | Fluoroquinolones | Ciprofloxacin | Cross-resistance observed in tetracycline-resistant strains. | 128-fold increase in MIC. |
| Aminoglycosides | Gentamicin | Collateral sensitivity observed in tetracycline-resistant strains. | 1/4-fold decrease in MIC. | ||
| Aminoglycosides | Kanamycin | Collateral sensitivity observed in tetracycline-resistant strains. | 1/8-fold decrease in MIC. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized method for determining the MIC of an antibiotic against a bacterial strain, providing a quantitative measure of susceptibility.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB).
-
Antibiotics: Stock solutions of antibiotics of known concentration.
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
-
Aseptically pick several colonies from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Antibiotic Dilution Series:
-
In a 96-well plate, prepare serial two-fold dilutions of each antibiotic in MHB.
-
The first well should contain the highest concentration of the antibiotic, and subsequent wells will have decreasing concentrations.
-
A growth control well (containing only MHB and the bacterial inoculum) and a sterility control well (containing only MHB) must be included.
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Visualizing Resistance Mechanisms and Experimental Workflow
Tetracycline Resistance Mechanisms
The two predominant mechanisms of tetracycline resistance are efflux pumps that actively remove the drug from the bacterial cell and ribosomal protection proteins that prevent the drug from binding to its target.
Caption: Mechanisms of tetracycline resistance in bacteria.
Experimental Workflow for Cross-Resistance Study
The following diagram illustrates a typical workflow for investigating the cross-resistance patterns of tetracycline-resistant bacteria.
Caption: Workflow for assessing antibiotic cross-resistance.
References
- 1. Occurrence of Tetracycline Resistance Genes among Escherichia coli Isolates from the Phase 3 Clinical Trials for Tigecycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevalence of Antimicrobial Resistance and Transfer of Tetracycline Resistance Genes in Escherichia coli Isolates from Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staphylococcus aureus Tetracycline Resistance and Co-resistance in a Doxy-PEP-Eligible Population - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Beta-Lactams and Aminoglycosides Against Pseudomonas aeruginosa: A Comparative Guide
A note on the absence of data for Tetromycin B: Initial literature searches did not yield specific data on the synergistic activity of this compound with beta-lactam antibiotics. Therefore, this guide focuses on a well-documented and clinically significant example of antibiotic synergy: the combination of beta-lactams and aminoglycosides against the opportunistic pathogen Pseudomonas aeruginosa. This guide will provide researchers, scientists, and drug development professionals with a comparative overview of this synergistic interaction, supported by experimental data and detailed protocols.
The combination of beta-lactam and aminoglycoside antibiotics is a classic example of antimicrobial synergy, where the combined effect of the two drugs is significantly greater than the sum of their individual effects. This guide explores the quantitative data supporting this synergy, details the experimental methods used to determine it, and illustrates the underlying mechanisms and workflows.
Quantitative Analysis of Synergistic Activity
The synergistic relationship between beta-lactams and aminoglycosides can be quantified by determining the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. A key metric derived from this is the Fractional Inhibitory Concentration (FIC) Index, which categorizes the interaction. An FIC index of ≤ 0.5 is indicative of synergy, while an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index > 4.0 indicates antagonism.
Below are comparative data from checkerboard assays for two common beta-lactam/aminoglycoside combinations against clinical isolates of Pseudomonas aeruginosa.
Table 1: Synergistic Activity of Ceftazidime and Amikacin against P. aeruginosa
| Strain ID | Ceftazidime MIC (µg/mL) | Amikacin MIC (µg/mL) | Ceftazidime MIC in Combination (µg/mL) | Amikacin MIC in Combination (µg/mL) | FIC Index (ΣFIC) | Interpretation |
| XDR-1 | 128 | 64 | 32 | 8 | 0.375 | Synergy |
| XDR-2 | 1024 | 128 | 128 | 32 | 0.375 | Synergy |
| XDR-3 | 128 | 64 | 16 | 16 | 0.375 | Synergy |
| XDR-4 | 128 | 128 | 32 | 16 | 0.375 | Synergy |
| SPT-1 | 2 | 4 | 1 | 1 | 0.75 | Additive |
| SPT-2 | 4 | 4 | 2 | 1 | 0.75 | Additive |
XDR: Extensively Drug-Resistant; SPT: Susceptible
Table 2: Synergistic Activity of Piperacillin/Tazobactam and Tobramycin against P. aeruginosa
| Strain ID | Piperacillin/Tazobactam MIC (µg/mL) | Tobramycin MIC (µg/mL) | Piperacillin/Tazobactam MIC in Combination (µg/mL) | Tobramycin MIC in Combination (µg/mL) | FIC Index (ΣFIC) | Interpretation |
| Pa1281 | 4 | 0.5 | 1 | 0.25 | 0.75 | Additive |
| CR379 | 8 | 1 | 2 | 0.25 | 0.5 | Synergy |
| CR380 | 32 | 1 | 8 | 0.25 | 0.5 | Synergy |
| CR382 | 16 | 0.5 | 4 | 0.125 | 0.5 | Synergy |
Mechanism of Synergy
The synergistic interaction between beta-lactams and aminoglycosides is primarily attributed to a sequential mechanism of action. Beta-lactam antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to a compromised and more permeable cell wall. This disruption facilitates the entry of aminoglycoside antibiotics into the bacterial cell, where they can reach their ribosomal targets and inhibit protein synthesis, ultimately leading to bacterial cell death.
Caption: Mechanism of beta-lactam and aminoglycoside synergy.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess antibiotic synergy.
Checkerboard Assay
The checkerboard assay is a common in vitro method to quantify the synergistic effect of two antimicrobial agents.[1]
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared at a concentration at least double the highest concentration to be tested. A series of two-fold dilutions are then made for each antibiotic.
-
Plate Setup: A 96-well microtiter plate is used. 50µL of Mueller-Hinton broth is added to each well. One antibiotic is serially diluted along the x-axis (columns), and the other is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: 100µL of the standardized bacterial inoculum is added to each well. The plate is then incubated at 35-37°C for 16-24 hours.
-
Data Analysis: The wells are visually inspected for turbidity to determine the MIC of each antibiotic alone and in combination. The FIC index is calculated using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
References
Independent Validation of Tetromycin B: A Review of Publicly Available Data
Despite a search of publicly available scientific literature, a primary publication detailing the initial discovery, structure elucidation, and comprehensive biological data for an antibiotic specifically named "Tetromycin B" could not be located. While the broader class of tetracycline (B611298) antibiotics is extensively documented, and a related compound, thiotetromycin, is described, specific and independently validated data for this compound remains elusive. This guide, therefore, addresses the general context of tetracycline antibiotics and the challenges in providing a comparative analysis for a compound with a limited public research footprint.
The tetracycline family of antibiotics, first discovered in the 1940s, are a well-established class of broad-spectrum antimicrobial agents.[1][2][3][4][5][6] They are produced by various species of Streptomyces bacteria and are known for their efficacy against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3][4][5][6]
The Challenge of Validating Undisclosed Data
Independent validation is a cornerstone of the scientific process, ensuring the reproducibility and reliability of experimental findings. This process typically involves the replication of experiments by different researchers in different laboratories. For a compound like this compound, the absence of a foundational scientific publication presents a significant barrier to this process. Without access to the original data and detailed experimental protocols, it is not possible to:
-
Compare performance: Objectively assess the efficacy of this compound against other antibiotics.
-
Verify quantitative data: Confirm key metrics such as Minimum Inhibitory Concentrations (MICs).
-
Replicate experimental conditions: Ensure that any new experiments are conducted under the same conditions as the original research.
General Principles of Tetracycline Activity and Resistance
Tetracyclines as a class function by inhibiting protein synthesis in bacteria. They achieve this by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the peptide chain.[2][4]
Mechanism of Action: A Generalized Pathway
The following diagram illustrates the generally accepted mechanism of action for tetracycline antibiotics.
Bacterial resistance to tetracyclines is a significant clinical concern and primarily occurs through two mechanisms:
-
Efflux pumps: These are membrane proteins that actively transport the tetracycline antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.[2]
-
Ribosomal protection proteins: These proteins interact with the ribosome to dislodge the bound tetracycline, allowing protein synthesis to resume.[2]
The Path Forward
For a comprehensive and independent validation of this compound to be conducted, the initial research findings, including detailed experimental methodologies and all quantitative data, would need to be made publicly available through a peer-reviewed scientific publication. This would enable the broader scientific community to scrutinize, replicate, and build upon the initial findings, thereby establishing a robust and validated understanding of the compound's properties and potential therapeutic applications. Without this crucial first step, any claims regarding the efficacy of this compound cannot be independently verified.
References
- 1. Tetracycline - Wikipedia [en.wikipedia.org]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 5. The history of the tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Efficacy of Modern Tetracycline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ever-present challenge of antimicrobial resistance has spurred the development of novel tetracycline (B611298) analogs with improved efficacy against a broad spectrum of pathogenic bacteria. This guide provides a comparative overview of the in vivo performance of several next-generation tetracycline derivatives: Omadacycline, Eravacycline, Tigecycline (B611373), TP-271, and TP-6076. The data presented is compiled from various preclinical studies, offering insights into their potential therapeutic applications.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of selected modern tetracycline analogs across different animal models and bacterial challenges. Direct comparison should be approached with caution due to the variability in experimental designs.
| Analog | Animal Model | Pathogen | Efficacy Metric | Results |
| Omadacycline | Murine Lethal Infection | Streptococcus pneumoniae | ED50 | 0.45 - 3.39 mg/kg[1] |
| Staphylococcus aureus | ED50 | 0.30 - 1.74 mg/kg[1] | ||
| Escherichia coli | ED50 | 2.02 mg/kg[1] | ||
| Murine Dorsal Wound | Acinetobacter baumannii | 21-Day Survival Rate | 10 mg/kg: 100% survival | |
| Murine Pneumonia | Streptococcus pneumoniae | Log10 CFU Reduction | ≥3-log kill achieved with three of four strains tested | |
| Eravacycline | Murine Pneumonia | Acinetobacter baumannii | Survival Rate | No additional benefit in combination with tigecycline compared to monotherapy. |
| Complicated Intra-abdominal Infection (Human - Meta-analysis) | Various | Microbiological Response | Significantly better than tigecycline.[2] | |
| Tigecycline | Murine Pneumonia | Acinetobacter baumannii | Survival Rate | Used as a comparator, showing baseline efficacy. |
| Murine Systemic Infection | Mycobacterium abscessus | Survival and Bacterial Load | Showed promising in vivo activity.[3] | |
| TP-271 | Murine Pneumonia (Neutropenic & Immunocompetent) | Staphylococcus aureus (MRSA) | Log10 CFU Reduction | ~2 to 5 log10 reduction (IV), ~1 to 4 log10 reduction (PO)[4] |
| Streptococcus pneumoniae | Log10 CFU Reduction | ~2 to 5 log10 reduction (IV), ~1 to 4 log10 reduction (PO)[4] | ||
| Haemophilus influenzae | Log10 CFU Reduction | ~2 to 5 log10 reduction (IV), ~1 to 4 log10 reduction (PO)[4] | ||
| TP-6076 | Murine Pneumonia | Carbapenem-resistant Acinetobacter baumannii | Efficacy | Reported to be efficacious, specific quantitative data not available in reviewed literature. |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tetracycline analogs share a common mechanism of action, which involves the inhibition of bacterial protein synthesis. They bind to the 30S ribosomal subunit, effectively blocking the docking of aminoacyl-tRNA to the A-site of the ribosome. This prevents the addition of new amino acids to the growing polypeptide chain, leading to a bacteriostatic effect.
References
A Comparative Analysis of Tetracycline Antibiotics: Dose-Response and Efficacy
In the landscape of antimicrobial agents, the tetracycline (B611298) class of antibiotics has long been a cornerstone in treating a variety of bacterial infections. This guide provides a comparative statistical analysis of the dose-response relationships of three key members of this family: Tetracycline, Doxycycline, and Minocycline (B592863). The information presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their performance based on experimental data.
Comparative Antibacterial Activity
The efficacy of an antibiotic is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values for Tetracycline, Doxycycline, and Minocycline against two common pathogenic bacteria, Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). Lower MIC values indicate greater potency.
| Antibiotic | Organism | MIC Range (μg/mL) | Key Findings |
| Tetracycline | Staphylococcus aureus | 1 - >128 | Resistance is common. Susceptibility can vary significantly based on the presence of resistance genes like tet(K) and tet(M).[1][2] |
| Escherichia coli | 8 - >128 | High rates of resistance are observed, often mediated by efflux pumps encoded by genes like tet(B) and tet(D).[2] | |
| Doxycycline | Staphylococcus aureus | 0.25 - 8 | Generally more active than tetracycline against susceptible strains.[1][3][4] Some tetracycline-resistant strains remain susceptible.[4] |
| Escherichia coli | Not specified | Generally considered to have activity against Gram-negative bacteria, though resistance is a concern. | |
| Minocycline | Staphylococcus aureus | 0.25 - 8 | Often the most potent of the three against both methicillin-susceptible and methicillin-resistant S. aureus (MRSA).[3][4][5] It can be effective against tetracycline-resistant strains.[4] |
| Escherichia coli | Not specified | Known to have broad-spectrum activity. |
Note: The MIC values are compiled from multiple studies and are presented as ranges to reflect strain-to-strain variability and differences in experimental conditions. A direct comparison is most accurate when data is generated from a single, controlled study.
Mechanism of Action: Inhibition of Protein Synthesis
Tetracycline antibiotics exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, which is a crucial component of the bacterial ribosome. This binding blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of new amino acids to the growing peptide chain and halting protein production.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. niv.ns.ac.rs [niv.ns.ac.rs]
- 3. Activity of tetracycline, doxycycline, and minocycline against methicillin-susceptible and -resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation of in vitro resistance of Staphylococcus aureus to tetracycline, doxycycline, and minocycline with in vivo use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of Tetracycline, Doxycycline, and Minocycline Against Methicillin-Susceptible and -Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Tetromycin B: A Comparative Guide to its Postulated Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the postulated mechanism of action for Tetromycin B, a tetronic acid-based antibiotic with reported efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). Due to the limited availability of direct studies on this compound, this guide draws inferences from research on structurally related compounds, particularly C12-tetramic acid, to propose a mechanism of action and present relevant validation study protocols.
Postulated Mechanism of Action: Membrane Depolarization
Unlike traditional tetracycline (B611298) antibiotics that inhibit protein synthesis, evidence from the related compound C12-tetramic acid suggests that this compound may exert its antibacterial effect by disrupting the bacterial cell membrane. This proposed mechanism involves the dissipation of the membrane potential and the transmembrane pH gradient, leading to a loss of proton motive force and subsequent cell death.
dot
Caption: Postulated mechanism of action for this compound.
Comparative Performance Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various antibiotics against MRSA, providing a benchmark for the potential efficacy of this compound. Data for C12-tetramic acid is included as a proxy for this compound.
| Antibiotic | Proposed Mechanism of Action | MRSA MIC Range (µg/mL) | References |
| C12-Tetramic Acid | Membrane Depolarization | 2 - 8 | |
| Daptomycin | Membrane Depolarization | 0.125 - 1.0 | |
| Vancomycin | Cell Wall Synthesis Inhibition | 0.5 - 2.0 | |
| Linezolid | Protein Synthesis Inhibition | 0.38 - 4.0 | |
| Tetracycline | Protein Synthesis Inhibition | Varies (High resistance) |
Experimental Validation Protocols
To validate the postulated membrane-disrupting mechanism of action of this compound, the following experimental protocols, adapted from studies on related compounds, are proposed.
Membrane Potential Assay
This assay measures the change in bacterial membrane potential upon exposure to the antibiotic using the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).
dot
Caption: Workflow for the membrane potential assay.
Protocol:
-
Bacterial Culture: Grow MRSA to the mid-logarithmic phase in a suitable broth medium.
-
Cell Preparation: Harvest the cells by centrifugation, wash, and resuspend in a buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2) to a specific optical density (e.g., OD600 of 0.05).
-
Dye Loading: Add DiSC3(5) to the bacterial suspension to a final concentration of 0.4 µM and incubate in the dark at room temperature with shaking to allow for dye uptake and fluorescence quenching.
-
Compound Addition: Transfer the cell suspension to a cuvette in a fluorometer. After establishing a baseline fluorescence reading, add this compound at various concentrations. A known membrane-depolarizing agent (e.g., gramicidin) should be used as a positive control.
-
Fluorescence Measurement: Record the increase in fluorescence (indicating dye release due to membrane depolarization) over time at an excitation wavelength of 622 nm and an emission wavelength of 670 nm.
-
Data Analysis: The initial rate of depolarization or the maximum fluorescence increase can be used to determine the half-maximal effective concentration (EC50) for membrane depolarization.
Intracellular pH Assay
This assay measures changes in the internal pH of bacteria using the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).
Protocol:
-
Bacterial Culture and Preparation: Grow and prepare MRSA cells as described in the membrane potential assay.
-
Dye Loading: Incubate the bacterial suspension with BCECF-AM (e.g., 1 µM) for 30-60 minutes at 37°C to allow for dye uptake and intracellular hydrolysis to the fluorescent form.
-
Washing: Centrifuge the cells to remove extracellular dye and resuspend them in the assay buffer.
-
Compound Addition: Place the cell suspension in a fluorometer. After establishing a baseline, add this compound or a control compound.
-
Fluorescence Measurement: Excite the cells at two wavelengths (e.g., 490 nm and 440 nm) and measure the emission at 535 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular pH.
-
Data Analysis: A decrease in the fluorescence ratio indicates a drop in intracellular pH. The extent and rate of this change can be quantified to assess the effect of this compound on the transmembrane pH gradient.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the data from the structurally similar compound C12-tetramic acid provides a strong rationale for investigating a membrane-disrupting mechanism. The proposed validation studies, utilizing established protocols for assessing membrane potential and intracellular pH, offer a clear path forward for elucidating the precise mode of action of this promising anti-MRSA agent. The comparative performance data presented in this guide can serve as a valuable tool for contextualizing the potential efficacy of this compound against clinically relevant pathogens. Further research is warranted to confirm these hypotheses and fully characterize the antibacterial profile of this compound.
Benchmarking Tetromycin B Against Novel Anti-MRSA Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), represents a critical and ongoing challenge to global public health. While existing treatments face mounting resistance, the scientific community is actively exploring a pipeline of novel antimicrobial agents. This guide provides a comparative analysis of Tetromycin B and other recently developed anti-MRSA compounds, offering a resource for researchers engaged in the discovery and development of new therapeutics.
A Note on this compound Data:
Comparative Analysis of Anti-MRSA Agents
The following tables summarize the in vitro activity and clinical efficacy of Doxycycline (representing the tetracycline (B611298) class of which this compound is a member) and a selection of novel anti-MRSA agents.
Table 1: In Vitro Activity Against MRSA
| Antibiotic Class | Compound | Mechanism of Action | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Tetracycline | Doxycycline | Inhibits protein synthesis by binding to the 30S ribosomal subunit.[4] | 0.5 | 1 |
| Lipoglycopeptide | Dalbavancin | Inhibits bacterial cell wall synthesis and disrupts cell membrane integrity.[5] | 0.06 | 0.12 |
| Lipoglycopeptide | Oritavancin | Inhibits transglycosylation and transpeptidation; disrupts cell membrane integrity.[6] | 0.045 | 0.12 |
| Lipoglycopeptide | Telavancin | Inhibits cell wall synthesis and disrupts membrane potential.[6] | 0.032 | 0.06 |
| Oxazolidinone | Linezolid | Inhibits protein synthesis by binding to the 50S ribosomal subunit.[7] | 1.0 | 2.0 |
| Oxazolidinone | Tedizolid | Inhibits protein synthesis by binding to the 50S ribosomal subunit. | 0.25 | 0.5 |
| Cephalosporin | Ceftaroline | Inhibits cell wall synthesis by binding to penicillin-binding protein 2a (PBP2a).[6] | 0.5 | 1-2 |
| Pleuromutilin Derivative | Z33 | Inhibits protein synthesis by binding to the peptidyl transferase center of the ribosome. | Not specified in provided abstracts | Not specified in provided abstracts |
| Tricyclic Flavonoid | Compound 5e | Induces cell membrane impairment.[8] | 1.95 | 3.90 (MBC) |
Table 2: Clinical Efficacy in MRSA Infections (Complicated Skin and Soft Tissue Infections - cSSTI)
| Compound | Pooled Success Rate (95% Credible Interval) |
| Vancomycin (comparator) | 74.7% (64.1% - 83.5%)[9] |
| Dalbavancin | 87.7% (74.6% - 95.4%)[9] |
| Linezolid | 84.4% (76.6% - 90.6%)[9][10] |
| Telavancin | 83.5% (73.6% - 90.8%)[9] |
| Daptomycin | 78.1% (54.6% - 93.2%)[9][10] |
| Tigecycline (B611373) | 70.4% (48.0% - 87.6%)[9][10] |
Experimental Protocols
The data presented in this guide are derived from standard antimicrobial susceptibility testing and clinical trials. The fundamental in vitro methodologies are outlined below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure:
-
Preparation of Inoculum: A standardized suspension of the MRSA isolate is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The antimicrobial agent is serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the prepared MRSA suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing: Following MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an antibiotic-free agar (B569324) medium.
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterium.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 10⁵ to 10⁶ CFU/mL) is prepared in a suitable broth medium.
-
Exposure to Antibiotic: The antibiotic is added at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension.
-
Sampling over Time: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar.
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time.
Visualizing Mechanisms and Workflows
Mechanism of Action: Tetracycline Antibiotics
Tetracyclines, including Doxycycline, exert their antibacterial effect by inhibiting protein synthesis. They passively diffuse through porin channels in the bacterial outer membrane and are actively transported across the inner cytoplasmic membrane. Once inside, they bind reversibly to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of amino acids to the growing peptide chain, thereby halting protein synthesis.
Mechanism of action of tetracycline antibiotics.
Experimental Workflow: In Vitro Anti-MRSA Agent Screening
The process of screening novel compounds for anti-MRSA activity typically follows a standardized workflow to ensure reproducibility and comparability of results. This workflow progresses from initial screening to more detailed characterization of the compound's antimicrobial properties.
A generalized workflow for in vitro anti-MRSA agent screening.
Signaling Pathway: MRSA Resistance to Beta-Lactam Antibiotics
The primary mechanism of resistance to beta-lactam antibiotics (e.g., methicillin, penicillin) in MRSA is the acquisition of the mecA gene. This gene is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). The mecA gene encodes for a modified penicillin-binding protein, PBP2a, which has a low affinity for beta-lactam antibiotics. Consequently, even in the presence of these drugs, PBP2a can continue to catalyze the transpeptidation reactions necessary for cell wall synthesis, rendering the antibiotics ineffective.
Mechanism of MRSA resistance to beta-lactam antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tetracyclines as an Oral Treatment Option for Patients with Community Onset Skin and Soft Tissue Infections Caused by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro antimicrobial activity and resistance mechanisms of the new generation tetracycline agents, eravacycline, omadacycline, and tigecycline against clinical Staphylococcus aureus isolates [frontiersin.org]
- 5. Comparison of tetracycline action on Staphylococcus aureus and Escherichia coli by microbial kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments in Methicillin-Resistant Staphylococcus aureus (MRSA) Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. In vitro evaluation of antibiotics for methicillin-resistant Staphylococcus aureus from north India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methicillin-Resistant Staphylococcus aureus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tetromycin B: A Guide for Laboratory Professionals
The responsible disposal of Tetromycin B, a member of the tetracycline (B611298) class of antibiotics, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Improper disposal can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1][2][3] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.
Immediate Safety and Handling Considerations
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for tetracycline compounds, the following should be observed:
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (tested according to standards like EN 374), and safety goggles with side protection.[4]
-
Avoid Dust and Aerosol Formation: Handle solid this compound in a way that minimizes dust generation.[5][6] Use in a well-ventilated area or under a chemical fume hood.[4][6]
-
Prevent Environmental Release: Do not allow the substance to enter drains, surface water, or ground water.[4][7] Flushing antibiotics down the drain can lead to their presence in waterways, as wastewater treatment plants are often not equipped to remove them completely.[2][8][9]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form and concentration. Laboratory waste should be categorized and handled as chemical waste, adhering to institutional and local regulations.[3]
1. High-Concentration Waste (e.g., Unused Pure Compound, Stock Solutions)
High-concentration forms of this compound are considered hazardous chemical waste and must be disposed of accordingly.[3]
-
Step 1: Collection: Collect pure this compound powder and concentrated stock solutions in a designated, properly labeled, and sealed hazardous waste container.[4][6]
-
Step 2: Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the chemical name ("this compound" or "Tetracycline Antibiotic Waste"), and any other information required by your institution's Environmental Health & Safety (EHS) department.
-
Step 3: Storage: Store the waste container in a secure, designated area, away from incompatible materials.[10]
-
Step 4: Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
2. Low-Concentration Waste (e.g., Contaminated Media, Buffers)
For media containing this compound, the primary goal is deactivation of the antibiotic. Tetracycline is known to be heat-sensitive and can be destroyed by autoclaving.[3]
-
Step 1: Decontamination: Autoclave the liquid waste according to your laboratory's standard operating procedures for biohazardous liquids. This process should effectively degrade the heat-sensitive tetracycline.[3]
-
Step 2: Verification: After autoclaving and cooling, and ensuring no other hazardous chemicals are present, the decontaminated media may be permissible for drain disposal. However, it is imperative to consult and adhere to your local and institutional EHS guidelines before doing so. [3]
-
Step 3: Alternative Disposal: If drain disposal is not permitted, collect the autoclaved waste in appropriate containers for chemical waste disposal.
3. Contaminated Solid Waste (e.g., PPE, Weigh Boats, Tubes)
-
Step 1: Segregation: Separate grossly contaminated items from regular lab trash.
-
Step 2: Collection: Place all contaminated solid waste, such as gloves, pipette tips, and empty containers, into a designated hazardous waste container.
-
Step 3: Disposal: Dispose of the container through your institution's hazardous waste program. Empty containers should be taken to an approved waste handling site for recycling or disposal.[7]
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of different forms of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
Regulatory Context
The disposal of pharmaceutical waste, including antibiotics, is regulated by national and local authorities such as the Environmental Protection Agency (EPA) in the United States.[11] These regulations are in place to prevent environmental harm and protect public health.[11][12] Research laboratories are considered generators of pharmaceutical waste and have a legal duty of care to manage it correctly.[12] Always defer to your institution's EHS guidelines, which are designed to comply with all relevant regulations.
References
- 1. SIDP - Antibiotic Disposal [sidp.org]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. carlroth.com [carlroth.com]
- 5. msd.com [msd.com]
- 6. fishersci.com [fishersci.com]
- 7. merck.com [merck.com]
- 8. medprodisposal.com [medprodisposal.com]
- 9. epa.gov [epa.gov]
- 10. merck.com [merck.com]
- 11. sdmedwaste.com [sdmedwaste.com]
- 12. trumedwaste.com [trumedwaste.com]
Essential Safety and Handling Protocols for Tetromycin B
Disclaimer: Information regarding a compound specifically named "Tetromycin B" is not publicly available. The following guidelines are based on best practices for handling potent cytotoxic antibiotics and draw on safety data for the related compound, Tetracycline Hydrochloride. These protocols are intended to provide a robust framework for safety, but a formal risk assessment should be conducted based on the specific known hazards of "this compound" once that information is available.
Immediate Safety and Logistical Information
This guide provides essential procedures for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
The primary barrier against exposure to cytotoxic compounds is the correct and consistent use of Personal Protective Equipment.[1] All personnel handling this compound must be trained in the proper selection and use of PPE.[2]
Table 1: Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Powder-free nitrile or neoprene gloves are recommended.[3] For handling cytotoxic drugs, gloves should meet ASTM Standard D-6978-(05)-13.[3] Double gloving is required when handling concentrated solutions or powders. |
| Body Protection | Gown/Coverall | Disposable, lint-free, low-permeability fabric gowns with long sleeves, tight-fitting cuffs, and back fastening are mandatory.[2][3] |
| Eye & Face Protection | Safety Goggles & Face Shield | Use safety goggles with side protection.[4] A full-face shield is required when there is a risk of splashing.[2] |
| Respiratory Protection | Respirator | A fit-tested N95 or N100 respirator should be used when handling powders or when aerosols may be generated.[2] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area.[2] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should occur within a designated controlled area. Access to this area should be restricted to authorized personnel only.
Preparation and Weighing
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with disposable, absorbent pads.
-
Ventilation : All manipulations of powdered this compound or solutions must be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[5]
-
Weighing : Use a dedicated, calibrated balance inside the fume hood. Handle the compound with care to avoid generating dust.
Dissolution and Use
-
Solvent Handling : Use appropriate safety measures for any solvents used in the dissolution process.
-
Mixing : When dissolving, add the solvent to the powdered compound slowly to prevent splashing.
-
Labeling : Clearly label all containers with the compound name, concentration, date, and hazard symbols.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal
All materials that come into contact with this compound are considered hazardous chemical waste.[6]
Table 2: Waste Disposal Procedures
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Includes used PPE, contaminated absorbent pads, and empty vials. Place in a sealed plastic bag before putting in the container.[7] |
| Liquid Waste | Labeled Hazardous Waste Container | Includes unused solutions and contaminated solvents. Do not pour down the drain.[8] |
| Sharps Waste | Puncture-Resistant Sharps Container | Includes needles and contaminated glassware. |
All waste must be disposed of through the institution's environmental health and safety department, following all local, regional, and national regulations.[5]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
Accidental Exposure Protocols
Table 3: Emergency Response to Exposure
| Exposure Route | Immediate Action | Follow-Up |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. | Seek immediate medical attention. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] | Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately.[10] | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[11] | Seek immediate medical attention. |
Spill Management
-
Alert Personnel : Immediately alert others in the vicinity and evacuate the area if necessary.
-
Don PPE : Before cleaning, don appropriate PPE, including a respirator.
-
Containment : For small spills, cover with an absorbent material from a chemical spill kit.
-
Cleanup : Carefully collect the absorbent material and any contaminated debris.
-
Decontamination : Clean the spill area with an appropriate decontaminating solution.
-
Disposal : Dispose of all cleanup materials as hazardous waste.
For large spills, evacuate the area and contact the institution's emergency response team.
References
- 1. ipservices.care [ipservices.care]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohsinsider.com [ohsinsider.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. fda.gov [fda.gov]
- 8. epa.gov [epa.gov]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 10. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
- 11. msd.com [msd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
